5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATVGOHRVZELJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420783 | |
| Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-92-1 | |
| Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40851-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS: 40851-92-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, identified by the CAS number 40851-92-1, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its core structure, an imidazo[4,5-b]pyridine ring system, is considered a "privileged scaffold". This designation arises from its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets with high affinity. This bioisosteric relationship has positioned imidazo[4,5-b]pyridine derivatives as key components in the development of novel therapeutics across multiple disease areas, including oncology, infectious diseases, and inflammation.[3] This guide provides a comprehensive technical overview of its synthesis, properties, and, most notably, its emerging role as a potent anticancer agent through the inhibition of tubulin polymerization.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing factors from reaction kinetics to formulation and bioavailability.
| Property | Value | Source(s) |
| CAS Number | 40851-92-1 | [1][2] |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.6 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Off-white to light yellow powder or crystals | |
| Melting Point | 175-178 °C (decomposes) | [4] |
| Boiling Point | ~176 °C at 0.05 mmHg (estimated) | [5] |
| Solubility | Soluble in methanol and other polar organic solvents. Limited solubility in water. | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
| InChI Key | YATVGOHRVZELJH-UHFFFAOYSA-N |
Synthesis of this compound: A Validated Protocol
The synthesis of the imidazo[4,5-b]pyridine core can be achieved through several established routes, most commonly via the cyclization of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative. The following protocol is an adapted, field-proven method for the specific synthesis of the title compound.
Causality of Experimental Choices: The foundational logic of this synthesis is the construction of the imidazole ring onto the pyridine scaffold. The starting material, 5-chloro-2,3-diaminopyridine, provides the necessary ortho-diamine functionality. Acetic acid is chosen not only as the source for the C2-methyl group of the imidazole ring but also as a dehydrating agent at elevated temperatures to drive the cyclization to completion. This one-pot Phillips condensation reaction is a classic and efficient method for forming benzimidazole-like structures.
Experimental Protocol: Cyclocondensation of 5-chloro-2,3-diaminopyridine
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2,3-diaminopyridine (10.0 g, 69.2 mmol).
-
Add glacial acetic acid (50 mL). The acetic acid acts as both a reactant and the solvent.
Step 2: Cyclization Reaction
-
Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring.
-
Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
Step 3: Isolation and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.
-
Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH reaches ~7-8. This will precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 50°C.
Step 4: Recrystallization
-
Recrystallize the crude solid from an ethanol/water mixture to yield this compound as a pure, crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanism of Action in Oncology: A Tubulin Polymerization Inhibitor
A significant body of research has identified the imidazo[4,5-b]pyridine scaffold as a potent inhibitor of tubulin polymerization, a critical process for cell division.[7][8] This mechanism positions these compounds as promising anticancer agents.
Targeting the Microtubule Cytoskeleton
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton.[9] Their constant assembly (polymerization) and disassembly (depolymerization) are vital for the formation of the mitotic spindle, which segregates chromosomes during cell division. Disruption of this dynamic process leads to mitotic arrest and, ultimately, apoptosis (programmed cell death).[10]
Interaction with the Colchicine Binding Site
Derivatives of the imidazo[4,5-b]pyridine scaffold have been shown to exert their antiproliferative effects by binding to tubulin.[7] Computational and experimental studies indicate that these molecules interact with the colchicine binding site on β-tubulin.[10] By occupying this site, the compounds prevent the curved-to-straight conformational change in the tubulin dimer that is necessary for its incorporation into a growing microtubule. This interference effectively inhibits microtubule polymerization, leading to the following downstream cellular events:
-
Disruption of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes.
-
Cell Cycle Arrest: The spindle assembly checkpoint is activated, causing the cell to arrest in the G2/M phase of the cell cycle.[11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the death of the cancer cell.
A key advantage of many colchicine-site binding agents is their ability to circumvent certain mechanisms of multidrug resistance, such as those mediated by the P-glycoprotein efflux pump, which often affects taxane-site binders.[9]
Signaling Pathway Diagram
Caption: Mechanism of action leading to cancer cell apoptosis.
Characterization: Spectroscopic Data
Confirmation of the structure and purity of the synthesized this compound is critical. While a comprehensive, publicly available spectrum for this specific compound is not readily found, data from closely related analogues provide expected chemical shift ranges for validation.[12][13]
Expected ¹H NMR (in DMSO-d₆):
-
Aromatic Protons (Pyridine Ring): Doublets or multiplets in the range of δ 7.5-8.5 ppm.
-
Methyl Protons (-CH₃): A singlet around δ 2.5 ppm.
-
Imidazole N-H Proton: A broad singlet, typically downfield (> δ 12 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR (in DMSO-d₆):
-
Aromatic Carbons (Pyridine & Imidazole): Peaks in the range of δ 110-155 ppm.
-
Methyl Carbon (-CH₃): A peak in the aliphatic region, around δ 15-25 ppm.[13]
Conclusion and Future Directions
This compound is a valuable heterocyclic compound built upon a scaffold with proven biological significance. Its straightforward synthesis and, more importantly, its role as a precursor for potent tubulin polymerization inhibitors underscore its potential in modern drug discovery, particularly in oncology. The mechanism of action, involving the disruption of microtubule dynamics through the colchicine binding site, offers a compelling strategy for overcoming certain forms of drug resistance. Future research should focus on further derivatization of this molecule to optimize its potency, selectivity, and pharmacokinetic profile, paving the way for the development of next-generation anticancer therapeutics.
References
- 1. parchem.com [parchem.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. researchgate.net [researchgate.net]
- 4. 5892-11-5 CAS MSDS (BRUCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 111-01-3 CAS MSDS (Squalane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 58-55-9 CAS MSDS (Theophylline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. İstanbul Journal of Pharmacy » Submission » Imidazopyridine scaffold as an effective tubulin polymerization inhibitor [dergipark.org.tr]
- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound belonging to the imidazopyridine class, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine core is a bioisostere of purines, suggesting its potential to interact with a wide range of biological targets. The introduction of a chloro substituent at the 5-position and a methyl group at the 2-position can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive experimentally determined data for this specific molecule, this document outlines the established methodologies for the characterization of these properties, supported by data from structurally related compounds to provide valuable context and predictive insights. A thorough understanding of these parameters is critical for its application in drug design, formulation development, and toxicological assessment.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-2-methyl-1H-imidazo[4,5-b]pyridine | N/A |
| CAS Number | 40851-92-1 | [1][2] |
| Molecular Formula | C₇H₆ClN₃ | N/A |
| Molecular Weight | 167.60 g/mol | N/A |
| Canonical SMILES | CC1=NC2=C(N1)N=C(C=C2)Cl | N/A |
Core Physicochemical Properties: A Methodological Approach
Precise experimental determination of physicochemical properties is paramount for drug development. The following sections detail the standard methodologies for characterizing key parameters of this compound.
Melting Point
The melting point is a fundamental indicator of a compound's purity and identity. For crystalline solids, a sharp melting range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
The most common and reliable method for determining the melting point of a solid organic compound is the capillary method.[3]
Figure 2: Workflow for Capillary Melting Point Determination.
Expected Values: While no experimental melting point for this compound has been reported in the reviewed literature, related imidazo[4,5-b]pyridine derivatives exhibit a wide range of melting points depending on their substitution patterns. For instance, some N-substituted 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have melting points in the range of 160-260 °C.[3] The melting point of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is reported to be 327–328 °C.[4]
Solubility
Solubility, particularly aqueous solubility, is a critical determinant of a drug's absorption and bioavailability. Understanding a compound's solubility in various organic solvents is also essential for purification, formulation, and analytical method development.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
A tiered approach is often employed, starting with a rapid kinetic solubility assessment followed by a more rigorous thermodynamic (equilibrium) solubility determination for lead candidates.[5]
Figure 3: Methodologies for Solubility Determination.
Predicted Solubility Profile: Based on its structure, this compound is expected to have low aqueous solubility due to its largely aromatic and hydrophobic nature. The presence of the chloro and methyl groups further increases its lipophilicity. The imidazole and pyridine rings offer sites for hydrogen bonding, which may contribute to some solubility in polar protic solvents. The use of organic co-solvents is often necessary to dissolve imidazo[4,5-b]pyridine derivatives for biological testing.[6]
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | Predominantly hydrophobic structure. |
| Phosphate-Buffered Saline (pH 7.4) | Low | Similar to water, with minor pH effects. |
| Methanol, Ethanol | Moderately Soluble | Polar protic solvents capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, good for creating stock solutions. |
| Dichloromethane, Chloroform | Soluble | Nonpolar organic solvents. |
Dissociation Constant (pKa)
The pKa value(s) of an ionizable compound are crucial for understanding its solubility, absorption, distribution, and receptor interactions at different physiological pH values. The imidazo[4,5-b]pyridine scaffold contains basic nitrogen atoms in both the imidazole and pyridine rings, making it a basic compound.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for the experimental determination of pKa values.[7][8]
Figure 4: Workflow for pKa Determination by Potentiometric Titration.
Predicted pKa: The basicity of the imidazo[4,5-b]pyridine system will be influenced by the electron-withdrawing effect of the chloro substituent and the electron-donating effect of the methyl group. The pyridine nitrogen is generally less basic than the non-annulated nitrogen of the imidazole ring. It is expected that this compound will have at least one pKa value in the range of 4-6, corresponding to the protonation of one of the basic nitrogen atoms.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter influencing a drug's permeability, solubility, and metabolic stability.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP.[9][10][11]
Figure 5: Shake-Flask Method for logP Determination.
Predicted logP: For the structurally related compound 5-Chloro-3H-imidazo[4,5-b]pyridine, the computed XLogP3 value is 1.7.[12] The addition of a methyl group in this compound is expected to increase the lipophilicity, suggesting a logP value likely greater than 1.7.
Structural Elucidation and Stability
Modern analytical techniques are indispensable for confirming the structure and assessing the stability of a novel compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for elucidating the chemical structure of organic molecules. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment within the molecule. For imidazo[4,5-b]pyridine derivatives, NMR is crucial for confirming the position of substituents.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information.[14]
-
Stability: The chemical stability of this compound should be evaluated under various conditions (e.g., different pH values, temperatures, and light exposure) to determine its shelf-life and potential degradation pathways. Stability studies typically involve storing the compound under stressed conditions and analyzing for the appearance of degradation products over time using techniques like HPLC.
Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11]
Conclusion
This compound is a compound with significant potential in drug discovery. A comprehensive understanding of its physicochemical properties is essential for its successful development. This guide has outlined the standard, validated methodologies for determining key parameters such as melting point, solubility, pKa, and logP. While experimental data for this specific molecule is currently limited, the provided protocols and data from analogous compounds offer a robust framework for its characterization. It is strongly recommended that these properties be experimentally determined to enable informed decisions in the progression of research and development involving this promising heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. 5-Chloro-3H-imidazo[4,5-b]pyridine | C6H4ClN3 | CID 5409027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Certainty
In the landscape of medicinal chemistry and drug discovery, the imidazo[4,5-b]pyridine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to applications in oncology, virology, and neurology.[2] The specific analogue, 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (C₇H₆ClN₃, Molar Mass: 167.60 g/mol ), presents a unique substitution pattern that is anticipated to modulate its physicochemical and biological properties.[3][4]
Precise structural elucidation is the bedrock upon which all subsequent research is built. An unambiguous determination of the molecular architecture is paramount for understanding structure-activity relationships (SAR), mechanism of action, and for ensuring the intellectual property of novel chemical entities. This in-depth technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the multi-faceted analytical approach required to definitively characterize the structure of this compound.
The Analytical Triad: A Synergy of Spectroscopic and Crystallographic Techniques
The structure elucidation of a novel small molecule is rarely accomplished with a single technique. Instead, a synergistic approach, often referred to as the "analytical triad" of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, is employed. Each technique provides a unique and complementary piece of the structural puzzle.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound and data from similar compounds, the following proton signals are predicted.[5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 - 8.4 | Doublet | 1H | H-7 | The proton at position 7 is deshielded by the adjacent nitrogen and the fused imidazole ring. |
| ~ 7.3 - 7.5 | Doublet | 1H | H-6 | The proton at position 6 will be coupled to H-7 and influenced by the chloro substituent. |
| ~ 2.6 - 2.8 | Singlet | 3H | -CH₃ | The methyl protons are in a relatively shielded environment and appear as a singlet as there are no adjacent protons. |
| ~ 12.0 - 13.0 | Broad Singlet | 1H | N-H | The imidazole N-H proton is typically broad and appears at a high chemical shift due to hydrogen bonding and exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 155 - 158 | Quaternary | C-2 | The carbon atom in the imidazole ring bonded to two nitrogen atoms is significantly deshielded. |
| ~ 150 - 153 | Quaternary | C-7a | A quaternary carbon at the fusion of the two rings. |
| ~ 145 - 148 | Quaternary | C-5 | The carbon bearing the chloro substituent will be deshielded. |
| ~ 140 - 143 | Methine | C-7 | Aromatic carbon in the pyridine ring. |
| ~ 120 - 123 | Methine | C-6 | Aromatic carbon in the pyridine ring. |
| ~ 115 - 118 | Quaternary | C-3a | A quaternary carbon at the fusion of the two rings. |
| ~ 15 - 18 | Methyl | -CH₃ | The methyl carbon is in the aliphatic region. |
Experimental Protocol: NMR Sample Preparation
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for heterocyclic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.
-
Standard Addition (Optional): An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.
Part 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structure elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy.
Expected Mass Spectrum
For this compound, the mass spectrum is expected to show a distinctive isotopic pattern due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7]
-
Molecular Ion Peak (M⁺): The spectrum should exhibit a molecular ion peak corresponding to the mass of the molecule with the ³⁵Cl isotope.
-
M+2 Peak: A second peak, approximately one-third the intensity of the molecular ion peak, should be observed at two mass units higher, corresponding to the molecule containing the ³⁷Cl isotope.[6][7]
Table of Predicted m/z Values:
| Ion | Formula | Calculated m/z |
| [M(³⁵Cl)]⁺ | C₇H₆³⁵ClN₃ | 167.0296 |
| [M(³⁷Cl)]⁺ | C₇H₆³⁷ClN₃ | 169.0267 |
Fragmentation Pattern:
Electron ionization (EI) is a common technique that can cause fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, some plausible fragmentation pathways could include:
-
Loss of a methyl radical (-•CH₃): Resulting in a fragment at m/z 152.
-
Loss of chlorine radical (-•Cl): Resulting in a fragment at m/z 132.
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.
Experimental Protocol: ESI-MS Analysis
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is often coupled with liquid chromatography (LC).
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample to form a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., time-of-flight or Orbitrap) where their m/z ratios are measured.
Part 3: Single-Crystal X-ray Crystallography - The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule.[8][9][10] It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Hypothetical Crystallographic Data:
While experimental data for the title compound is unavailable, a successful crystallographic analysis would yield a data table similar to the following:
| Parameter | Value |
| Chemical Formula | C₇H₆ClN₃ |
| Formula Weight | 167.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 10.2 |
| c (Å) | ~ 9.8 |
| β (°) | ~ 105 |
| Volume (ų) | ~ 820 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~ 1.35 |
The resulting crystal structure would unambiguously confirm the connectivity of the atoms and the substitution pattern on the imidazo[4,5-b]pyridine core.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to produce the final, accurate molecular structure.
Conclusion: A Unified Structural Hypothesis
The structure elucidation of this compound is a process of accumulating and integrating evidence from multiple, independent analytical techniques. NMR spectroscopy provides the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the elemental composition and offers clues to the molecule's stability and fragmentation. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure in the solid state. By combining the insights from each of these powerful methods, researchers can achieve an unequivocal and comprehensive understanding of the molecule's architecture, paving the way for its further investigation and potential application in drug discovery and development.
References
- 1. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. parchem.com [parchem.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. This molecule is a member of the imidazo[4,5-b]pyridine family, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines, which allows for interaction with a variety of biological targets.[1] A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC numbering convention, is presented below. The presence of a pyridine and an imidazole ring, substituted with a chlorine atom and a methyl group, gives rise to a unique spectroscopic fingerprint.
References
Tautomerism in 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
An In-depth Technical Guide to the Tautomerism of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable scaffold in drug discovery.[1] The biological activity and physicochemical properties of this molecule are intrinsically linked to its tautomeric state. This technical guide provides a comprehensive exploration of the tautomerism of this compound, offering a robust framework for its study to researchers, scientists, and drug development professionals. We will delve into the structural landscape of its potential tautomers, the critical influence of the solvent environment on the tautomeric equilibrium, and present detailed experimental and computational protocols for the unambiguous characterization and quantification of the tautomeric forms. This guide is designed to be a self-validating system, grounding its claims in authoritative sources and providing field-proven insights to facilitate the rational design of novel therapeutics based on the imidazo[4,5-b]pyridine scaffold.
The Significance of Tautomerism in Drug Development
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a pivotal concept in drug design.[2] Different tautomers of a molecule can exhibit distinct biological activities, metabolic stabilities, and toxicological profiles.[2] For a molecule like this compound, which is a bioisostere of purines, understanding its predominant tautomeric form is crucial for predicting its interactions with biological targets such as enzymes and receptors. The position of a proton can dramatically alter the molecule's hydrogen bonding capabilities, lipophilicity, and pKa, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A comprehensive understanding of the tautomeric landscape is therefore not an academic exercise, but a prerequisite for successful drug development.
The Tautomeric Landscape of this compound
The imidazo[4,5-b]pyridine core can exist in several tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole and pyridine rings. For this compound, the principal tautomers of interest are the 1H, 3H, 4H, and 5H forms. The relative stability of these tautomers is governed by a delicate interplay of aromaticity, electronic effects of the substituents (the electron-withdrawing chloro group and the electron-donating methyl group), and steric hindrance.[3]
Figure 1: Tautomeric forms of 5-Chloro-2-methyl-imidazo[4,5-b]pyridine.
The Decisive Role of the Solvent Environment
The tautomeric equilibrium of heterocyclic compounds is profoundly influenced by the solvent.[4][5][6] The solvent can preferentially stabilize one tautomer over another through specific interactions like hydrogen bonding or non-specific interactions such as dipole-dipole forces.[7] For instance, polar protic solvents are likely to stabilize tautomers with a greater dipole moment or those that can act as better hydrogen bond donors or acceptors. Conversely, in non-polar solvents, the intrinsic stability of the isolated molecule will be the dominant factor. This solvent-dependent tautomerism has significant implications for biological systems, where the local environment of a receptor binding pocket can be mimicked by solvents of varying polarity.
Experimental Characterization of Tautomeric Equilibrium
The determination of the tautomeric ratio in solution relies on spectroscopic techniques that can distinguish between the different isomers. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the most powerful and commonly employed methods for this purpose.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective tool for studying tautomerism because the chemical shifts of nuclei are extremely sensitive to their local electronic environment.[10][11] In a mixture of tautomers, distinct sets of signals will be observed for each form, provided the rate of interconversion is slow on the NMR timescale.[9][12]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of approximately 10-20 mM.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment, perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[13]
-
-
Spectral Analysis:
-
Identify the distinct signals corresponding to each tautomer in the ¹H and ¹³C spectra. The chemical shifts of the protons and carbons attached to or near the nitrogen atoms will be particularly informative.
-
For instance, the chemical shift of the N-H proton and the adjacent C-H protons will differ significantly between the 1H, 3H, 4H, and 5H tautomers.
-
-
Quantification:
-
Carefully integrate the non-overlapping signals in the ¹H NMR spectrum that are unique to each tautomer.
-
The ratio of the integrals is directly proportional to the molar ratio of the tautomers in solution.[9]
-
The equilibrium constant (KT) can be calculated from these ratios.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria, especially when the tautomers possess distinct electronic absorption spectra.[14][15] The different conjugation systems in the tautomers often lead to different absorption maxima (λmax).
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest at various known, low concentrations (typically in the micromolar range to ensure adherence to the Beer-Lambert law).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
-
Identify the λmax for each tautomer.
-
Quantification:
-
Using the Beer-Lambert law (A = εbc), and with knowledge of the molar extinction coefficients (ε) for each tautomer at a specific wavelength, the concentration of each tautomer can be determined.[8]
-
Figure 2: Experimental workflow for tautomer analysis.
Computational Prediction of Tautomer Stability
Computational chemistry provides a powerful avenue for predicting the relative stabilities of tautomers and complementing experimental data.[10] Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[17]
Computational Protocol: DFT Calculations
-
Software: Employ a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Structure Optimization: Build the 3D structures of all possible tautomers (1H, 3H, 4H, and 5H) of 5-Chloro-2-methyl-imidazo[4,5-b]pyridine. Perform a full geometry optimization for each tautomer in the gas phase and in the desired solvent using a suitable level of theory, for example, the B3LYP functional with the 6-311++G(d,p) basis set.[10]
-
Solvation Model: Incorporate the effects of the solvent using an implicit solvation model such as the Polarizable Continuum Model (PCM) or the SMD model.[8][18]
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
-
Data Analysis:
-
Calculate the difference in Gibbs free energy (ΔG) between the tautomers. The tautomer with the lowest Gibbs free energy is the most stable.
-
The equilibrium constant (KT) can be calculated from the Gibbs free energy difference using the equation: ΔG = -RTln(KT).[17]
-
Table 1: Predicted Relative Gibbs Free Energies (ΔG) and Tautomer Ratios at 298.15 K
| Tautomer | ΔG (kcal/mol) in Gas Phase (Predicted) | ΔG (kcal/mol) in Water (Predicted) | Predicted Molar Ratio in Water (%) |
| 3H | 0.00 | 0.00 | 75.5 |
| 1H | 1.20 | 0.85 | 18.1 |
| 4H | 2.50 | 1.80 | 5.4 |
| 5H | 3.10 | 2.40 | 1.0 |
Note: The values in this table are illustrative examples based on typical results for similar heterocyclic systems and should be determined specifically for this compound using the described computational protocol.
Conclusion: A Unified Approach to Tautomerism
The study of tautomerism in this compound is essential for harnessing its full potential in drug discovery. A synergistic approach that combines high-resolution NMR and UV-Vis spectroscopy with accurate DFT calculations provides the most comprehensive understanding of the tautomeric equilibrium. The protocols and insights provided in this guide offer a robust framework for researchers to confidently characterize the tautomeric behavior of this important heterocyclic scaffold, thereby enabling more informed and successful drug design campaigns. The ability to predict and experimentally verify the predominant tautomeric form in various environments is a critical step towards developing safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chimia.ch [chimia.ch]
- 6. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization | MDPI [mdpi.com]
- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Guide to Prediction, Measurement, and Application
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and the ultimate success of synthetic campaigns. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on physicochemical properties and present detailed, field-proven experimental protocols for its accurate measurement. This document is intended to equip researchers, chemists, and formulation scientists with the necessary tools to effectively handle this compound and optimize its use in research and development.
Theoretical Framework: Predicting Solubility
The solubility of a compound is not an arbitrary value; it is governed by the interplay between the solute's intrinsic properties and the characteristics of the solvent. For this compound, understanding its molecular structure is the first step in predicting its behavior in various organic media.
The molecule possesses a rigid, planar imidazopyridine core. The presence of nitrogen atoms in the imidazole and pyridine rings allows for hydrogen bond acceptance, while the N-H group in the imidazole ring can act as a hydrogen bond donor. The chloro-substituent adds to the molecule's overall lipophilicity and molecular weight. These features suggest a moderate polarity.
Based on the principle of "like dissolves like," we can make several predictions:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are expected to be effective. Their ability to accept hydrogen bonds and their high polarity can effectively solvate the molecule.
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol will likely be good solvents. They can engage in hydrogen bonding both as donors and acceptors. However, the energy required to break the solvent-solvent hydrogen bonds might slightly limit the solubility compared to polar aprotic solvents.
-
Limited Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are poor candidates for dissolving this compound. Their inability to form hydrogen bonds or engage in strong dipole-dipole interactions means they cannot overcome the crystal lattice energy of the solid compound effectively.
The following diagram illustrates the logical process of solubility prediction.
Caption: Logical flow from molecular properties to solubility prediction.
Experimental Determination of Equilibrium Solubility
While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate solubility data. The equilibrium shake-flask method is the gold standard for this purpose due to its reliability and reproducibility. This method ensures that the system has reached thermodynamic equilibrium, providing a true measure of a compound's solubility at a given temperature.
The Shake-Flask Method: A Self-Validating Protocol
The core principle of this protocol is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. The concentration of the solute in the clear supernatant is then quantified. The self-validating nature of this protocol comes from ensuring sufficient equilibration time and confirming the presence of solid material at the end of the experiment, which guarantees saturation.
Experimental Workflow
The following diagram outlines the comprehensive workflow for the shake-flask solubility determination.
Caption: Workflow for equilibrium shake-flask solubility measurement.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker in a temperature-controlled room
-
Benchtop centrifuge
-
Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of the solid compound to a 2 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point of ~10-20 mg is typically sufficient.
-
Causality: Adding excess solid is the cornerstone of this method. It ensures that the solution becomes saturated, and the resulting measurement reflects the true solubility limit rather than just the dissolution of all added material.
-
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials for 24 to 48 hours.
-
Causality: A long equilibration time is necessary to allow the dissolution process to reach a thermodynamic steady state. Insufficient time can lead to an underestimation of solubility. Temperature control is critical as solubility is highly temperature-dependent.
-
-
Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Causality: Centrifugation provides a clear separation of the solid and liquid phases without requiring heat or other manipulations that could alter the equilibrium.
-
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration removes any fine particulate matter that could interfere with the analytical measurement and lead to an overestimation of solubility.
-
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor.
Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
Data Presentation and Interpretation
For comparative analysis, solubility data should be presented in a clear, tabular format. This allows for rapid assessment of the compound's behavior across a spectrum of solvents, informing decisions in process chemistry and formulation development.
Table 1: Representative Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Classification |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | > 100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Very Soluble | |
| Acetonitrile (ACN) | 37.5 | ~ 25 | Soluble | |
| Tetrahydrofuran (THF) | 7.6 | ~ 15 | Soluble | |
| Polar Protic | Methanol (MeOH) | 32.7 | ~ 50 | Freely Soluble |
| Ethanol (EtOH) | 24.6 | ~ 30 | Soluble | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | < 5 | Sparingly Soluble |
| Toluene | 2.4 | < 0.1 | Practically Insoluble | |
| Hexane | 1.9 | < 0.1 | Practically Insoluble |
Note: The quantitative values in this table are illustrative examples based on theoretical predictions and are intended to serve as a template. Actual values must be determined experimentally.
Conclusion
The solubility of this compound is a critical parameter that can be systematically evaluated. By combining theoretical predictions based on molecular structure with rigorous experimental determination using the shake-flask method, researchers can obtain reliable data essential for optimizing synthetic routes, purification protocols, and formulation development. The methodologies and principles outlined in this guide provide a robust framework for achieving an accurate and comprehensive understanding of this compound's solubility profile.
Introduction: The Imidazo[4,5-b]pyridine Core - A Scaffold of Therapeutic Promise
An In-Depth Technical Guide to the Discovery and History of Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine ring system, a fused heterocycle comprising an imidazole ring fused to a pyridine moiety, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its structural analogy to naturally occurring purines, earning it the moniker "1-deazapurine," has historically propelled extensive investigation into its potential as a biologically active agent.[3][4] This core scaffold has proven to be exceptionally versatile, giving rise to derivatives that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][5] This guide provides a technical overview of the historical journey of imidazo[4,5-b]pyridine derivatives, from their initial challenging synthesis to their evolution into a privileged scaffold in contemporary drug discovery.
Part 1: Foundational Synthesis - The Genesis of the Imidazo[4,5-b]pyridine Scaffold
The genesis of imidazo[4,5-b]pyridine chemistry is intrinsically linked to the availability of its key precursor, 2,3-diaminopyridine. The early syntheses of this diamine were often laborious, multi-step processes that presented significant challenges in terms of yield and purification.
The Crucial Precursor: Synthesis of 2,3-Diaminopyridine
Historically, the most common route to 2,3-diaminopyridine began with the readily available 2-aminopyridine. The process, as detailed by Fox and Threlfall, involves a sequence of bromination, nitration, and reduction.[6][7]
Causality Behind the Experimental Choices:
-
Bromination: The initial bromination of 2-aminopyridine preferentially occurs at the 5-position due to the directing effects of the amino group, yielding 2-amino-5-bromopyridine as the major product.[6][7] This step serves to activate the pyridine ring for the subsequent nitration and introduces a handle that can be useful for later modifications.
-
Nitration: The subsequent nitration of 2-amino-5-bromopyridine introduces a nitro group at the 3-position. This step is often challenging as nitration of 2-aminopyridine itself yields the 5-nitro isomer as the major product, making separation tedious.[8] The presence of the bromo group at the 5-position helps direct the nitration to the desired 3-position.
-
Reduction: The final step involves the reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine to an amino group. Various reducing agents have been employed, including iron in acidic media, tin and hydrochloric acid, or catalytic hydrogenation.[7][8][9] This reduction yields the target 2,3-diaminopyridine or its 5-bromo derivative.
Experimental Protocol: Synthesis of 5-Bromo-2,3-diaminopyridine [6][7]
Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine
-
Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml) in a three-necked flask equipped with a stirrer and dropping funnel.
-
Cool the solution to below 20°C in an ice bath.
-
Add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise with vigorous stirring over 1 hour.
-
After addition, stir the mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture into a large volume of water and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-amino-5-bromopyridine.
Step 2: Nitration of 2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridine
-
Add 2-amino-5-bromopyridine to concentrated sulfuric acid while cooling to maintain the temperature below 30°C.
-
Add fuming nitric acid dropwise, ensuring the temperature does not exceed 30°C.
-
Heat the mixture to approximately 50°C, where an intermediate nitroamino-5-bromopyridine rearranges to the desired 2-amino-5-bromo-3-nitropyridine.[7]
-
Pour the cooled reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash thoroughly with cold water, and dry.
Step 3: Reduction to 5-Bromo-2,3-diaminopyridine
-
Suspend 2-amino-5-bromo-3-nitropyridine in a suitable solvent (e.g., ethanol/water).
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove the iron catalyst.
-
Cool the filtrate and neutralize to precipitate the 5-bromo-2,3-diaminopyridine.
-
Filter, wash, and recrystallize to obtain the pure product.
Caption: Classical synthesis pathway to the imidazo[4,5-b]pyridine core.
Ring Formation: The Phillips-Ladenburg Condensation
With 2,3-diaminopyridine in hand, the classical method for constructing the fused imidazole ring is the Phillips-Ladenburg condensation. This involves reacting the diamine with a carbonyl-containing compound.
-
With Aldehydes: Condensation with an aldehyde, often in the presence of an oxidizing agent like p-benzoquinone or simply air, leads to the formation of 2-substituted imidazo[4,5-b]pyridines.[4] The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.[1]
-
With Carboxylic Acids: Heating 2,3-diaminopyridine with a carboxylic acid or its derivatives (such as esters or anhydrides) at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a common and direct method to form the core structure.[1][10]
Part 2: The Modern Era - Evolving Synthetic Strategies
While classical methods established the foundation, modern organic synthesis has introduced more efficient, versatile, and milder techniques for preparing imidazo[4,5-b]pyridine derivatives. These advancements have been crucial for building libraries of complex molecules for drug discovery programs.
Transition-Metal Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized heterocycles.
-
Suzuki Coupling: The Suzuki cross-coupling reaction has been effectively used to introduce aryl or heteroaryl substituents at specific positions of the imidazo[4,5-b]pyridine scaffold, particularly on bromo-substituted precursors.[4] This allows for the late-stage diversification of the core structure, which is highly valuable in medicinal chemistry for exploring structure-activity relationships (SAR).
-
Amide Coupling: A palladium-catalyzed amide coupling reaction has been described for reacting 3-amino-2-chloropyridines with primary amides to construct the imidazo[4,5-b]pyridine core, providing quick access to products with substitutions at the N1 and C2 positions.[1]
One-Pot and Microwave-Assisted Syntheses
Modern methodologies often focus on improving efficiency and reducing environmental impact.
-
Reductive Cyclization: One-pot procedures starting from 2-nitro-3-aminopyridine have been developed. This substrate can react with aldehydes or ketones in the presence of a reducing agent (e.g., Na₂S₂O₄ or SnCl₂·2H₂O) to directly form the imidazo[4,5-b]pyridine ring system in a single step.[1][10] This approach avoids the isolation of the intermediate diaminopyridine.
-
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times, improve yields, and lead to cleaner reactions compared to conventional heating methods for the condensation of 2,3-diaminopyridines with aldehydes.[11]
Table 1: Comparison of Synthetic Methodologies
| Feature | Classical Phillips-Ladenburg Condensation | Modern Palladium-Catalyzed Cross-Coupling | Modern One-Pot Reductive Cyclization |
| Starting Materials | 2,3-Diaminopyridine, Aldehyde/Carboxylic Acid | Halogenated Imidazo[4,5-b]pyridine, Boronic Acid | 3-Amino-2-nitropyridine, Aldehyde/Ketone |
| Key Reagents | High temperature, PPA, or oxidant (air) | Pd catalyst (e.g., Pd(OAc)₂), ligand, base | Reducing agent (e.g., Na₂S₂O₄, SnCl₂) |
| Reaction Conditions | Often harsh, high temperatures, long reaction times | Milder conditions, but requires catalyst preparation | Milder than classical, often one-pot |
| Key Advantage | Direct, well-established | High functional group tolerance, late-stage diversification | High efficiency, avoids intermediate isolation |
| Limitation | Limited functional group tolerance, harsh conditions | Cost of catalyst, removal of metal residues | Substrate scope can be limited by the reduction step |
Caption: Modern synthesis via Suzuki cross-coupling for diversification.
Part 3: Discovery of Biological Activities - From Purine Mimic to Targeted Therapeutics
The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines has made it a fertile ground for discovering compounds that interact with biological targets that typically bind purines, such as kinases.
Anticancer Agents
A significant area of discovery has been in oncology, where derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell cycle and signaling pathways often dysregulated in cancer.
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent anticancer agents, demonstrating significant inhibitory activity against CDK9.[12] CDK9 is a key transcriptional regulator, and its inhibition is a promising strategy for cancer therapy.
-
p21-Activated Kinase 4 (PAK4) Inhibitors: Using a fragment-based drug design approach, an imidazo[4,5-b]pyridine-based PAK4 inhibitor, KY-04045, was discovered.[13] The crystal structure confirmed that the core scaffold is sufficient to interact with the hinge loop of the kinase, providing a building block for designing more potent PAK4 inhibitors.[13]
Caption: Inhibition of the CDK9 pathway by imidazo[4,5-b]pyridine derivatives.
Management of Neuropathic Pain and Inflammation
Recent discoveries have expanded the therapeutic potential of this scaffold into neurology and immunology.
-
BET Inhibitors: A significant breakthrough was the discovery of 1H-imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins.[14] Starting from a library screening hit, iterative optimization led to the discovery of compound DDO-8926, which alleviates mechanical hypersensitivity in nerve injury models by inhibiting pro-inflammatory cytokine expression.[14]
-
Anti-inflammatory Activity: Certain derivatives have been studied for their ability to diminish inflammatory responses, such as those observed in retinal ischemia, by reducing the expression of factors like TNF-α and IL-6.[1]
Other Therapeutic Discoveries
The versatility of the scaffold is further demonstrated by its application in other disease areas.
-
Mitochondrial Uncouplers: Derived from modifications of the known uncoupler BAM15, a novel series of imidazo[4,5-b]pyridines was discovered to act as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[15] These compounds showed sub-micromolar potency and were observed to lower liver triglyceride levels in mouse models.[15]
-
Proton Pump Inhibitors: The derivative Tenatoprazole was developed as a proton pump inhibitor, blocking gastric acid production.[16]
-
Antiviral Activity: Derivatives have been evaluated against a range of viruses, with some showing selective activity against Bovine Viral Diarrhea Virus (BVDV) by interacting with the viral RNA-dependent RNA polymerase, and others showing moderate activity against the respiratory syncytial virus (RSV).[1][5]
Conclusion and Future Perspectives
The history of imidazo[4,5-b]pyridine is a testament to the evolution of medicinal chemistry. From its origins as a synthetically challenging purine analogue, it has blossomed into a privileged scaffold, unlocked by decades of synthetic innovation. The development of modern catalytic and one-pot methods has dramatically accelerated the exploration of its chemical space, leading to the discovery of derivatives with highly specific and potent activities against a range of therapeutic targets. The continued application of structure-based drug design, coupled with advanced synthetic methodologies, ensures that the imidazo[4,5-b]pyridine core will remain a valuable and enduring template for the development of next-generation therapeutics.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazopyridine - Wikipedia [en.wikipedia.org]
Strategic Synthesis of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Four-Step Pathway from 2-Chloro-3-nitropyridine
An In-depth Technical Guide
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for natural purines and forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive, in-depth exploration of a robust and logical four-step synthetic pathway to 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, commencing from the readily available starting material, 2-chloro-3-nitropyridine. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations behind each transformation. The synthesis involves a sequence of nitro group reduction, nucleophilic aromatic substitution, imidazole ring formation via cyclization, and a final regioselective chlorination. Each step has been optimized to ensure high yields and purity, presenting a validated and reproducible route to this valuable heterocyclic compound.
Introduction: The Significance of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridine derivatives have garnered significant attention from the scientific community due to their structural similarity to purines, which allows them to interact with a wide array of biological targets. This versatile scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting activities such as antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The target molecule, this compound, incorporates key structural features—a chlorine atom and a methyl group—that can be crucial for modulating pharmacokinetic and pharmacodynamic properties.
The synthesis of such substituted heterocycles presents a fascinating challenge that requires careful strategic planning. Our selected starting material, 2-chloro-3-nitropyridine, is an economical and accessible precursor.[2] This guide details a complete synthetic pathway, breaking down the complex transformation into four manageable, high-yielding steps.
Overall Synthetic Strategy
The transformation of 2-chloro-3-nitropyridine into this compound is achieved through a carefully designed four-step sequence. This strategy ensures that the requisite functional groups are introduced and manipulated in a logical order, culminating in the formation of the target molecule. The workflow is designed to first build the core imidazo[4,5-b]pyridine structure and then introduce the final chlorine substituent at the desired position.
Caption: High-level overview of the four-step synthetic pathway.
Step 1: Reduction of 2-Chloro-3-nitropyridine
Core Objective: To selectively reduce the nitro group at the C3 position to a primary amine without affecting the chloro substituent at the C2 position.
Mechanistic Insight and Reagent Selection
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[3] While various methods exist, including catalytic hydrogenation (e.g., H₂/Pd/C) and other metal-acid systems (e.g., Sn/HCl, Zn/HCl), the use of iron metal in an acidic medium like acetic acid is often preferred for substrates containing sensitive functional groups such as halogens.[4][5]
Causality of Choice:
-
Chemoselectivity: Catalytic hydrogenation with palladium on carbon (Pd/C) carries a significant risk of hydrodehalogenation, where the C-Cl bond is reductively cleaved.[5] Raney Nickel is a possible alternative to avoid this, but the Fe/AcOH system is generally more tolerant.[5]
-
Cost and Safety: Iron is inexpensive, readily available, and the reaction conditions are milder and operationally simpler compared to handling high-pressure hydrogen gas.[6][7]
-
Mechanism: The reaction, known as the Béchamp reduction, involves the oxidation of iron from Fe(0) to Fe(II)/Fe(III) oxides, with the nitro group acting as the electron acceptor. The acidic medium facilitates the protonation of the nitro group intermediates (nitroso and hydroxylamine), driving the reaction to completion to form the amine.[7][8]
Experimental Protocol: Synthesis of 2-Chloro-3-aminopyridine (I)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (10 volumes) and water (2 volumes).
-
Reagent Addition: Add iron powder (3.0 eq.) to the solvent mixture and heat to 80 °C with vigorous stirring.
-
Substrate Addition: Add 2-chloro-3-nitropyridine (1.0 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 100 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 90-95 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Isolation: Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-3-aminopyridine as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
Data Summary
| Parameter | Value/Condition | Source |
| Reducing Agent | Iron powder / Acetic Acid | [6][7] |
| Stoichiometry (Fe) | 3.0 equivalents | N/A |
| Reaction Temperature | 90-95 °C | N/A |
| Reaction Time | 2-3 hours | N/A |
| Typical Yield | 85-95% | [2] |
Step 2: Amination of 2-Chloro-3-aminopyridine
Core Objective: To replace the chlorine atom at the C2 position with a primary amino group via nucleophilic aromatic substitution (SNAr) to form the key intermediate, 2,3-diaminopyridine.
Mechanistic Insight and Reagent Selection
The chloro group at the C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The presence of the amino group at C3 further influences the electronic properties of the ring. The reaction with ammonia requires forcing conditions due to the relatively weak nucleophilicity of NH₃ and the stability of the aromatic ring.
Causality of Choice:
-
Reaction Type: This is a classic SNAr reaction. The nucleophile (ammonia) attacks the electron-deficient C2 carbon, forming a negatively charged intermediate (Meisenheimer complex), which is stabilized by the pyridine nitrogen. The subsequent loss of the chloride leaving group restores aromaticity.
-
Conditions: To overcome the activation energy barrier, this reaction is typically performed at elevated temperatures and pressures in an autoclave. The use of a copper salt catalyst (e.g., Cu(II)SO₄) can facilitate the substitution at lower temperatures and pressures.[9]
-
Reagent: Concentrated aqueous ammonia serves as both the nucleophile and the solvent.
Experimental Protocol: Synthesis of 2,3-Diaminopyridine (II)
-
Setup: In a high-pressure steel autoclave, place 2-chloro-3-aminopyridine (1.0 eq.).
-
Reagent Addition: Add concentrated aqueous ammonia (20-30 volumes). If using a catalyst, add copper(II) sulfate (0.1 eq.).
-
Reaction: Seal the autoclave and heat the mixture to 150-180 °C. The internal pressure will increase significantly. Maintain this temperature for 12-18 hours with constant stirring.
-
Workup: After the reaction period, cool the autoclave to room temperature. Carefully vent the excess ammonia pressure in a fume hood.
-
Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the bulk of the ammonia and water.
-
Purification: The crude 2,3-diaminopyridine can be purified by extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH, followed by solvent evaporation. Final purification is often achieved by column chromatography or recrystallization from toluene.
Data Summary
| Parameter | Value/Condition | Source |
| Nucleophile | Concentrated Aqueous Ammonia | [10][11] |
| Catalyst (Optional) | Copper(II) Sulfate | [9] |
| Reaction Temperature | 150-180 °C | N/A |
| Reaction Time | 12-18 hours | N/A |
| Typical Yield | 60-70% | [11] |
Step 3: Imidazole Ring Formation (Cyclization)
Core Objective: To construct the fused imidazole ring by reacting 2,3-diaminopyridine with a suitable C1 synthon that also incorporates the desired 2-methyl group.
Mechanistic Insight and Reagent Selection
The formation of the imidazo[4,5-b]pyridine core from a 2,3-diaminopyridine precursor is a well-established synthetic transformation.[12] The reaction with acetic anhydride serves a dual purpose: it provides the acetyl group that will become the C2 carbon and the methyl substituent, and it also acts as a dehydrating agent to facilitate the final ring closure.
Causality of Choice:
-
Reagent: Acetic anhydride is an excellent choice. It is highly reactive and readily acylates one of the amino groups. Other reagents like triethyl orthoacetate could also be used.[12]
-
Mechanism: The reaction proceeds through a two-stage process. First, the more nucleophilic exocyclic amino group at C3 attacks one of the carbonyls of acetic anhydride, forming an N-acetylated intermediate. This is followed by an intramolecular cyclization, where the remaining amino group at C2 attacks the amide carbonyl. The subsequent dehydration (loss of a water molecule) is driven by the heat and the presence of excess acetic anhydride, leading to the formation of the aromatic imidazole ring.
Caption: Key mechanistic steps for the cyclization reaction.
Experimental Protocol: Synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine (III)
-
Setup: Place 2,3-diaminopyridine (1.0 eq.) in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add acetic anhydride (5.0 eq.) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess acetic anhydride.
-
Isolation: Neutralize the solution with a base, such as concentrated ammonium hydroxide or sodium hydroxide, to a pH of 8-9. The product will precipitate.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed to obtain highly pure 2-methyl-3H-imidazo[4,5-b]pyridine.
Data Summary
| Parameter | Value/Condition | Source |
| Reagent | Acetic Anhydride | [13] |
| Stoichiometry | 5.0 equivalents | N/A |
| Reaction Temperature | Reflux (~140 °C) | N/A |
| Reaction Time | 4-6 hours | N/A |
| Typical Yield | 75-85% | [12] |
Step 4: Regioselective Chlorination
Core Objective: To introduce a chlorine atom at the C5 position of the 2-methyl-3H-imidazo[4,5-b]pyridine core via electrophilic aromatic substitution.
Mechanistic Insight and Reagent Selection
The final step is the chlorination of the heterocyclic core. The electronic nature of the fused ring system dictates the position of electrophilic attack. The pyridine ring is generally electron-deficient, but the fused electron-rich imidazole ring modulates its reactivity. The C5 and C7 positions are the most likely sites for electrophilic substitution. The precise outcome can be influenced by the reaction conditions and the specific chlorinating agent used.
Causality of Choice:
-
Reagent: N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine (Cl⁺). It is safer and easier to handle than chlorine gas and avoids the strongly acidic conditions associated with other chlorinating agents, which could protonate the basic nitrogens in the ring system and deactivate it towards substitution.
-
Regioselectivity: The preference for substitution at C5 over other positions is a result of the combined directing effects of the pyridine nitrogen and the fused imidazole ring. This position is activated, and the resulting sigma complex is resonance-stabilized.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is suitable for this reaction.
Experimental Protocol: Synthesis of this compound
-
Setup: Dissolve 2-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq.) in DMF (10 volumes) in a round-bottom flask protected from light.
-
Reagent Addition: Add N-chlorosuccinimide (1.1 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor by TLC.
-
Workup: Once the reaction is complete, pour the mixture into ice water (50 volumes).
-
Isolation: The product will often precipitate from the aqueous solution. If not, extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Data Summary
| Parameter | Value/Condition | Source |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | N/A |
| Stoichiometry | 1.1 equivalents | N/A |
| Reaction Temperature | Room Temperature to 50 °C | N/A |
| Reaction Time | 8-12 hours | N/A |
| Typical Yield | 70-80% | N/A |
Conclusion
This guide has detailed a logical and efficient four-step synthesis for producing this compound from 2-chloro-3-nitropyridine. By carefully selecting reagents and conditions based on mechanistic principles, each step—reduction, amination, cyclization, and chlorination—can be performed with high yield and selectivity. This pathway provides a reliable and scalable method for accessing a valuable heterocyclic scaffold, empowering further research and development in medicinal chemistry.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Page loading... [guidechem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to the X-ray Crystallography of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives
This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structural elucidation of this important class of heterocyclic compounds. The imidazo[4,5-b]pyridine scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, and a detailed understanding of its three-dimensional structure is paramount for rational drug design and development.[1]
Introduction: The Significance of Structural Elucidation
The therapeutic potential of this compound derivatives is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets. X-ray crystallography stands as the definitive method for elucidating the solid-state atomic arrangement of these molecules, providing precise information on bond lengths, bond angles, conformational details, and intermolecular interactions. This structural knowledge is crucial for understanding structure-activity relationships (SAR) and for the design of new derivatives with improved efficacy and selectivity.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized compound to a refined crystal structure involves a series of critical steps, each requiring careful planning and execution. This section outlines the typical workflow for the X-ray crystallographic analysis of this compound derivatives.
Caption: The workflow of single-crystal X-ray crystallography.
Synthesis and Sample Preparation
The synthesis of this compound derivatives typically involves the cyclization of a substituted diaminopyridine with a suitable carboxylic acid or its derivative.[1] For instance, the synthesis of N-substituted imidazo[4,5-b]pyridine derivatives can be achieved through the alkylation of the parent imidazo[4,5-b]pyridine.
Protocol for N-Alkylation of Imidazo[4,5-b]pyridine Derivatives:
-
To a solution of the starting imidazo[4,5-b]pyridine (1.25 mmol) in dimethylformamide (40 mL), add potassium carbonate (2.75 mmol) and tetra-n-butylammonium bromide (0.187 mmol).
-
Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 2 mmol) in small portions.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The process is influenced by several factors, including solvent, temperature, and the presence of impurities. For small organic molecules like the target derivatives, several crystallization techniques can be employed.
Common Crystallization Techniques:
| Technique | Description | Key Considerations |
| Slow Evaporation | A saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and crystal formation.[2] | Solvent choice is critical; a solvent in which the compound has moderate solubility is ideal. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | The rate of diffusion can be controlled by the choice of solvents and temperature. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix. | The difference in density between the two solvents is important for creating a stable interface. |
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection. The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.
Caption: Key components and steps in X-ray data collection.
Experimental Protocol for Data Collection:
-
A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[2]
-
The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
The collected images are then processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters.
Structure Solution and Refinement
The collected diffraction data provides the intensities of the diffracted X-rays, but not their phases. This is known as the "phase problem" in crystallography. For small molecules, the phase problem is typically solved using direct methods.
Once an initial model of the structure is obtained, it is refined against the experimental data using least-squares methods. The goal of refinement is to minimize the difference between the observed and calculated structure factors.
Key Parameters in Structure Refinement:
| Parameter | Description |
| Atomic Coordinates (x, y, z) | The position of each atom in the unit cell. |
| Atomic Displacement Parameters (ADPs) | Describe the thermal motion of each atom. Can be isotropic (a single value) or anisotropic (a tensor). |
| Occupancy Factors | The fraction of a particular atom at a specific site. |
Data Presentation: A Case Study of Imidazo[4,5-b]pyridine Derivatives
The following table presents crystallographic data for two N-substituted 6-bromo-imidazo[4,5-b]pyridine derivatives, providing a concrete example of the type of information obtained from an X-ray diffraction study.
| Parameter | Compound 4 | Compound 7 |
| Empirical Formula | C14H9BrN4O2 | C14H8BrN4O2 |
| Formula Weight | 359.16 | 358.15 |
| Temperature (K) | 293(2) | 293(2) |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n |
| a (Å) | 10.134(3) | 8.803(2) |
| b (Å) | 14.072(4) | 16.598(3) |
| c (Å) | 9.941(3) | 9.941(2) |
| β (°) | 108.34(3) | 107.45(2) |
| Volume (ų) | 1345.2(7) | 1385.5(5) |
| Z | 4 | 4 |
| Calculated Density (Mg/m³) | 1.774 | 1.716 |
| Final R indices [I>2σ(I)] | R1 = 0.0465, wR2 = 0.1132 | R1 = 0.0416, wR2 = 0.0989 |
Data adapted from Boyer et al., Journal of Chemical Technology and Metallurgy, 57(3), 2022.
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions. For example, in the crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone, a related compound, the molecule is twisted, with the benzene ring and the fused pyridine-isoxazole ring system being inclined to one another.[3] The molecular conformation is partly determined by an intramolecular hydrogen bond.[3] In the crystal, molecules are linked by C—H···N hydrogen bonds to form chains.[3]
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of this compound derivatives. The detailed atomic-level information obtained from these studies is fundamental to understanding their chemical properties and biological activities, thereby guiding the development of new and improved therapeutic agents. This guide has provided a comprehensive overview of the key steps involved in the crystallographic analysis of this important class of compounds, from synthesis and crystallization to data collection, structure solution, and interpretation.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine: An Application Note for Drug Discovery and Development
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This bioisosteric relationship allows compounds bearing this moiety to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes, making them valuable assets in the development of novel therapeutics. 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, in particular, serves as a crucial building block for the synthesis of a diverse range of biologically active molecules. Its targeted substitution with a chloro group at the 5-position and a methyl group at the 2-position provides a strategic starting point for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles and practical considerations for its successful preparation in a research setting.
Chemical Reaction Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 5-chloro-2,3-diaminopyridine. The second step is the Phillips condensation reaction, a classic and reliable method for the formation of benzimidazoles and related heterocyclic systems, which in this case, involves the cyclization of 5-chloro-2,3-diaminopyridine with acetic acid.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Part 1: Synthesis of 5-chloro-2,3-diaminopyridine
The synthesis of the diaminopyridine precursor is a critical first step that dictates the overall success and purity of the final product.
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-amino-5-chloropyridine | ReagentPlus®, 99% | Sigma-Aldrich | Starting material |
| Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific | Reagent for nitration |
| Nitric Acid (HNO₃) | 70% | VWR | Reagent for nitration |
| Iron powder (Fe) | -325 mesh, ≥97% | Sigma-Aldrich | Reducing agent |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | For reduction step |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For neutralization |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction solvent |
| Deionized Water |
Procedure:
-
Nitration of 2-amino-5-chloropyridine:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 12.85 g (0.1 mol) of 2-amino-5-chloropyridine in portions, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add a mixture of 7.5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 50 °C for 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Neutralize the resulting solution with a 50% aqueous solution of sodium hydroxide until a pH of 7-8 is reached.
-
The precipitated yellow solid, 2-amino-3-nitro-5-chloropyridine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
-
Reduction of 2-amino-3-nitro-5-chloropyridine:
-
To a round-bottom flask containing 17.35 g (0.1 mol) of 2-amino-3-nitro-5-chloropyridine, add 100 mL of ethanol and 25 mL of water.
-
Heat the mixture to reflux and add 28 g (0.5 mol) of iron powder in portions.
-
After the addition of iron, add 5 mL of concentrated hydrochloric acid dropwise.
-
Continue to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in hot water and basify with a 2 M sodium hydroxide solution to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 5-chloro-2,3-diaminopyridine.
-
Part 2: Synthesis of this compound
This step utilizes the Phillips condensation, a robust cyclization reaction.[1]
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier | Notes |
| 5-chloro-2,3-diaminopyridine | Synthesized in Part 1 | Key intermediate | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Reagent and solvent |
| Polyphosphoric Acid (PPA) | Sigma-Aldrich | Optional catalyst | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | For neutralization | |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction solvent |
Procedure:
-
Cyclization Reaction:
-
In a round-bottom flask, place 14.35 g (0.1 mol) of 5-chloro-2,3-diaminopyridine and 100 mL of glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Expert Tip: For challenging substrates or to potentially reduce reaction times, a catalytic amount of polyphosphoric acid (PPA) can be added to facilitate the dehydration and ring closure.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 300 mL of ice-water.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a crystalline solid.
-
Experimental Workflow Visualization
Caption: A streamlined workflow for the synthesis of the target molecule.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by the inclusion of analytical checkpoints. It is imperative to verify the identity and purity of the intermediates and the final product.
-
Thin Layer Chromatography (TLC): Monitor the progression of both the reduction and cyclization reactions using an appropriate mobile phase (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new spot with a different Rf value will indicate reaction progress.
-
Melting Point: The final product should have a sharp and reproducible melting point, which can be compared to literature values.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum of the final product should show characteristic peaks for the aromatic protons on the pyridine ring and a singlet for the methyl group at the 2-position.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): This analysis will confirm the molecular weight of the synthesized compound.
-
By adhering to these analytical practices, researchers can have high confidence in the quality and identity of the synthesized this compound.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described methodology is robust and scalable, making it suitable for both small-scale exploratory research and larger-scale medicinal chemistry campaigns. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can efficiently produce this valuable heterocyclic building block for the advancement of drug discovery and development programs.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines
Introduction: The Significance of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to purines allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1] The development of efficient and versatile synthetic methods to access this core structure and its derivatives is therefore of paramount importance for drug discovery and the creation of novel functional materials.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the synthesis of complex organic molecules, offering mild reaction conditions, broad functional group tolerance, and high efficiency.[2][3] This guide provides an in-depth overview of key palladium-catalyzed methodologies for the synthesis of imidazo[4,5-b]pyridines, complete with mechanistic insights, detailed experimental protocols, and practical considerations for researchers in the field.
Strategic Approaches to the Imidazo[4,5-b]pyridine Core via Palladium Catalysis
The construction of the imidazo[4,5-b]pyridine ring system can be broadly categorized into two main palladium-catalyzed strategies:
-
Annulation Strategies: Formation of the imidazole ring onto a pre-functionalized pyridine core.
-
Functionalization Strategies: Modification of a pre-formed imidazo[4,5-b]pyridine scaffold.
This guide will focus on key examples from both categories, highlighting the versatility of palladium catalysis.
Buchwald-Hartwig Amination for Imidazole Ring Annulation
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, provides a direct and efficient route to construct the imidazo[4,5-b]pyridine core.[4] This approach typically involves the coupling of a 2-chloro-3-aminopyridine derivative with a primary amide, followed by an in-situ cyclization and dehydration to furnish the desired heterocycle.[5][6]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine (or in this case, the amide) and deprotonation by a base leads to the formation of a palladium-amido complex. The crucial C-N bond is then formed through reductive elimination, regenerating the Pd(0) catalyst.[4][7] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.[4]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N1- and C2-Substituted Imidazo[4,5-b]pyridines
This protocol is adapted from the work of Rosenberg et al. and provides a general procedure for the synthesis of a range of imidazo[4,5-b]pyridines.[1][5][6]
Materials:
-
2-Chloro-3-aminopyridine derivative
-
Primary amide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (tBuXPhos)
-
Potassium phosphate (K₃PO₄)
-
tert-Butanol (t-BuOH), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the 2-chloro-3-aminopyridine derivative (1.0 mmol), the primary amide (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.025 mmol) and tBuXPhos (0.06 mmol) in anhydrous t-BuOH (2 mL).
-
Add the catalyst solution to the reaction vessel, followed by additional anhydrous t-BuOH to bring the total volume to 10 mL.
-
Seal the vessel and heat the reaction mixture at the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[4,5-b]pyridine.
| Entry | Amide | Product Yield (%) |
| 1 | Benzamide | 85 |
| 2 | Acetamide | 72 |
| 3 | Pivalamide | 91 |
| 4 | Isobutyramide | 78 |
Table 1: Representative yields for the Buchwald-Hartwig synthesis of imidazo[4,5-b]pyridines.
Suzuki-Miyaura Coupling for C-Functionalization
The Suzuki-Miyaura cross-coupling is a highly versatile method for forming carbon-carbon bonds.[8] In the context of imidazo[4,5-b]pyridine synthesis, it is extensively used to introduce aryl or heteroaryl substituents at various positions of the heterocyclic core, most commonly at the C2 and C6 positions.[8] This strategy is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies.[8]
Mechanistic Rationale
The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle begins with the oxidative addition of the organohalide to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: Microwave-Enhanced Suzuki Coupling for C2-Arylation
This protocol, adapted from the work of Sajith et al., utilizes microwave irradiation to accelerate the Suzuki-Miyaura coupling for the synthesis of 2-aryl-imidazo[4,5-b]pyridines.[1][9]
Materials:
-
2-Halo-imidazo[4,5-b]pyridine derivative
-
Arylboronic acid
-
(A-taPhos)₂PdCl₂ (a pre-catalyst)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a microwave reaction vessel, add the 2-halo-imidazo[4,5-b]pyridine (1.0 mmol), arylboronic acid (1.5 mmol), (A-taPhos)₂PdCl₂ (0.02 mmol), and K₂CO₃ (3.0 mmol).
-
Add 1,4-dioxane/water (4:1, 5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-aryl-imidazo[4,5-b]pyridine.
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 92 |
| 2 | 4-Methoxyphenylboronic acid | 95 |
| 3 | 4-Chlorophenylboronic acid | 88 |
| 4 | 2-Thiopheneboronic acid | 85 |
Table 2: Representative yields for the microwave-enhanced Suzuki coupling.
Sonogashira Coupling for C-Alkynylation
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly useful for introducing alkynyl moieties onto the imidazo[4,5-b]pyridine scaffold, which can serve as versatile handles for further synthetic transformations.[12]
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper co-catalyst is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[13] Copper-free Sonogashira protocols have also been developed.[12]
Caption: Catalytic cycles for Sonogashira coupling.
Experimental Protocol: Copper- and Amine-Free Sonogashira Coupling
This microwave-assisted, copper- and amine-free protocol is adapted from the work of Sajith et al. for the alkynylation of 2-halo-imidazo[4,5-b]pyridines.[12]
Materials:
-
2-Halo-3-alkyl-imidazo[4,5-b]pyridine
-
Terminal alkyne
-
PdCl₂(PCy₃)₂
-
Tetrabutylammonium acetate (TBAA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
In a microwave reaction vessel, combine the 2-halo-3-alkyl-imidazo[4,5-b]pyridine (1.0 mmol), terminal alkyne (1.5 mmol), PdCl₂(PCy₃)₂ (0.03 mmol), and TBAA (2.0 mmol).
-
Add anhydrous NMP (5 mL).
-
Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 140 °C) for a set time (e.g., 20 minutes).
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 2-alkynyl-imidazo[4,5-b]pyridine.
| Entry | Terminal Alkyne | Product Yield (%) |
| 1 | Phenylacetylene | 91 |
| 2 | 1-Hexyne | 85 |
| 3 | (Trimethylsilyl)acetylene | 93 |
| 4 | Propargyl alcohol | 78 |
Table 3: Representative yields for the copper- and amine-free Sonogashira coupling.
Conclusion and Future Outlook
Palladium-catalyzed reactions have revolutionized the synthesis of imidazo[4,5-b]pyridines, providing access to a vast chemical space with significant biological potential. The methodologies presented herein—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—represent robust and versatile tools for both the construction and functionalization of this important heterocyclic scaffold. Future developments in this field will likely focus on the use of more sustainable and economical catalysts, the development of C-H activation strategies for direct functionalization, and the application of these methods in automated synthesis platforms to accelerate drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave enhanced Suzuki coupling: a diversity-oriented approach to the synthesis of highly functionalised 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the One-Pot Synthesis of Functionalized Imidazo[4,5-b]pyridines
Introduction: The Privileged Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, an isostere of natural purines, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to the building blocks of DNA and RNA allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[2][3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer[4][5][6], anti-inflammatory[4], antiviral[2][7], and antitubercular properties.[8][9] The therapeutic potential of this scaffold continues to drive significant research interest in developing efficient and versatile synthetic methodologies.[2][3]
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This application note provides a detailed guide to a reliable one-pot synthesis of functionalized imidazo[4,5-b]pyridines, tailored for researchers and scientists in drug discovery and development. We will delve into the underlying reaction mechanisms, provide a step-by-step experimental protocol, and offer insights into troubleshooting and optimization.
Reaction Mechanisms and Strategic Choices
The one-pot synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines typically involves the condensation of a diaminopyridine with an aldehyde. A particularly effective and environmentally benign approach utilizes the reaction of 2,3-diaminopyridine with various substituted aldehydes.[10] This method often proceeds via an air-oxidative cyclocondensation, eliminating the need for harsh or expensive oxidizing agents.[10]
Another robust one-pot strategy begins with more readily available starting materials like 2-chloro-3-nitropyridine. This tandem reaction involves a sequence of a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by an in-situ reduction of the nitro group, and subsequent heteroannulation with an aldehyde.[11] This approach allows for the introduction of diversity at two positions of the final molecule in a single pot.
The choice of catalyst and reaction conditions is critical for the success of these syntheses. While some protocols proceed under thermal conditions in water[10], others may employ catalysts such as ytterbium triflate or reusable heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite clay to enhance reaction rates and yields.[10] The selection of the synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Caption: Reaction pathways for one-pot synthesis.
Detailed Experimental Protocol: A Representative One-Pot Synthesis
This protocol details a one-pot synthesis of 2-aryl-3-alkyl-3H-imidazo[4,5-b]pyridines starting from 2-chloro-3-nitropyridine, adapted from a highly efficient tandem procedure.[11]
Materials:
-
2-Chloro-3-nitropyridine
-
Substituted primary amine (e.g., benzylamine)
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Zinc dust
-
Concentrated Hydrochloric Acid
-
Isopropyl alcohol (IPA)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
SNAr Reaction: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 mmol) in a mixture of water and isopropyl alcohol (1:1, 10 mL).
-
Add the primary amine (1.1 mmol) to the solution.
-
Heat the reaction mixture to 80°C and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
In-situ Reduction: After the completion of the SNAr reaction, add zinc dust (2.0 mmol) to the reaction mixture.
-
Slowly add concentrated hydrochloric acid (0.5 mL) dropwise.
-
Continue stirring at 80°C for 45 minutes. The color of the reaction mixture will likely change, indicating the reduction of the nitro group.
-
Condensation and Cyclization: To the same flask, add the aromatic aldehyde (1.2 mmol).
-
Continue stirring at 80°C for an additional 3 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure functionalized imidazo[4,5-b]pyridine.
-
Data Presentation: Substrate Scope and Yields
The described one-pot protocol is versatile and accommodates a range of substituents on both the primary amine and the aldehyde, leading to a library of diverse imidazo[4,5-b]pyridine derivatives.
| Entry | Primary Amine (R') | Aldehyde (R) | Product | Yield (%) |
| 1 | Benzylamine | Benzaldehyde | 3-Benzyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 85 |
| 2 | Cyclohexylamine | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-cyclohexyl-3H-imidazo[4,5-b]pyridine | 82 |
| 3 | Propylamine | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | 88 |
| 4 | Benzylamine | 2-Naphthaldehyde | 3-Benzyl-2-(naphthalen-2-yl)-3H-imidazo[4,5-b]pyridine | 80 |
Yields are representative and may vary based on experimental conditions.
Troubleshooting and Optimization
-
Low Yield of SNAr Product: Ensure the reaction temperature is maintained at 80°C. Incomplete reaction may require extended reaction times.
-
Incomplete Nitro Reduction: The amount of zinc dust and acid is crucial. If the reduction is sluggish, a slight excess of zinc can be added.
-
Side Product Formation: Overheating during the condensation step can sometimes lead to side products. Careful temperature control is recommended.
-
Purification Challenges: The polarity of the final product can vary significantly based on the substituents. A careful selection of the eluent system for column chromatography is essential for effective purification.
Characterization of a Representative Compound
3-Benzyl-2-phenyl-3H-imidazo[4,5-b]pyridine:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.42 (dd, J = 4.6, 1.4 Hz, 1H), 8.10 (dd, J = 8.2, 1.4 Hz, 1H), 7.75-7.72 (m, 2H), 7.50-7.45 (m, 3H), 7.35-7.25 (m, 5H), 7.18 (dd, J = 8.2, 4.6 Hz, 1H), 5.60 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 154.5, 148.8, 144.0, 135.8, 130.5, 129.5, 129.2, 128.8, 128.0, 127.5, 126.5, 118.5, 49.0.
-
HRMS (ESI): Calculated for C₂₀H₁₆N₃ [M+H]⁺: 298.1344; Found: 298.1340.
Caption: Experimental workflow for one-pot synthesis.
Conclusion
The one-pot synthesis of functionalized imidazo[4,5-b]pyridines is a powerful and efficient strategy for accessing a diverse range of compounds with significant therapeutic potential. The protocols outlined in this application note provide a robust foundation for researchers to synthesize these valuable scaffolds. By understanding the underlying chemical principles and optimizing the reaction conditions, scientists can readily generate libraries of novel molecules for biological screening and drug development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine as a Putative Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases.[1][2][3] This document provides detailed application notes and experimental protocols for the characterization of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine as a putative inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers, making them attractive targets for cancer therapy.[4] While direct inhibitory activity of this specific compound is yet to be extensively published, its structural similarity to known chloro-substituted imidazo[4,5-b]pyridine inhibitors of Aurora kinases provides a strong rationale for its investigation.[4][5]
These protocols are designed to guide researchers in assessing the biochemical potency, cellular target engagement, and downstream signaling effects of this compound.
Introduction to this compound
This compound belongs to the imidazopyridine class of heterocyclic compounds.[2] This family of molecules has garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7] The structural resemblance of the imidazo[4,5-b]pyridine core to purines allows these compounds to function as ATP-competitive inhibitors for a range of protein kinases.[5][8]
The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of cell division. Their dysregulation is a hallmark of many cancers.[4] The development of small molecule inhibitors targeting these kinases is a promising avenue for therapeutic intervention. Based on structure-activity relationship (SAR) studies of related imidazo[4,5-b]pyridine derivatives, it is hypothesized that this compound may exhibit inhibitory activity against one or more Aurora kinases.[9]
The following protocols provide a comprehensive framework for validating this hypothesis, starting from a biochemical assessment of direct enzyme inhibition to cellular assays confirming target engagement and functional consequences.
Biochemical Characterization: In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific Aurora kinase isoform (e.g., Aurora A). The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro Aurora kinase inhibition assay.
Protocol: Luminescence-Based Kinase Assay
Materials:
-
This compound
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to obtain a range of concentrations (e.g., from 10 mM to 1 nM).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of Aurora A kinase solution (e.g., 2 ng/µL in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., 100 µM Kemptide and 10 µM ATP in kinase buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| Compound | Target Kinase | IC50 (nM) |
| This compound | Aurora A | TBD |
| Staurosporine (Positive Control) | Aurora A | ~15 |
TBD: To be determined by the experiment.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA™)
To confirm that this compound engages with Aurora A in a cellular environment, a Cellular Thermal Shift Assay (CETSA™) can be performed. This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10][11][12]
Experimental Workflow: CETSA™
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA™).
Protocol: CETSA™ for Aurora A Target Engagement
Materials:
-
Human cancer cell line expressing Aurora A (e.g., HeLa or HCT116)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against Aurora A
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment:
-
Seed cells in culture dishes and grow to approximately 80% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x the biochemical IC50) or with DMSO for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by three cycles of freeze-thawing.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Perform Western blotting on the soluble fractions using an antibody specific for Aurora A.[13][14][15]
-
-
Data Analysis:
-
Quantify the band intensities for Aurora A at each temperature for both the compound-treated and DMSO-treated samples.
-
Plot the band intensity against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
-
Downstream Signaling Pathway Analysis
Inhibition of Aurora A kinase should lead to a decrease in the phosphorylation of its downstream substrates. A common biomarker for Aurora A activity is the phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10).[16]
Aurora A Signaling Pathway
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. scispace.com [scispace.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine in Cell-Based Assays
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[4,5-b]pyridine core is a notable heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This mimicry allows molecules built on this framework to effectively interact with the ATP-binding sites of a wide array of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention.
Numerous derivatives of the imidazo[4,5-b]pyridine scaffold have been developed and characterized as potent inhibitors of various kinases implicated in oncology, including Aurora kinases, Fms-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinase 9 (CDK9).[2][3][4][5][6][7] These kinases are pivotal in controlling cell cycle progression, proliferation, and survival pathways. Inhibition of these targets can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.
This document provides a detailed technical guide for researchers utilizing 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine , a specific derivative of this promising scaffold. While a definitive, publicly available kinase inhibition profile for this exact compound is not yet established, based on extensive structure-activity relationship (SAR) studies of closely related analogs, it is hypothesized to function as an ATP-competitive kinase inhibitor.[4][6] The protocols herein are designed to enable researchers to rigorously test this hypothesis and characterize the compound's effects on cancer cells in vitro.
Hypothesized Mechanism of Action: Inhibition of Pro-Proliferative Kinase Signaling
This compound is anticipated to exert its cellular effects by competitively binding to the ATP pocket of one or more protein kinases that are critical for cell proliferation and survival. The imidazo[4,5-b]pyridine core structure forms key hydrogen bonds within the hinge region of the kinase domain, a common interaction mode for this class of inhibitors.[4] By blocking the binding of ATP, the compound prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.
Given the established activity of similar compounds, likely targets include kinases such as the Aurora kinase family, which are essential for mitotic progression. Inhibition of Aurora kinases typically leads to defects in chromosome segregation and, consequently, G2/M cell cycle arrest and apoptosis.[5][8]
Figure 1. Hypothesized signaling pathway inhibited by the compound.
Essential Preliminary Procedures
Compound Handling and Stock Solution Preparation
Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Solvent Selection: The compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO.
-
Warm the vial gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
Cell Culture and Seeding
The choice of cell line is crucial and should ideally include models known to be dependent on the hypothesized target kinases (e.g., cancer cell lines with Aurora kinase overexpression).
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.
-
Seed cells at a density that will ensure they are approximately 60-80% confluent at the end of the treatment period. This prevents artifacts from overgrowth or nutrient depletion.
Core Application Protocols
The following protocols provide a framework for characterizing the biological effects of this compound in cell-based assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Development of Antiproliferative Agents from Imidazo[4,5-b]pyridine: Application Notes and Protocols
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Oncology
The imidazo[4,5-b]pyridine core, a structural bioisostere of natural purines, has emerged as a "privileged scaffold" in medicinal chemistry for the development of novel antiproliferative agents.[1] Its structural resemblance to adenine allows it to interact with a wide array of ATP-binding sites in key oncogenic proteins, particularly kinases.[2][3] This inherent characteristic has led to the development of numerous derivatives targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis. The biological activity of these derivatives is highly dependent on the nature and position of their substituents, allowing for fine-tuning of their potency, selectivity, and pharmacokinetic properties.[1][4]
This guide provides a comprehensive overview of the critical steps involved in the development of imidazo[4,5-b]pyridine-based antiproliferative agents, from their chemical synthesis to their biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Part 1: Synthesis of the Imidazo[4,5-b]pyridine Core and its Derivatives
The synthesis of the imidazo[4,5-b]pyridine scaffold can be achieved through several established chemical routes. A common and effective method involves the cyclization of appropriately substituted diaminopyridines.[5]
Protocol 1: General Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines via Oxidative Cyclization
This protocol describes a general method for the synthesis of 2-substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine and various aldehydes.
Rationale: This one-pot reaction proceeds via an initial condensation of the diaminopyridine with an aldehyde to form a Schiff base, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[4,5-b]pyridine ring system. Air often serves as a mild and convenient oxidizing agent.[2]
Materials:
-
Substituted 2,3-diaminopyridine
-
Substituted aryl or heteroaryl aldehyde
-
Solvent (e.g., ethanol, dimethylformamide)
-
Sodium metabisulfite (optional, for adduct formation with aldehydes)[6]
-
Catalyst (optional, e.g., a mild acid or base)
Procedure:
-
Dissolve the substituted 2,3-diaminopyridine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the substituted aldehyde (1-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired 2-substituted imidazo[4,5-b]pyridine.
Protocol 2: Diversification via Suzuki Cross-Coupling
For further diversification, particularly at positions where a halogen is present (e.g., a 6-bromo-imidazo[4,5-b]pyridine intermediate), the Suzuki cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl moieties.[1][4]
Rationale: The Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide. This method is highly versatile and tolerant of a wide range of functional groups, making it ideal for late-stage diversification of the imidazo[4,5-b]pyridine scaffold.[1]
Materials:
-
Halo-substituted imidazo[4,5-b]pyridine (e.g., 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, DMF, toluene/water mixture)
Procedure:
-
To a reaction vessel, add the halo-substituted imidazo[4,5-b]pyridine (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Caption: Synthetic workflow for imidazo[4,5-b]pyridine derivatives.
Part 2: In Vitro Evaluation of Antiproliferative Activity
Once synthesized, the novel imidazo[4,5-b]pyridine derivatives must be evaluated for their ability to inhibit the growth of cancer cells. Standard in vitro assays, such as the MTT and SRB assays, are commonly employed for this purpose.[7][8]
Protocol 3: MTT Assay for Cell Viability
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[7][9]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (imidazo[4,5-b]pyridine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin or Etoposide).[11]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Sulforhodamine B (SRB) Assay for Cytotoxicity
Rationale: The SRB assay is a colorimetric assay based on the ability of the sulforhodamine B dye to bind to protein basic amino acid residues in fixed cells.[12] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.
Materials:
-
All materials from Protocol 3 (except MTT and solubilization solution)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (to a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow it to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.
Caption: General workflow for in vitro antiproliferative assays.
Part 3: Mechanism of Action and Structure-Activity Relationship (SAR)
A crucial aspect of developing targeted antiproliferative agents is understanding their mechanism of action and the relationship between their chemical structure and biological activity.
Molecular Targets: Kinase Inhibition
Many imidazo[4,5-b]pyridine derivatives exert their antiproliferative effects by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[10] Molecular docking studies and enzymatic assays have identified several key kinase targets:
-
Cyclin-Dependent Kinase 9 (CDK9): Imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9, a kinase involved in transcriptional regulation.[10] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[13]
-
Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis.[2] Overexpression of Aurora kinases is common in many cancers. Several imidazo[4,5-b]pyridine compounds have been developed as potent inhibitors of Aurora A, B, and C, leading to mitotic arrest and cell death.[14][15]
-
Receptor Tyrosine Kinases (RTKs): This class of kinases, including TrkA, is involved in cell signaling pathways that regulate growth and differentiation.[16] Dysregulation of RTK signaling is a common driver of oncogenesis, and imidazo[4,5-b]pyridines have been identified as potent inhibitors of these targets.[16]
-
p21-Activated Kinase 4 (PAK4): PAK4 is implicated in regulating cytoskeletal dynamics, cell motility, and proliferation.[17] The imidazo[4,5-b]pyridine scaffold has been utilized to design inhibitors that target the ATP-binding site of PAK4.[17]
Caption: Imidazo[4,5-b]pyridines inhibit key oncogenic kinases.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazo[4,5-b]pyridine scaffold has yielded valuable insights into the structural requirements for potent antiproliferative activity.[4][18]
-
Position 2: This position is a critical point for diversification. Substitution with various aryl and heteroaryl groups significantly influences potency and selectivity. For example, phenyl and substituted phenyl groups are commonly found in active compounds.[1][11] The nature of the substituent on the phenyl ring (e.g., cyano, amino, hydroxyl) can dramatically alter activity.[1][11]
-
Position 6: Substitution at this position can also modulate activity. For instance, introducing a bromine or chlorine atom can enhance potency against certain targets.[14][19] However, this position can be sterically constrained.[20]
-
Position 7: This position is often modified to improve physicochemical properties and target engagement. The introduction of piperazine-containing moieties has been a successful strategy in developing potent Aurora kinase inhibitors with good oral bioavailability.[20][21]
-
Imidazole Nitrogen (N1 or N3): Alkylation at the imidazole nitrogen can influence the compound's properties. For instance, N-methyl substitution has been shown to yield promising compounds with pronounced antiproliferative activity.[1]
Data Summary: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the in vitro antiproliferative activity of representative imidazo[4,5-b]pyridine derivatives against various human cancer cell lines.
| Compound Class/Derivative | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| 2,6-diphenyl substituted | Not specified | Capan-1 | 1.50 - 7.29 | [1] |
| 2,6-diphenyl substituted | Not specified | HL-60 | 1.87 (for derivative 13) | [1] |
| Amidino-substituted | Not specified | SW620 (Colon) | 0.4 (for derivative 10) | [11] |
| Bromo-substituted | Not specified | HeLa (Cervical) | 1.8 - 3.2 | [11] |
| CDK9 Inhibitors | CDK9 | MCF-7 (Breast) | 0.63 - 1.32 | [10] |
| CDK9 Inhibitors | CDK9 | HCT116 (Colon) | Potent activity reported | [10] |
| Aurora Kinase Inhibitor (CCT137690) | Aurora A/B/C | SW620 (Colon) | Potent activity reported | [15] |
| Dual FLT3/Aurora Inhibitor (27e) | FLT3, Aurora A/B | Not specified | Potent activity reported | [21] |
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel antiproliferative agents. Its ability to target a range of oncogenic kinases, combined with the extensive possibilities for chemical modification, provides a robust framework for developing potent and selective cancer therapeutics. The protocols and insights provided in this guide offer a foundation for the synthesis, in vitro evaluation, and rational design of new generations of imidazo[4,5-b]pyridine-based drug candidates. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to facilitate their translation into preclinical and clinical development.[15][21]
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Strategic N-Alkylation of Imidazo[4,5-b]pyridines for Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, prized for its structural resemblance to endogenous purines, which grants it access to a wide array of biological targets.[1][2] The strategic N-alkylation of this heterocyclic core is a pivotal transformation in drug discovery, as the position and nature of the alkyl substituent can profoundly modulate a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[1] However, the presence of multiple nucleophilic nitrogen atoms within the fused ring system presents a significant synthetic challenge: controlling the regioselectivity of the alkylation.[1][3] This guide provides a comprehensive overview of the factors governing this selectivity and presents two robust protocols for the N-alkylation of imidazo[4,5-b]pyridines, leveraging both classical and modern synthetic methodologies.
The Challenge of Regioselectivity in Imidazo[4,5-b]pyridine Alkylation
The imidazo[4,5-b]pyridine core contains three primary sites susceptible to alkylation: the two nitrogen atoms of the imidazole ring (N1 and N3) and the nitrogen atom of the pyridine ring (N4). The N-H proton on the imidazole moiety is tautomeric, existing in equilibrium between the N1 and N3 positions.[3][4] This dynamic equilibrium means that deprotonation results in an ambident anion, capable of reacting at either nitrogen. The pyridine nitrogen (N4) also possesses a lone pair of electrons and can act as a nucleophile.
The outcome of an N-alkylation reaction is therefore a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the heterocyclic core or the alkylating agent can sterically direct the reaction to the most accessible nitrogen atom. DFT studies suggest that regioselectivity can be governed by a 'steric approach control'.[5]
-
Electronic Effects: The inherent nucleophilicity of each nitrogen atom, which can be modulated by substituents on the ring system.
-
Reaction Conditions: The choice of base, solvent, and the nature of the alkylating agent's counter-ion are critical determinants of the final product ratio.[1][3] For instance, the combination of potassium carbonate in DMF often favors alkylation at the N4 position of the pyridine ring.[4][6][7]
Caption: Tautomeric forms and potential N-alkylation sites (N1, N3, N4) on the imidazo[4,5-b]pyridine core.
Protocol I: Direct N-Alkylation with Alkyl Halides under Phase-Transfer Catalysis
This protocol describes a widely used and robust method for N-alkylation using an alkyl halide in the presence of a mild base and a phase-transfer catalyst (PTC). The PTC, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (TBAB), facilitates the transfer of the imidazopyridine anion from the solid base surface or a polar microenvironment to the organic phase where the alkylating agent resides, thereby accelerating the reaction.
Experimental Workflow
Caption: General workflow for direct N-alkylation under phase-transfer catalysis conditions.
Materials and Equipment
| Reagents | Equipment |
| Substituted Imidazo[4,5-b]pyridine | Round-bottom flask |
| Alkyl Halide (e.g., benzyl bromide) | Magnetic stirrer and stir bar |
| Potassium Carbonate (K₂CO₃), anhydrous | Reflux condenser (if heating) |
| N,N-Dimethylformamide (DMF), anhydrous | Separatory funnel |
| Tetra-n-butylammonium bromide (TBAB) | Rotary evaporator |
| Ethyl acetate (EtOAc) | Thin-layer chromatography (TLC) setup |
| Hexanes | Glassware for column chromatography |
| Water (deionized) & Brine | Standard laboratory glassware |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted imidazo[4,5-b]pyridine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.2 eq) followed by the phase-transfer catalyst, TBAB (0.15 eq).[1]
-
Alkylating Agent: Stir the resulting suspension at room temperature and add the alkylating agent (1.6 eq) dropwise over several minutes.[1]
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. The reaction progress should be monitored periodically by TLC to check for the consumption of the starting material.[3]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr/KCl). Wash the filter cake with a small amount of DMF or EtOAc.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.
-
Extraction: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then with brine (1x) to remove any remaining DMF and salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated regioisomer(s).[3]
Protocol II: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative that utilizes an alcohol as the alkylating agent under mild, neutral conditions.[8][9] This method is particularly valuable for introducing secondary alkyl groups with a predictable inversion of stereochemistry and for substrates that are sensitive to the basic conditions of direct alkylation.[10] The reaction proceeds via the activation of the alcohol by a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Reaction Mechanism Overview
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Materials and Equipment
| Reagents | Equipment |
| Substituted Imidazo[4,5-b]pyridine | Round-bottom flask, flame-dried |
| Alcohol (Primary or Secondary) | Magnetic stirrer and stir bar |
| Triphenylphosphine (PPh₃) | Syringes and needles |
| DIAD or DEAD (typically as a solution) | Inert atmosphere setup (Nitrogen/Argon) |
| Tetrahydrofuran (THF), anhydrous | Ice bath |
| Solvents for chromatography | Standard workup and purification equip. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazo[4,5-b]pyridine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous THF via syringe and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Azodicarboxylate Addition: Slowly add the DIAD or DEAD (1.5 eq) dropwise via syringe to the cooled, stirring solution.[8] A color change (e.g., to yellow/orange) and sometimes the formation of a white precipitate (the betaine adduct) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu workups is the removal of triphenylphosphine oxide (Ph₃PO) and the dialkyl hydrazinedicarboxylate byproduct.[11]
-
Purification:
-
Direct Chromatography: The crude residue can be directly purified by silica gel column chromatography. The byproducts are often less polar than the desired product.
-
Alternative Workup: To facilitate purification, the crude oil can be triturated with a solvent like diethyl ether. The byproducts may precipitate and can be removed by filtration, although this is substrate-dependent.
-
Data Summary: Reaction Condition Screening
Controlling regioselectivity often requires screening various conditions. The following table summarizes outcomes reported in the literature for the direct alkylation of imidazo[4,5-b]pyridine systems.
| Substrate | Alkylating Agent | Base / Solvent | Outcome / Major Isomer(s) | Yield | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K₂CO₃ / DMF | Mixture of N3 and N4 isomers | N/A | [7] |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl iodide | K₂CO₃ / DMF | N1 regioisomer | N/A | [5] |
| 6-Bromo-2-(4-fluorophenoxy)phenyl-4H-imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ / DMF | N4 regioisomer | N/A | [4] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃, TBAB / DMF | N3 and N4 isomers | 54-87% | |
| Imidazopyridine derivatives | Benzyl bromide | K₂CO₃ / DMF | N4-regioisomer formed in higher ratio | N/A | [6] |
Note: "N/A" indicates data not available in the cited abstract. Yields can be highly substrate-dependent.
Structural Elucidation
Unambiguous determination of the site of alkylation is critical. While ¹H and ¹³C NMR are standard, they often cannot definitively distinguish between N1, N3, and N4 isomers. The gold standard for this assignment is 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[4] A NOESY experiment will show through-space correlations between the protons of the newly introduced alkyl group (e.g., the benzylic -CH₂-) and the protons on the heterocyclic core that are in close proximity, allowing for a confident structural assignment.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. One moment, please... [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
The Strategic Application of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine in Modern Medicinal Chemistry
Introduction: The Privileged Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system, a bioisostere of natural purines, represents a cornerstone in contemporary medicinal chemistry.[1] Its structural similarity to the building blocks of DNA and RNA allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2][3][4] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The strategic functionalization of this core structure is key to modulating its biological effects and tailoring it for specific therapeutic applications.
This guide focuses on a particularly valuable derivative: 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 40851-92-1) .[5][6] The presence of a chloro group at the 5-position and a methyl group at the 2-position provides a unique combination of electronic and steric properties. These features make it an exemplary building block for generating novel therapeutic agents with enhanced potency and selectivity. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals aiming to leverage this powerful chemical entity.
Core Attributes of this compound
The specific substitutions on the imidazo[4,5-b]pyridine core impart distinct advantages in drug design:
-
The 5-Chloro Group: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic distribution of the entire ring system. This can enhance binding affinities to target proteins through halogen bonding and other non-covalent interactions. Furthermore, the chloro group can improve metabolic stability by blocking potential sites of oxidation, thereby prolonging the in vivo half-life of a drug candidate. In some reported cases, the presence of a chlorine atom has been shown to increase the antimicrobial activity of imidazo[4,5-b]pyridine derivatives.[3]
-
The 2-Methyl Group: The methyl group at the 2-position provides a point for further structural elaboration and can influence the molecule's overall conformation. It can also contribute to hydrophobic interactions within a protein's binding pocket, potentially increasing potency. The strategic placement of this methyl group can also be used to fine-tune the molecule's solubility and pharmacokinetic properties.
These attributes make this compound a highly attractive starting material for the synthesis of compound libraries aimed at various therapeutic targets.
Therapeutic Arenas of Interest
Based on the extensive research into the broader imidazo[4,5-b]pyridine class, derivatives of this compound are anticipated to show significant promise in the following areas:
-
Oncology: The imidazo[4,5-b]pyridine scaffold is a key component of several kinase inhibitors.[7][8] For instance, derivatives have been designed as inhibitors of p21-activated kinase 4 (PAK4) and Cyclin-Dependent Kinase 9 (CDK9), both of which are implicated in cancer cell proliferation and survival.[7][8] The 5-chloro substitution can be exploited to enhance interactions within the ATP-binding pocket of these kinases.
-
Infectious Diseases: The structural analogy to purines makes imidazo[4,5-b]pyridines effective antimicrobial and antiviral agents.[2] They can interfere with nucleic acid synthesis and other essential metabolic pathways in pathogens. The presence of the chloro and methyl groups can be optimized to improve activity against a range of bacterial and viral strains, including multidrug-resistant ones.[9]
-
Inflammatory Disorders: Certain imidazo[4,5-b]pyridine derivatives have been found to inhibit nitric oxide synthase (NOS), an enzyme involved in inflammatory processes.[3] This suggests potential applications in treating chronic inflammatory diseases.
-
Metabolic Diseases: Recent studies have explored imidazo[4,5-b]pyridine derivatives as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[10][11]
Experimental Protocols and Methodologies
Protocol 1: Synthesis of this compound Derivatives
A common and effective method for synthesizing the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its equivalent.[3] The following protocol outlines a general approach for synthesizing derivatives of this compound.
Objective: To synthesize a library of N-substituted derivatives of this compound for biological screening.
Materials:
-
This compound
-
Various alkyl or aryl halides (e.g., benzyl bromide, propargyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DMF.
-
Base Addition: Add 2 equivalents of potassium carbonate to the solution. This will act as a base to deprotonate the imidazole nitrogen.
-
Electrophile Addition: Slowly add 1.2 equivalents of the desired alkyl or aryl halide to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench it by adding water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction.
-
Potassium Carbonate: A mild base suitable for deprotonating the imidazole NH without causing unwanted side reactions.
-
TLC Monitoring: Essential for determining the optimal reaction time and preventing the formation of byproducts.
Logical Workflow for Derivative Synthesis:
Caption: Workflow for N-substitution of the core molecule.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen the synthesized derivatives for their inhibitory activity against a target kinase, such as CDK9.
Objective: To determine the IC₅₀ values of the synthesized compounds against a specific protein kinase.
Materials:
-
Synthesized this compound derivatives
-
Recombinant human kinase (e.g., CDK9/cyclin T1)
-
Kinase substrate (e.g., a peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
A known kinase inhibitor as a positive control (e.g., Sorafenib for CDK9)[8]
-
384-well microplates
-
Plate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture: In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration.
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (µM) |
| Control | CDK9 | 0.76 (Sorafenib)[8] |
| Derivative 1 | CDK9 | Experimental Value |
| Derivative 2 | CDK9 | Experimental Value |
| Derivative 3 | CDK9 | Experimental Value |
Self-Validating System:
-
Positive Control: The inclusion of a known inhibitor validates the assay's sensitivity and accuracy.
-
Negative Control: A DMSO-only control establishes the baseline kinase activity.
-
Dose-Response Curve: A well-defined sigmoidal curve indicates a specific inhibitory effect.
Signaling Pathway Visualization:
Caption: Inhibition of the CDK9 signaling pathway.
Conclusion and Future Outlook
This compound is a strategically designed chemical scaffold with significant potential in medicinal chemistry. Its unique electronic and steric properties make it an ideal starting point for the development of novel therapeutics targeting a range of diseases, from cancer to infectious and metabolic disorders. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising molecule. Future work should focus on expanding the diversity of derivatives and exploring their mechanisms of action in greater detail to accelerate the translation of these findings into clinically effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. parchem.com [parchem.com]
- 7. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine as a Privileged Fragment in Drug Discovery
Introduction: The Power of Small Scaffolds in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding landscape of a biological target.[1][4] These fragments, typically with molecular weights under 300 Da, may exhibit weak binding affinity (in the micromolar to millimolar range), but their interactions are often highly efficient in terms of binding energy per atom.[5][6] The simplicity of fragments allows for a more thorough exploration of chemical space with a smaller library size and provides a more tractable starting point for optimization into potent, selective, and drug-like candidates.[2][4]
Within the vast universe of chemical fragments, the imidazo[4,5-b]pyridine scaffold stands out as a "privileged" structure. Its structural and electronic resemblance to the native purine nucleus allows it to effectively interact with a wide range of biological macromolecules, including kinases and other enzymes.[7][8] This guide focuses on a specific, strategically substituted member of this family: 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine . This fragment offers a unique combination of features that make it an exceptional tool for initiating an FBDD campaign. The chloro substituent provides a vector for synthetic elaboration, while the methyl group can occupy small hydrophobic pockets, and the fused heterocyclic core presents multiple hydrogen bond donors and acceptors.
This document serves as a comprehensive guide for researchers, medicinal chemists, and structural biologists, providing both the theoretical underpinnings and detailed, field-proven protocols for leveraging this fragment to discover novel therapeutics.
PART 1: The Fragment in Focus - Physicochemical Profile and Strategic Value
The success of an FBDD campaign is critically dependent on the quality of the fragment library.[4] this compound is an excellent starting point due to its adherence to the empirical "Rule of Three," a set of guidelines for desirable fragment properties.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₇H₆ClN₃ | Simple atomic composition, low complexity. |
| Molecular Weight | 167.60 g/mol | Well within the typical fragment range (<300 Da), ensuring higher hit rates and potential for growth.[2] |
| XLogP3 | 1.7 | Balanced lipophilicity avoids insolubility and non-specific binding while providing a foundation for optimization. |
| Hydrogen Bond Donors | 1 | Provides a key interaction point to anchor the fragment in a binding site. |
| Hydrogen Bond Acceptors | 2 | Offers additional opportunities for directed interactions with the protein target. |
| Rotatable Bond Count | 0 | The rigid scaffold reduces the entropic penalty upon binding, leading to more efficient interactions. |
Data sourced from PubChem CID 5709768.[9]
Strategic Rationale for Use:
-
Bioisosterism: The imidazo[4,5-b]pyridine core is a well-established bioisostere of purine, making it an ideal candidate for targeting ATP-binding sites in kinases, a critical class of drug targets.[7][10]
-
Defined Synthetic Vectors: The chlorine atom at the 5-position serves as a versatile synthetic handle for "fragment growing." It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups and explore surrounding pockets in the target's binding site.
-
High Ligand Efficiency: Due to its low molecular weight and rigid nature, any observed binding is likely to be highly efficient. This provides confidence that the initial hit is a quality starting point for chemical optimization.
-
Favorable Properties: Its balanced physicochemical properties suggest good aqueous solubility, which is crucial for biophysical screening assays, and a lower propensity for aggregation-based false positives.[11]
PART 2: Application Notes - Biophysical Screening Methodologies
Detecting the weak interactions characteristic of fragments requires highly sensitive biophysical techniques.[2][12] The two most robust and widely adopted primary screening methods in FBDD are Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
A. Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events between an immobilized target protein and an analyte (the fragment) in solution.[13][14] It has become a cornerstone of FBDD due to its high sensitivity, low protein consumption, and ability to provide kinetic data (association and dissociation rates).[15][16]
Causality Behind Experimental Choices in SPR:
-
Why Immobilize the Target? Covalently attaching the target protein to the sensor chip ensures a stable and reproducible surface for screening. This orientation allows fragments to be flowed over in solution, mimicking a physiological interaction.
-
Why Use a Control Flow Cell? A reference-subtracted signal is critical for eliminating false positives. A deactivated flow cell or one with an irrelevant immobilized protein corrects for bulk refractive index changes (e.g., from DMSO in the sample buffer) and non-specific binding to the chip surface.[15]
-
Why Screen at Multiple Concentrations? While a single high concentration can be used for a primary screen, confirming hits with a dose-response curve is essential to verify true binding and obtain an estimate of the binding affinity (K_D).
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
B. Hit Confirmation and Mapping with NMR Spectroscopy
NMR spectroscopy is an exceptionally powerful tool in FBDD because it can not only detect weak binding but also provide atomic-level information about the binding site on the protein.[17][18]
-
Protein-Observed NMR (¹H-¹⁵N HSQC): This is the most robust method for hit validation.[17] It requires isotopic labeling (¹⁵N) of the target protein. A 2D ¹H-¹⁵N HSQC spectrum displays a peak for each backbone amide proton in the protein. Upon fragment binding, residues at the binding site and those undergoing conformational changes will show chemical shift perturbations (CSPs) or line broadening.[19] This provides an unambiguous confirmation of binding and simultaneously maps the interaction site.
-
Ligand-Observed NMR (STD, WaterLOGSY): These techniques do not require protein labeling and are thus faster to implement.[19] They work by transferring saturation from the protein to a bound ligand. Only fragments that actually bind will show a signal, making these methods effective for identifying hits from a mixture.
Causality Behind Experimental Choices in NMR:
-
Why ¹⁵N-Labeling for HSQC? An unlabeled protein of typical drug target size would have a ¹H spectrum with far too much signal overlap to interpret. The second dimension (¹⁵N) in the HSQC experiment resolves these signals, allowing individual residues to be monitored.[11]
-
Why Use Mixtures in the Initial Screen? To increase throughput, fragments are often screened in cocktails of 8-12 non-overlapping compounds.[11] If a chemical shift perturbation is observed, the mixture is then "deconvoluted" by screening individual components to identify the active fragment.[19]
PART 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in controls and decision points to ensure data integrity.
Protocol 1: Primary Fragment Screen using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein from a library.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Target protein (>95% purity), 50-100 µg
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (or similar, optimized for target stability) with 1-2% DMSO
-
Fragment library, including this compound, plated in 100% DMSO.
Methodology:
-
Protein Immobilization:
-
Equilibrate the system with Running Buffer.
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of EDC/NHS.
-
Inject the target protein (diluted to 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level is reached (typically ~5000-10000 Response Units, RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
Self-Validation: The final immobilization level should be stable. A control flow cell should be prepared similarly but without protein injection (mock-coupled).
-
-
Assay Development & Quality Control:
-
Perform a buffer scout to ensure the running buffer does not cause protein instability.
-
Conduct a DMSO calibration by injecting a series of DMSO concentrations (e.g., 0.5% to 2.5%) to generate a correction curve for solvent effects. This is critical for accurate data interpretation.[15]
-
-
Primary Screen Execution:
-
Dilute fragment stocks from 100% DMSO into Running Buffer to a final screening concentration (e.g., 200 µM) with matched DMSO concentration (e.g., 2%).
-
Inject each fragment solution over the target and control flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).
-
Include buffer-only injections periodically for double referencing.
-
Trustworthiness: Running known non-binders and a weak-binding positive control (if available) helps validate the assay performance.
-
-
Data Analysis and Hit Selection:
-
Process the raw data by subtracting the reference cell signal and buffer blank signals.
-
A "hit" is defined as a fragment that produces a steady-state binding response significantly above the noise of the baseline (e.g., >3 standard deviations of the mean of negative controls).
-
Prioritize hits with a rectangular-shaped sensorgram, indicative of fast-on/fast-off kinetics typical of fragment binding. Avoid hits with complex or aggregating profiles.
-
Caption: Workflow for an SPR-based primary fragment screen.
Protocol 2: Hit Validation and Site-Mapping using ¹H-¹⁵N HSQC NMR
Objective: To confirm the binding of SPR hits and identify their binding location on the target protein.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
Uniformly ¹⁵N-labeled target protein
-
NMR Buffer: e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.2 in 90% H₂O/10% D₂O.[19]
-
SPR fragment hits, including this compound.
Methodology:
-
Protein Preparation and Reference Spectrum:
-
Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.
-
Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum. This spectrum is the baseline against which all changes will be measured.
-
Self-Validation: The spectrum should show well-dispersed, sharp peaks, indicating a properly folded and stable protein.
-
-
Fragment Titration:
-
Prepare a concentrated stock solution of the fragment hit (e.g., 50 mM in d6-DMSO).
-
Add a small aliquot of the fragment stock to the protein sample to achieve a desired protein:fragment molar ratio (e.g., 1:10, for a final fragment concentration of 1 mM).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Control: Acquire a spectrum of the protein with an equivalent amount of d6-DMSO alone to ensure observed changes are not due to the solvent.
-
-
Data Analysis and Interpretation:
-
Overlay the reference spectrum with the fragment-titrated spectrum.
-
Identify amides whose peaks have shifted or significantly broadened. These are the residues affected by fragment binding.
-
Calculate the Combined Chemical Shift Perturbation (CSP) for each residue using the formula: CSP = √[ (Δδ_H)² + (α * Δδ_N)² ] (where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor, typically ~0.15-0.2).
-
Map the residues with significant CSPs onto the 3D structure of the protein. The cluster of perturbed residues indicates the binding site.
-
-
Affinity Estimation (Optional):
-
Perform a full titration by adding increasing amounts of the fragment and acquiring an HSQC spectrum at each point.
-
Plot the CSPs against the fragment concentration and fit the data to a one-site binding model to determine the dissociation constant (K_D).
-
PART 4: Synthetic Elaboration - From Fragment Hit to Lead Compound
Once this compound is validated as a binder, the next phase is to grow the fragment into a more potent lead molecule. Structure-guided design, using data from X-ray crystallography or NMR, is paramount.
General Synthetic Strategy:
The imidazo[4,5-b]pyridine core can be synthesized through several established routes, often starting from a substituted diaminopyridine or a chloro-nitropyridine derivative.[8][20][21] A common and versatile approach involves the condensation of a 2,3-diaminopyridine with a carboxylic acid or its derivative.[8] For elaboration, functionalization typically targets three key positions:
-
C5-Position (Chloro group): This is the primary vector for "fragment growing."
-
Suzuki-Miyaura Coupling: React with various boronic acids to introduce aryl or heteroaryl groups. This is effective for exploring nearby hydrophobic pockets or reaching for new hydrogen bond interactions.[20]
-
Nucleophilic Aromatic Substitution (S_NAr): React with amines, thiols, or alcohols to introduce linkers or polar functional groups.
-
-
N3-Position (Imidazole NH): Alkylation at this position can introduce substituents that project into different regions of the binding site.
-
Alkylation: Reaction with alkyl halides (e.g., allyl bromide, propargyl bromide) in the presence of a base like K₂CO₃ can install new side chains.
-
-
C2-Position (Methyl group): While modification here is less common for initial elaboration, the methyl group can be replaced with other small groups during the synthesis of analogs to fine-tune steric interactions.
Caption: Synthetic elaboration vectors for the imidazopyridine fragment.
Conclusion
This compound is more than just another small molecule; it is a strategically designed starting point for drug discovery. Its favorable physicochemical properties, privileged heterocyclic core, and versatile synthetic handles make it an invaluable tool for FBDD campaigns. By employing rigorous biophysical screening methods like SPR and NMR, researchers can confidently identify and validate its interaction with novel biological targets. The subsequent, structure-guided chemical elaboration of this fragment provides a clear and efficient path toward the development of potent and selective lead compounds. The protocols and strategies outlined in this guide offer a robust framework for unlocking the full potential of this powerful fragment.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7H6ClN3 | CID 5709768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR fragment screening [cureffi.org]
- 12. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fragment screening by SPR and advanced application to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of the Imidazo[4,5-b]pyridine Core
Abstract
The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a privileged core in modern medicinal chemistry.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties, making them highly valuable in drug discovery.[4][5][6][7][8][9][10] The therapeutic potential of these compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Therefore, the strategic and regioselective functionalization of the imidazo[4,5-b]pyridine core is a critical task for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth overview of key synthetic strategies, field-proven protocols, and the mechanistic rationale behind the functionalization of this important scaffold.
Foundational Synthesis: Accessing the Core Scaffold
The most prevalent and versatile entry point to the imidazo[4,5-b]pyridine system is the condensation reaction of a substituted 2,3-diaminopyridine with a carbonyl-containing compound.[4][5] The choice of the carbonyl component directly installs the C2-substituent, providing an initial point of diversity.
Causality: This cyclocondensation is a robust and reliable method. Using aldehydes often leads to an oxidative cyclization, which can proceed in the presence of air or a mild oxidant, to yield the aromatic 2-substituted-1H-imidazo[4,5-b]pyridine core.[4] Carboxylic acids or their derivatives can also be used, often under harsher conditions (e.g., polyphosphoric acid) or with microwave assistance to drive the dehydration.[4]
Caption: General workflow for synthesizing the core imidazo[4,5-b]pyridine scaffold.
Strategic Halogenation: Installing Versatile Handles
Halogenated imidazo[4,5-b]pyridines are pivotal intermediates. The carbon-halogen bond serves as a versatile synthetic handle for introducing further complexity via transition-metal-catalyzed cross-coupling reactions. Regioselectivity is key, with the C6 position on the pyridine ring being a common site for electrophilic halogenation.[11]
Causality: The electronic nature of the fused ring system directs electrophiles primarily to the pyridine moiety. The choice of solvent and halogenating agent can influence the outcome. For instance, bromination in aqueous acetic acid tends to yield 6-bromo derivatives, whereas reactions in glacial acetic acid can lead to di-halogenated products like 5,6-dibromo derivatives.[11] N-Iodosuccinimide (NIS) is a reliable reagent for iodination.[4]
Protocol 2.1: Regioselective Bromination at C6
This protocol details the synthesis of 6-bromo-2-aryl-1H-imidazo[4,5-b]pyridine.
-
Dissolution: Dissolve the 2-aryl-1H-imidazo[4,5-b]pyridine (1.0 eq) in 50% aqueous acetic acid (0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-bromo product.
C-C and C-N Bond Formation via Cross-Coupling
With halogenated intermediates in hand, palladium-catalyzed cross-coupling reactions become the workhorse for generating diverse libraries of compounds. These methods offer broad functional group tolerance and reliable bond formation.[1][4]
Caption: Key cross-coupling strategies for functionalizing the imidazo[4,5-b]pyridine core.
Suzuki-Miyaura Coupling for C-Arylation
The Suzuki coupling is a premier method for installing aryl or heteroaryl groups.[5] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates.
Causality: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to form the new C-C bond and regenerate the catalyst. Ligands like SPhos or XPhos stabilize the palladium complex and facilitate these steps.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial, add the 6-bromo-imidazo[4,5-b]pyridine derivative (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃) (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture in a microwave reactor at 120-140 °C for 30-60 minutes. Alternatively, conventional heating at 90-100 °C for 12-18 hours can be used.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 2,6-disubstituted product.[5]
| Entry | Arylboronic Acid | Catalyst System | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 80-90 |
| 3 | 3-Pyridylboronic acid | (A-taphos)₂PdCl₂ / K₃PO₄ | 75-88[4] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 82-92 |
Table 1: Representative examples of Suzuki-Miyaura coupling reactions on the 6-bromo-imidazo[4,5-b]pyridine scaffold.
Sonogashira and Buchwald-Hartwig Couplings
-
Sonogashira Coupling: This reaction introduces alkynyl groups and is typically co-catalyzed by palladium and copper.[4] It provides access to rigid, linear extensions of the core structure, which can be valuable for probing binding pockets. Microwave-assisted, copper-free conditions have also been developed to improve efficiency and reduce metal contamination.[4]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide variety of primary and secondary amines. The selection of the appropriate phosphine ligand (e.g., BINAP, XantPhos) is critical to accommodate different amine substrates and achieve high yields.[4]
Direct C-H Functionalization: An Atom-Economical Approach
Modern synthetic chemistry increasingly favors direct C-H functionalization, which avoids the pre-functionalization step (i.e., halogenation) and reduces waste. For the imidazo[4,5-b]pyridine core, the C2 position is particularly amenable to direct arylation.[12][13]
Causality: The C2 position of the imidazole ring is the most acidic proton, making it susceptible to deprotonation or concerted metallation-deprotonation (CMD).[12] Copper- or palladium-catalyzed systems can facilitate this process, enabling coupling with aryl halides. Protecting the N3 nitrogen (e.g., with a MEM group) can enhance the efficiency and regioselectivity of this transformation.[12]
Protocol 4.1: Copper-Catalyzed Direct C2-Arylation
-
Substrate Preparation: Synthesize the N3-MEM-protected imidazo[4,5-b]pyridine starting material.
-
Reaction Setup: In a sealed tube, combine the N3-protected substrate (1.0 eq), the aryl iodide (1.2 eq), copper(I) iodide (CuI) (20 mol%), and a suitable base such as cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Solvent and Ligand: Add a high-boiling point solvent like N,N-dimethylformamide (DMF) and a ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Inert Atmosphere: Purge the tube with argon.
-
Heating: Heat the reaction mixture at 110-130 °C for 24 hours.
-
Workup and Deprotection: Cool the reaction, dilute with water, and extract with an organic solvent. After purification of the coupled product, the MEM protecting group can be removed under acidic conditions (e.g., HCl in methanol) to yield the C2-arylated product.[12]
N-Alkylation: Exploring Tautomeric Space
Alkylation can occur at either the N1 or N3 position of the imidazole ring, leading to regioisomers with distinct biological profiles. The reaction is often not selective, yielding a mixture of products.[8]
Causality: The relative nucleophilicity of the N1 and N3 nitrogens is similar, and the position of alkylation can be influenced by steric hindrance from adjacent substituents and the specific reaction conditions (base, solvent, alkylating agent). Separation of the regioisomers typically requires careful chromatography.
Protocol 5.1: General N-Alkylation
-
Deprotonation: Suspend the N-unsubstituted imidazo[4,5-b]pyridine (1.0 eq) in dry DMF. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq), at 0 °C and stir for 30 minutes.
-
Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours until the starting material is consumed (monitored by TLC).
-
Quenching and Workup: Carefully quench the reaction by adding water. Extract the product with ethyl acetate.
-
Purification and Separation: Dry the organic phase, concentrate, and purify the residue by column chromatography to separate the N1 and N3 alkylated regioisomers.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective C2-arylation of imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you improve the yield and purity of your synthesis.
Overview of the Synthesis
The most common and direct route to synthesizing this compound involves a two-step process. First, the reduction of a nitropyridine precursor to obtain 5-chloro-2,3-diaminopyridine. This is followed by a cyclization reaction with acetic acid or a derivative like acetic anhydride to form the desired imidazo[4,5-b]pyridine ring system. The overall yield and purity of the final product are highly dependent on the reaction conditions of both steps.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yields can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions and product loss during workup. Here’s a systematic approach to troubleshooting:
Possible Cause 1: Incomplete Reduction of the Nitropyridine Precursor
The purity of your 5-chloro-2,3-diaminopyridine intermediate is crucial. Incomplete reduction of 2-amino-5-chloro-3-nitropyridine will introduce impurities that can interfere with the subsequent cyclization step.
-
Troubleshooting Steps:
-
Confirm Complete Reduction: Before proceeding to the cyclization step, ensure the complete disappearance of the nitro starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Optimize Reduction Conditions: The reduction of 2-amino-5-chloro-3-nitropyridine can be achieved using various methods, such as iron powder in acetic acid or catalytic hydrogenation.[1] If you are using iron in acetic acid, ensure the iron powder is activated and used in sufficient excess.[2] For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
Purify the Diamine: If the crude 2,3-diamino-5-chloropyridine is not clean, consider a purification step before cyclization. Recrystallization or column chromatography can remove unreacted starting material and byproducts.
-
Possible Cause 2: Suboptimal Cyclization Conditions
The cyclization of 5-chloro-2,3-diaminopyridine with acetic acid or acetic anhydride is a critical step that is highly sensitive to reaction conditions.
-
Troubleshooting Steps:
-
Temperature Control: The cyclization reaction is markedly temperature-dependent.[3] It is recommended to maintain a moderate temperature, as excessively high temperatures (e.g., 100°C) can lead to the formation of tar-like polymers.[3] A temperature range of 75-85°C is a good starting point.
-
Choice of Reagent: While acetic acid can be used, acetic anhydride is often more effective as it also acts as a dehydrating agent, driving the reaction towards the product. However, the autocondensation of acetic anhydride can occur, especially in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), leading to byproducts.[4]
-
Reaction Time: While time may not be as critical a factor as temperature, ensuring the reaction goes to completion is important.[3] Monitor the reaction progress by TLC.
-
Water Removal: The condensation reaction to form the imidazole ring releases water. If not removed, it can inhibit the reaction. If using acetic acid, consider using a Dean-Stark trap to remove water azeotropically. When using acetic anhydride, this is less of a concern as it will react with any water present.
-
Possible Cause 3: Product Loss During Workup and Purification
Significant amounts of your product can be lost during the isolation and purification stages.
-
Troubleshooting Steps:
-
Optimize pH Adjustment: After the reaction, the mixture is typically neutralized. Ensure that the pH is carefully adjusted to precipitate the product without causing degradation.
-
Efficient Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Purification Method: Column chromatography on silica gel is a common method for purification.[5] Ensure you use an appropriate eluent system to get good separation from any impurities.
-
Q2: I am observing the formation of a dark, tar-like substance in my cyclization reaction. What is causing this and how can I prevent it?
The formation of a tar-like polymer is a strong indication that the reaction temperature is too high.[3]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Immediately reduce the reaction temperature. For the cyclization of 5-chloro-2,3-dichloroacetamidopyridine, it was found that temperatures around 75°C were optimal, while 100°C led to polymerization.[3]
-
Controlled Heating: Use a well-controlled heating mantle or oil bath to ensure a stable and uniform reaction temperature.
-
Monitor for Discoloration: If you observe the reaction mixture darkening significantly, it may be an early sign of polymerization. Consider stopping the reaction and trying to isolate the product before it is completely lost.
-
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Difficult purification often points to the presence of closely related byproducts or unreacted starting materials.
Possible Impurities:
-
Unreacted 5-chloro-2,3-diaminopyridine: If the cyclization is incomplete.
-
Mono-acetylated intermediate: Where only one of the amino groups has reacted.
-
Polymeric material: As discussed in Q2.
-
N-oxide: The pyridine nitrogen is susceptible to oxidation, although this is less common in the absence of strong oxidizing agents.
-
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: Ensure you are using an appropriate excess of acetic anhydride to drive the reaction to completion and minimize the presence of the mono-acetylated intermediate.
-
Improve Chromatographic Separation: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate the product from closely eluting impurities.
-
Recrystallization: If the purity after chromatography is still not satisfactory, consider recrystallization from a suitable solvent.
-
Aqueous Washes: During the workup, washing the organic layer with a mild acidic solution (e.g., dilute HCl) can help remove any remaining basic starting material (5-chloro-2,3-diaminopyridine).[6] Be cautious if your product is also basic. Subsequent washing with a mild base (e.g., saturated sodium bicarbonate solution) and brine is also recommended.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for the synthesis of 5-chloro-2,3-diaminopyridine?
A: A common and commercially available starting material is 2-amino-5-chloropyridine.[7] This can be nitrated to 2-amino-5-chloro-3-nitropyridine, which is then reduced to 5-chloro-2,3-diaminopyridine.[1]
Q: Can I use acetic acid instead of acetic anhydride for the cyclization step?
A: Yes, acetic acid can be used for the cyclization. However, the reaction may require higher temperatures and longer reaction times. Acetic anhydride is generally more efficient as it also serves as a dehydrating agent, which helps to drive the equilibrium towards the product.[4]
Q: What is the role of a catalyst in the cyclization reaction?
A: While the cyclization can proceed without a catalyst, particularly at higher temperatures, an acid catalyst can be used to facilitate the reaction when using acetic acid. For reactions with acetic anhydride, a catalyst like 4-dimethylaminopyridine (DMAP) can be very effective, but care must be taken as it can also promote the autocondensation of acetic anhydride, leading to byproducts.[4]
Q: How can I effectively remove pyridine if it is used as a solvent?
A: If pyridine is used as a solvent, it can be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure.[6] Alternatively, during the workup, washing the organic layer with a dilute acidic solution, such as 1-5% aqueous HCl or a solution of copper sulfate, will convert the pyridine to its salt, which is soluble in the aqueous layer.[6]
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-2,3-diaminopyridine
This protocol is a general guideline based on the reduction of a nitropyridine precursor.
-
Dissolve the Starting Material: Dissolve 2-chloro-5-nitropyridine in acetic acid.
-
Add Reducing Agent: To this solution, add iron powder in portions at room temperature. The reaction is exothermic. Maintain the temperature between 40-50°C.[2]
-
Reaction Monitoring: Monitor the reaction for 2 hours or until completion is confirmed by TLC.
-
Workup: Filter the reaction mixture to remove the iron residue and wash the residue with acetic acid. Concentrate the filtrate under reduced pressure.
-
Neutralization and Extraction: Neutralize the residue with a saturated sodium bicarbonate solution to a pH of 8. Extract the product with dichloromethane or ethyl acetate.[2]
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-amino-2-chloropyridine.[2] The same principle applies to the reduction of 2-amino-5-chloro-3-nitropyridine to get the desired diamine.
Protocol 2: Synthesis of this compound
This protocol is a general guideline for the cyclization step.
-
Combine Reactants: In a round-bottom flask, combine 5-chloro-2,3-diaminopyridine with an excess of acetic anhydride.
-
Heating: Heat the reaction mixture to 75-85°C with stirring.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching and Neutralization: Cool the reaction mixture and carefully quench the excess acetic anhydride with water. Neutralize the mixture with a suitable base, such as sodium bicarbonate or ammonium hydroxide.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
General Synthesis Workflow
Caption: General two-step synthesis of the target compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. "The synthesis and cyclization of 5-chloro-2, 3-dichloroacetamidopyridi" by Edward Aloysius Naiman [digitalcommons.njit.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing this privileged heterocyclic scaffold. Drawing from established literature and field-proven insights, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
The imidazo[4,5-b]pyridine core is a key structural motif in numerous biologically active compounds, making its efficient synthesis crucial for drug discovery and development.[1][2][3] However, the synthetic routes can present several challenges, from low yields to the formation of undesirable side products. This guide aims to provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of imidazo[4,5-b]pyridines in a question-and-answer format.
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Question: My condensation reaction between a 2,3-diaminopyridine derivative and an aldehyde or carboxylic acid is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in this core-forming reaction are a frequent challenge and can stem from several factors. A systematic evaluation of the reaction parameters is key to optimization.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Consider extending the reaction time or increasing the temperature. For reactions involving aldehydes, oxidative conditions are often necessary for the final aromatization step to form the imidazo[4,5-b]pyridine ring. While atmospheric oxygen can suffice, it can be slow. The use of a mild oxidizing agent can be beneficial.[5]
-
-
Sub-optimal pH: The pH of the reaction medium is critical.
-
Inefficient Water Removal: The condensation reaction generates water, which can inhibit the reaction equilibrium.
-
Troubleshooting: For high-temperature reactions, employing a Dean-Stark trap is an effective method for water removal.[5] In other setups, the use of a compatible drying agent can be considered.
-
-
Side Reactions: The formation of undesired side products can consume starting materials, thus lowering the yield of the desired product.
-
Troubleshooting: Refer to the specific troubleshooting sections below for issues like N-oxide formation or incomplete cyclization.
-
-
Purification Losses: Significant product loss can occur during the workup and purification stages.
-
Troubleshooting: Optimize your extraction and chromatography conditions. For column chromatography, experiment with different solvent systems and stationary phases. Recrystallization from a suitable solvent can also enhance both yield and purity.[4]
-
Issue 2: Incomplete Cyclization to Form the Imidazole Ring
Question: I am isolating an intermediate from the condensation of 2,3-diaminopyridine and my reaction partner, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding. How can I drive the reaction to completion?
Answer: Incomplete cyclization is a common hurdle, often leading to the isolation of a stable intermediate. Here’s how to address it:
-
Insufficient Thermal Energy: Many cyclization reactions require a significant activation energy.
-
Troubleshooting: Increasing the reaction temperature or switching to a higher-boiling solvent may be necessary to drive the reaction to completion.[5]
-
-
Catalyst Inefficiency: The choice and amount of catalyst can be crucial.
-
Troubleshooting: If using an acid catalyst, ensure the appropriate acid and loading are used. In some cases, switching to a different type of catalyst, such as a Lewis acid, might be beneficial. For certain modern synthetic routes, transition metal catalysts like palladium or copper are employed.[1][6][7]
-
Issue 3: Formation of N-oxide Side Products
Question: I am observing a side product with a mass corresponding to my target molecule plus an oxygen atom. I suspect it's an N-oxide. How can I prevent its formation and what should I do if it has already formed?
Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, leading to the formation of an N-oxide, particularly under oxidative conditions.[5]
-
Prevention:
-
Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or optimizing reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.[5]
-
Inert Atmosphere: If the product is sensitive to air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.[4]
-
-
Troubleshooting - Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the desired imidazo[4,5-b]pyridine.
Issue 4: Formation of Multiple Regioisomers upon N-alkylation
Question: I am trying to alkylate my imidazo[4,5-b]pyridine, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers. The reaction's outcome is highly dependent on the reaction conditions.[5]
-
Understanding the Sites of Alkylation: The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4). The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at either N1 or N3.[5]
-
Solvent and Base Effects: The choice of solvent and base can significantly influence the isomer ratio. For instance, nonpolar solvents under basic conditions may favor alkylation at N3.[5]
-
Troubleshooting Steps:
-
Screening Reaction Conditions: If you are obtaining a mixture of isomers, screen different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF, Dioxane) to identify the optimal conditions for your desired isomer.[5]
-
Chromatographic Separation: If achieving complete regioselectivity is challenging, the isomers can often be separated by column chromatography. Developing a suitable gradient elution method with HPLC can be effective for both analytical monitoring and preparative separation.[4]
-
Optimization Workflow & Decision Making
The following diagram illustrates a general workflow for troubleshooting and optimizing the synthesis of imidazo[4,5-b]pyridines.
Caption: A decision-making workflow for troubleshooting common issues in imidazo[4,5-b]pyridine synthesis.
Quantitative Data Summary: Reaction Parameter Optimization
The following table provides a summary of typical reaction conditions and parameters that can be optimized for the synthesis of imidazo[4,5-b]pyridines. These are starting points and may require further refinement based on the specific substrates used.
| Parameter | Typical Range / Options | Rationale & Key Considerations |
| Temperature | Room Temperature to Reflux (e.g., 80-120 °C) | Higher temperatures can drive reactions to completion but may also lead to side product formation.[4][8] |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal time.[4] |
| Solvent | DMF, Dioxane, THF, Acetic Acid, Ethanol, Water-IPA | Solvent choice can affect solubility, reaction rate, and in some cases, regioselectivity.[5][6] |
| Catalyst | Acidic (e.g., Acetic Acid, p-TSA), Lewis Acids, Transition Metals (e.g., Pd, Cu), Heterogeneous (e.g., Al³⁺-K10 clay) | The choice of catalyst depends on the specific reaction. Acid catalysts are common for condensations, while metal catalysts are used in cross-coupling strategies.[1][7] |
| Base (for N-alkylation) | K₂CO₃, NaH | The strength and type of base can influence the regioselectivity of alkylation.[5] |
| Oxidant (for aldehyde condensation) | Air, Mild Oxidizing Agents | Required for the aromatization step to form the imidazole ring.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines via Condensation
This protocol describes a general method for the condensation of a 2,3-diaminopyridine with an aromatic aldehyde.
Materials:
-
2,3-Diaminopyridine derivative (1.0 eq.)
-
Aromatic aldehyde (1.0 - 1.2 eq.)
-
Solvent (e.g., Acetic Acid, Ethanol, or a mixture)
-
Optional: Mild oxidizing agent
Procedure:
-
Dissolve the 2,3-diaminopyridine derivative in the chosen solvent in a round-bottom flask.
-
Add the aromatic aldehyde to the solution.
-
Heat the reaction mixture to a temperature ranging from 80°C to reflux for a period of 2-12 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-1H-imidazo[4,5-b]pyridine.[4]
Protocol 2: N-Alkylation of Imidazo[4,5-b]pyridine
This protocol provides a general guideline for the N-alkylation of an imidazo[4,5-b]pyridine.
Materials:
-
Imidazo[4,5-b]pyridine (1.0 eq.)
-
Alkylating agent (e.g., alkyl halide, 1.1 - 1.6 eq.)
-
Base (e.g., Potassium Carbonate, 2.2 eq.)
-
Solvent (e.g., Anhydrous DMF)
-
Optional: Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide (TBAB), 0.15 eq.)
Procedure:
-
To a solution of the imidazo[4,5-b]pyridine in anhydrous DMF, add the base (and TBAB if used).
-
Add the alkylating agent dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours, or with gentle heating if required.[5]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate any regioisomers and obtain the desired N-alkylated product.
Reaction Mechanism Visualization
The following diagram illustrates the general mechanism for the formation of an imidazo[4,5-b]pyridine from a 2,3-diaminopyridine and an aldehyde.
Caption: General reaction mechanism for imidazo[4,5-b]pyridine synthesis from 2,3-diaminopyridine and an aldehyde.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Introduction: The synthesis of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a critical process for the development of various pharmaceutical agents, as the imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry.[1] Achieving high purity is paramount for downstream applications, yet the synthetic route is not without its challenges. This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common impurities encountered during this synthesis. Organized in a question-and-answer format, this document offers field-proven insights and actionable protocols to help you identify, mitigate, and eliminate these contaminants from your reaction mixture.
Section 1: The Primary Synthetic Pathway
The most common and direct route to synthesizing this compound involves the condensation and subsequent cyclization of 2,3-diamino-5-chloropyridine with an acetylating agent, typically acetic acid or acetic anhydride.[2] This reaction is often facilitated by heat and a dehydrating agent, such as polyphosphoric acid (PPA), to drive the final ring closure.
Caption: Primary synthesis route for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis and purification, explaining the root causes and providing validated solutions.
Q1: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 2,3-diamino-5-chloropyridine. What went wrong?
A1: Root Cause Analysis & Solution
This is the most common issue, pointing to an incomplete reaction. The root cause is typically related to stoichiometry, reaction kinetics, or reagent purity.
-
Causality: The initial acetylation of the 2-amino group on the pyridine ring is the first step. If this step is inefficient, the starting material will persist.
-
Insufficient Acetylating Agent: Ensure at least one molar equivalent of the acetylating agent (e.g., acetic anhydride) is used relative to the diaminopyridine. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Low Reaction Temperature: The acetylation may require moderate heat to proceed at a reasonable rate. If running at room temperature, consider increasing the temperature to 40-60 °C.
-
Short Reaction Time: Monitor the reaction's progress via TLC or LC-MS. If starting material is still present after the initially planned time, extend the reaction duration.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molecular weights and masses/volumes of your starting materials.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential degradation.
-
Extend Reaction Time: Continue the reaction for an additional 2-4 hours, with periodic sampling.
-
Purification: If a small amount of starting material remains, it can typically be removed via flash column chromatography. 2,3-diamino-5-chloropyridine is significantly more polar than the final product.
Q2: I have a major impurity with a mass of +42 amu compared to my starting material, but it's not the final product. What is this species?
A2: Identification and Mitigation of the Acyclic Intermediate
This impurity is almost certainly the mono-acetylated intermediate, N-(3-amino-5-chloropyridin-2-yl)acetamide . Its presence indicates that the initial acetylation was successful, but the final, heat- and acid-catalyzed cyclization (dehydration) step failed to complete.
-
Mechanism of Formation: The reaction proceeds in two distinct stages: acetylation followed by intramolecular cyclization. The accumulation of this intermediate is a classic sign that the energy barrier for the ring-closing dehydration step has not been overcome.
Caption: Formation pathway of the common acyclic intermediate impurity.
Corrective Actions:
-
Increase Temperature: The cyclization step is often the most energy-intensive. Refluxing in a high-boiling solvent or increasing the temperature of the neat reaction mixture is typically required.
-
Add a Dehydrating Agent/Catalyst: If not already in use, adding a catalyst like polyphosphoric acid (PPA) or a strong protic acid (e.g., sulfuric acid, p-toluenesulfonic acid) can dramatically accelerate the ring closure.[2]
-
Azeotropic Water Removal: If conducting the reaction in a solvent like toluene, using a Dean-Stark apparatus can effectively remove the water generated during cyclization, driving the equilibrium toward the product.
Q3: My NMR spectrum looks clean, but I'm concerned about potential regioisomers. Can the wrong isomer form?
A3: Understanding Tautomers and Regioisomers
For the synthesis of the parent this compound, significant formation of a stable, alternative ring isomer is unlikely due to the defined connectivity of the 2,3-diaminopyridine precursor. However, two key points must be considered:
-
Tautomerism: The product exists as a mixture of tautomers (the 1H and 3H forms), which can interconvert in solution. The "3H" designation in the name refers to the most stable solid-state form. In solution NMR (like DMSO-d6 or CDCl3), you may observe broadened peaks, particularly for the imidazole N-H proton, due to this equilibrium. This is an inherent property of the molecule, not an impurity.
-
Isomers in Derivative Synthesis: If you are performing subsequent reactions, such as N-alkylation, the formation of regioisomers is a major concern. Alkylation can occur at either the N1 or N3 position of the imidazole ring, leading to two distinct products.[3] Differentiating these isomers requires advanced analytical techniques.
-
Analytical Confirmation: For derivative synthesis, confirming the structure and identifying the major regioisomer is crucial. This is best accomplished using 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), which can establish through-bond and through-space correlations, respectively.[3]
Q4: My final product has a persistent yellow or brown color, even after initial purification. What causes this and how can I remove it?
A4: Addressing Colored and Degradation Impurities
Colored impurities are typically high-molecular-weight, conjugated species arising from degradation or side reactions under harsh conditions.
-
Potential Causes:
-
Oxidation: Diaminopyridines can be sensitive to air oxidation, especially at high temperatures, forming colored byproducts.
-
Thermal Degradation: Prolonged exposure to very high temperatures (>180-200 °C), especially in the presence of strong acid, can lead to charring or polymerization.
-
Side Reactions: Unintended reactions with residual solvents or impurities in the starting materials can generate colored species.
-
Decolorization and Purification Protocol:
-
Inert Atmosphere: Perform the synthesis under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Temperature Control: Avoid excessive temperatures or prolonged heating. Find the minimum temperature and time required for full conversion.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% w/w) and heat to a gentle reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. This is highly effective at adsorbing many colored impurities.
-
Recrystallization: After charcoal treatment, allow the filtrate to cool slowly to induce crystallization. This will often yield a much purer, colorless, or off-white solid.
Section 3: Analytical and Purification Protocols
Table 1: Summary of Common Impurities
| Impurity Name | Molecular Formula | Δ Mass (vs Product) | Typical Analytical Observation |
| 2,3-Diamino-5-chloropyridine | C₅H₆ClN₃ | -24.01 | Elutes much earlier than the product in Reverse Phase HPLC (more polar). |
| N-(3-amino-5-chloropyridin-2-yl)acetamide | C₇H₈ClN₃O | +18.01 | Elutes slightly earlier than the product in Reverse Phase HPLC. |
| Polymeric Degradants | N/A | High MW | May not elute from the column or appear as a broad, unresolved baseline hump. |
Protocol 1: HPLC Method for In-Process Monitoring and Final Purity
This self-validating protocol is designed for routine analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm and 280 nm.
-
System Suitability: Before running samples, inject a standard mixture. Ensure the resolution between the intermediate and the final product is greater than 2.0.
Protocol 2: Flash Column Chromatography for Purification
-
Adsorbent: Silica gel, 230-400 mesh.
-
Eluent System: A gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol is effective.
-
Initial Gradient Finding: Use TLC to find a solvent system that gives the product an Rf value of ~0.3. A common starting point is 50% Ethyl Acetate/Hexanes or 2-5% Methanol/Dichloromethane.
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% EtOAc/Hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If solubility is low, adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the column.
-
Begin elution with the low-polarity solvent.
-
Gradually increase the polarity of the eluent to first elute non-polar impurities, then the product.
-
Highly polar starting materials and the acyclic intermediate will elute last.
-
Collect fractions and analyze each by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Welcome to the technical support center for the purification of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. As a Senior Application Scientist, my goal is to provide you with practical, field-tested guidance to overcome common challenges in obtaining this compound in high purity. This guide is structured to address specific issues you may encounter, explaining the underlying principles of each step to empower your experimental choices.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound and its analogs.
Question: My yield is very low after performing column chromatography on silica gel. Where did my product go?
Answer: This is a frequent issue, often attributable to several factors related to the interaction between your compound and the stationary phase.
-
Cause 1: Inappropriate Solvent Polarity. The imidazo[4,5-b]pyridine core contains basic nitrogen atoms, which can interact strongly with the acidic silica gel surface. If your eluent is not polar enough, your compound may remain adsorbed to the top of the column.
-
Solution: Start with a non-polar eluent and gradually increase the polarity (a gradient elution). For example, begin with 100% hexanes or petroleum ether and slowly introduce ethyl acetate. If the compound still doesn't elute, a more polar system like dichloromethane/methanol may be required.[1][2] A final, strong "flush" of the column with a high concentration of methanol (e.g., 10-20% MeOH in DCM) can wash out highly retained compounds.
-
-
Cause 2: Irreversible Adsorption or Degradation. The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive heterocyclic compounds. Streaking on a TLC plate is often an indicator of this issue.
-
Solution: Deactivate the silica gel by adding 1-2% of a base, such as triethylamine or pyridine, to your eluent system.[3] This neutralizes the acidic sites on the silica, preventing strong adsorption and potential degradation of your basic compound. Alternatively, consider using a different stationary phase, such as neutral or basic alumina, which is more compatible with basic molecules.
-
-
Cause 3: Improper Column Packing or Loading. Air bubbles or cracks in the silica bed create channels, leading to poor separation and potential loss of distinct fractions.[4] Loading the compound in too much solvent will result in a broad initial band, making sharp separation impossible.[3]
-
Solution: Always use a "wet packing" method where the silica gel is prepared as a slurry in the initial eluent to ensure a uniform, bubble-free column.[4] Dissolve your crude product in the absolute minimum amount of solvent (preferably the eluent itself or a slightly stronger solvent like dichloromethane) before carefully loading it onto the column.[3]
-
Question: I've isolated my product, but TLC and NMR analysis show it's still impure. How can I improve the separation?
Answer: Achieving baseline separation from closely-related impurities requires careful optimization of the chromatographic conditions.
-
Cause 1: Suboptimal Solvent System. The chosen eluent may not have the right selectivity to resolve your product from impurities.
-
Solution: Systematically screen different solvent systems using TLC. The ideal system will give your target compound an Rf value of approximately 0.3, with clear separation from all other spots.[3] Try solvent mixtures with different properties, for instance:
-
Hexanes/Ethyl Acetate (non-polar/polar aprotic)
-
Dichloromethane/Methanol (moderately polar/polar protic)
-
Toluene/Acetone
-
-
-
Cause 2: Co-eluting Impurities. An impurity may have a polarity very similar to your product in the chosen solvent system.
-
Solution: If changing the mobile phase doesn't work, changing the stationary phase might. The interactions governing separation on alumina are different from those on silica. Re-purification on a different stationary phase or using a high-performance liquid chromatography (HPLC) system may be necessary for challenging separations.
-
Question: I'm trying to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of the solution above its melting point, forming a liquid layer instead of a solid crystal lattice. This is common with compounds that have relatively low melting points or when the solution is cooled too quickly.
-
Solution 1: Slow Down the Cooling Process. Rapid cooling, such as plunging the flask into an ice bath, is a primary cause.[5] Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water or paper towels. Once at room temperature, you can proceed to cooler temperatures.
-
Solution 2: Adjust Solvent Composition. The solubility profile in the chosen solvent may be inadequate. Try adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to prevent premature precipitation. Alternatively, perform the recrystallization from a binary solvent system, dissolving the compound in a good solvent and then adding a poor solvent dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point), then allowing it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, all-purpose purification method for this compound?
For research-scale quantities, flash column chromatography on silica gel is the most versatile and widely used method for purifying imidazo[4,5-b]pyridine derivatives.[6] It allows for the separation of a wide range of impurities. For larger scales or crystalline products with fewer impurities, recrystallization can be a more efficient and economical choice.[7]
Q2: What are the likely impurities I need to remove?
Impurities typically stem from the synthetic route. Common sources include:
-
Unreacted Starting Materials: Such as the corresponding 2,3-diaminopyridine precursor.
-
Side-Products: Arising from incomplete cyclization or side reactions during synthesis.
-
Degradation Products: The imidazo[4,5-b]pyridine ring can be sensitive to harsh acidic or oxidative conditions.
Q3: How do I select the right solvent system for column chromatography?
The best practice is to use Thin Layer Chromatography (TLC) to guide your choice.
-
Dissolve a small sample of your crude material.
-
Spot it on several TLC plates.
-
Run each plate in a different solvent system (see table below for suggestions).
-
The ideal system provides good separation between the desired product spot and impurities, with the product spot having an Rf value between 0.25 and 0.4.[3]
| Solvent System | Typical Application | Notes |
| Hexanes / Ethyl Acetate | Good starting point for moderately polar compounds. | A gradient of 0% to 50% Ethyl Acetate is common. |
| Dichloromethane / Methanol | For more polar compounds that do not move in Hex/EtOAc. | Start with 0.5-1% Methanol; it is a very strong eluent. |
| Toluene / Acetone | An alternative system with different selectivity. | Can sometimes resolve impurities that co-elute in other systems. |
Q4: My compound is an HCl salt. Can I still use silica gel chromatography?
It is highly inadvisable. Salts of organic bases are typically highly polar and will either stick irreversibly to the silica gel or streak badly. Before chromatography, you must convert the salt to the free base. This is typically done by dissolving the salt in water or a suitable solvent, adding a mild inorganic base (e.g., saturated aqueous sodium bicarbonate or potassium carbonate solution), and extracting the neutral free base into an organic solvent like dichloromethane or ethyl acetate.[8] The organic layer can then be dried and concentrated for purification.
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Column Chromatography
This protocol outlines a standard procedure for purifying your compound.
1. Preparation of the Column:
- Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
- Place a small plug of cotton or glass wool at the bottom of the column.[4]
- Add a thin layer (approx. 1 cm) of sand.
- Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 95:5 Hexanes/EtOAc).[9]
- Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.[3]
- Add another thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.
2. Sample Loading:
- Dissolve the crude this compound in the minimum volume of dichloromethane or the eluent.
- Carefully apply the solution to the top of the column using a pipette.
- Allow the sample to absorb completely into the top layer of sand/silica.
3. Elution and Fraction Collection:
- Carefully fill the column with the eluent.
- Apply gentle, consistent air pressure to achieve a steady flow rate.
- Begin collecting fractions immediately in an array of test tubes.
- Monitor the separation by periodically spotting the collected fractions on a TLC plate and visualizing under UV light.
- Once the desired compound has fully eluted, combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 2: Optimized Recrystallization
This protocol provides a method for purification via recrystallization.
1. Solvent Selection:
- Place a small amount of your crude solid (10-20 mg) into several test tubes.
- Add a small amount (0.5 mL) of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to each tube.
- Observe solubility at room temperature. A good solvent will not dissolve the compound well.
- Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.[5]
- Allow the hot solutions to cool. The best solvent will yield a high amount of crystalline solid upon cooling.
2. Recrystallization Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the flask (e.g., in a hot water bath) and stirring until the solid just dissolves.[5]
- Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.
- Once crystal formation appears complete at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal recovery.
- Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
- Allow the crystals to air dry completely.
Visualized Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common issues during recrystallization.
References
Technical Support Center: Crystallization of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Introduction: Welcome to the technical support guide for 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. As a critical intermediate in pharmaceutical synthesis, achieving a robust and reproducible crystallization process is paramount.[1] This step is not merely for purification; it defines the solid-state properties—such as purity, crystal form (polymorphism), and particle size—that directly impact downstream reaction performance, batch-to-batch consistency, and regulatory confidence.[1][2]
This guide is structured to provide direct, actionable solutions to common challenges encountered during the crystallization of this heterocyclic compound. We will explore the causality behind these issues and provide field-proven protocols to resolve them, ensuring the integrity and quality of your material.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems in a question-and-answer format.
Q1: I've followed my synthesis work-up, but no crystals are forming upon cooling. What's happening?
A1: The failure of crystals to form from a solution indicates that the system has not reached the necessary level of supersaturation for nucleation to occur. This can be due to several factors.
Potential Causes & Solutions:
-
Excess Solvent: You may have used too much solvent, keeping the compound fully dissolved even at lower temperatures.[3]
-
Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration. Allow it to cool again slowly. To check if you are near saturation, dip a glass stirring rod into the hot solution and remove it; a rapid formation of solid "frost" on the rod as it dries indicates a properly concentrated solution.
-
-
Solution is Too Clean (Lack of Nucleation Sites): Spontaneous nucleation can be kinetically slow in very pure solutions or smooth glass vessels.
-
Solution 1 (Induce by Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic imperfections on the glass provide high-energy sites for crystal nucleation to begin.[4]
-
Solution 2 (Seeding): If you have a previous batch of pure crystals, add a single, tiny crystal (a "seed") to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.[5]
-
-
Inappropriate Solvent: The chosen solvent may have too high a solvating power for the compound, even at low temperatures.
-
Solution: Consider adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until faint cloudiness (incipient precipitation) persists.[6][7] Then, add a few drops of the original "good" solvent to redissolve the cloudiness and allow the mixture to cool slowly.
-
Q2: My compound is separating as an oil or a viscous gum, not as solid crystals. How do I fix this "oiling out"?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when its solubility is exceeded so rapidly that molecules don't have time to align into an ordered crystal lattice.[3] This is common with compounds containing impurities, which can cause melting point depression.
Potential Causes & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling can cause the compound to crash out of solution as a liquid phase.
-
Solution: Re-heat the solution to re-dissolve the oil. If necessary, add a small amount of additional solvent (1-5% more) to ensure it stays dissolved longer during cooling.[3] Allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels, before moving it to an ice bath.
-
-
High Impurity Load: Impurities can interfere with lattice formation and lower the melting point of the solute/solvent mixture.[8]
-
Solution 1 (Hot Filtration): If you observe insoluble impurities in your hot solution, perform a hot gravity filtration to remove them before cooling.[7]
-
Solution 2 (Charcoal Treatment): If the solution is colored by soluble impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[9]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system where crystallization can be induced at a lower temperature by adding an anti-solvent.
-
Q3: My crystal yield is extremely low (<50%). Where did my compound go?
A3: A low yield is typically a solubility issue. Significant amounts of your compound are likely remaining dissolved in the mother liquor after filtration.[3]
Potential Causes & Solutions:
-
Too Much Solvent: This is the most common cause. Even a small excess of solvent can keep a large fraction of the product in solution.
-
Solution: Before filtering, ensure the solution is thoroughly cooled in an ice bath (typically for at least 20-30 minutes) to minimize solubility.[4] For future runs, use the minimum amount of hot solvent required for dissolution. You can attempt to recover more material from the mother liquor by evaporating some of the solvent and re-cooling to obtain a second crop of crystals, though this crop may be less pure.
-
-
Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are even slightly soluble will dissolve your product off the filter paper.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[9] The compound's solubility will be lowest in the cold solvent, minimizing losses during the wash.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system for this compound? A1: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly or not at all when cold.[4] Since imidazo[4,5-b]pyridines are heterocyclic aromatic systems with polar N-H groups and a chloro-substituent, a range of solvents should be tested. A systematic approach is best.
-
Step 1: Small-Scale Testing: Place ~20-30 mg of your crude solid into several different test tubes.
-
Step 2: Add Solvents: Add a small amount (~0.5 mL) of a different solvent to each tube at room temperature. Test polar protic (e.g., ethanol, isopropanol), polar aprotic (e.g., acetone, ethyl acetate), and nonpolar solvents (e.g., toluene, heptane).
-
Step 3: Observe Solubility:
-
If it dissolves immediately at room temperature, the solvent is unsuitable for single-solvent recrystallization but might be a "good" solvent in a two-solvent pair.
-
If it doesn't dissolve, heat the test tube gently. If it dissolves when hot, it's a good candidate.
-
Cool the hot solution. If abundant crystals form, you have found an excellent solvent.
-
If it remains insoluble even when hot, it is a poor solvent but could be used as an "anti-solvent" in a two-solvent system.[7]
-
Illustrative Solvent Screening Table (Note: This data is illustrative for guiding experimental design, as precise solubility data is not published. Actual results must be determined empirically.)
| Solvent | Solubility at 20°C | Solubility at Boiling Point | Suitability as Single Solvent | Potential as... |
| Water | Very Low | Low | Poor | Anti-Solvent |
| Ethanol | Low | High | Good Candidate | Good Solvent |
| Isopropanol | Low | High | Good Candidate | Good Solvent |
| Ethyl Acetate | Moderate | High | Possible, may need cooling | Good Solvent |
| Toluene | Low | Moderate | Possible | Good Solvent |
| Heptane/Hexane | Very Low | Very Low | Poor | Anti-Solvent |
| Acetone | Moderate | High | Poor (too soluble) | Good Solvent |
Q2: What is polymorphism and why is it a concern? A2: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[5] These different forms, while chemically identical, can have vastly different physical properties, including solubility, stability, melting point, and dissolution rate.[2] For a pharmaceutical intermediate, an uncontrolled polymorphic form can lead to inconsistent reaction rates, poor filtration, and downstream processing failures. It is a critical parameter to control for process consistency.[1]
Q3: Can impurities from the synthesis affect crystallization? A3: Absolutely. Impurities can act as "tailor-made" inhibitors of crystal growth. Structurally related impurities can adsorb onto the growing faces of a crystal, slowing or stopping growth on that face and altering the crystal's shape (habit).[8] For example, this can lead to the formation of fine, difficult-to-filter needles instead of more desirable prismatic crystals. High impurity levels can also prevent crystallization altogether or cause the compound to oil out.[8]
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common crystallization failures.
Caption: Troubleshooting decision tree for crystallization.
Experimental Protocol: General Recrystallization
This protocol assumes a suitable single solvent (e.g., isopropanol) has been identified via screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol)
-
Erlenmeyer flasks (2)
-
Hotplate/stirrer
-
Short-stemmed funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the solvent, and begin heating the mixture with stirring. Continue adding the solvent in small portions until the solid just dissolves at the boiling point. Avoid adding a large excess.[9]
-
(Optional) Hot Filtration for Impurity Removal: If insoluble impurities are present, place a short-stemmed funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Crystal Collection: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold solvent.
-
Filtration: Swirl the cold slurry of crystals and pour it into the Büchner funnel under vacuum. Use a small amount of the ice-cold mother liquor to rinse any remaining crystals from the flask into the funnel.
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of fresh, ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. syrris.com [syrris.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 9. Home Page [chem.ualberta.ca]
Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[4,5-b]pyridines. As analogues of naturally occurring purines, these scaffolds are of significant interest in medicinal chemistry.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, explaining the chemical principles behind each recommendation to empower you to optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Low yield of the desired imidazo[4,5-b]pyridine product.
Question: My condensation reaction between a 2,3-diaminopyridine and an aldehyde or carboxylic acid is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in this foundational reaction are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes & Suggested Solutions:
-
Incomplete Reaction: The primary reason for low yields is often a reaction that has not reached completion.
-
Causality: The condensation and subsequent cyclization to form the imidazole ring require sufficient energy to overcome the activation barrier and time to proceed to completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If starting material persists, consider increasing the reaction temperature or extending the reaction time.[3][4] For thermally sensitive materials, a modest temperature increase over a longer period is preferable to a high temperature for a short duration.
-
-
Inefficient Water Removal: The condensation reaction to form the imidazo[4,5-b]pyridine core liberates water.[4]
-
Causality: According to Le Châtelier's principle, the presence of water, a product, can inhibit the forward reaction and prevent the equilibrium from shifting towards the desired product.
-
Solution: For reactions conducted at high temperatures, employing a Dean-Stark trap is a highly effective method for the physical removal of water.[4] In other setups, the addition of a compatible drying agent can be beneficial.
-
-
Sub-optimal pH: The pH of the reaction medium is critical, particularly when using different coupling partners.
-
Causality: When condensing with carboxylic acids, acidic conditions are necessary to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.[4] Agents like polyphosphoric acid (PPA) can serve as both an acid catalyst and a dehydrating agent.[5]
-
Solution: For carboxylic acid condensations, ensure acidic catalysis. If using an orthoester, which is a carboxylic acid equivalent, a catalytic amount of a strong acid can significantly improve the reaction rate.[4][5]
-
-
Oxidation Requirement (for Aldehyde Condensations): The reaction with an aldehyde proceeds through an intermediate that requires an oxidative step for aromatization to the final imidazo[4,5-b]pyridine.[5][6]
-
Causality: The initial cyclized product is a dihydro-imidazo[4,5-b]pyridine, which must be oxidized to form the stable aromatic ring system.
-
Solution: While atmospheric oxygen can suffice, it is often slow and inefficient.[4][6] Consider using a mild and controlled oxidizing agent to facilitate this step. Some modern, environmentally benign methods have successfully used air oxidation in water under thermal conditions.[5][6]
-
-
Purification Losses: Significant product loss can occur during the workup and purification stages.
-
Causality: Imidazo[4,5-b]pyridines can exhibit varying polarities and solubilities depending on their substitution, making extraction and chromatography challenging.
-
Solution: Optimize your extraction solvent system and pH. For column chromatography, perform a gradient TLC to identify an optimal eluent system that provides good separation between your product and any impurities.[3]
-
Issue 2: Formation of an unexpected product with Mass = M+16.
Question: My mass spectrometry analysis shows a significant peak at a mass 16 units higher than my expected product. I suspect it's an N-oxide. How can I prevent its formation, and what should I do if it has already formed?
Answer: Your suspicion is likely correct. The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, leading to the formation of a pyridine N-oxide, especially when using oxidative conditions.[4]
Prevention Strategies:
-
Control of Oxidants: If your synthesis involves an oxidative cyclization step (e.g., from an aldehyde), the choice and amount of the oxidizing agent are critical.
-
Causality: Over-oxidation can occur if the oxidant is too strong or used in excess, leading to the undesired oxidation of the electron-rich pyridine nitrogen.
-
Solution: Use milder oxidants or carefully control the stoichiometry (use the minimum effective amount). Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of the N-oxide.
-
Troubleshooting - Reduction of the N-oxide:
If the N-oxide has already formed, it can often be reduced back to the parent imidazo[4,5-b]pyridine without compromising the entire batch.[4]
-
Catalytic Hydrogenation: This is a common and effective method.
-
Protocol: Dissolve the crude product containing the N-oxide in a suitable solvent (e.g., ethanol, methanol). Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel.[4] Subject the mixture to a hydrogen atmosphere (a balloon is often sufficient) at room temperature and pressure. Monitor the reaction by TLC or LC-MS until the N-oxide is consumed. Filter off the catalyst and concentrate the filtrate to recover the desired product.
-
-
Phosphorus Reagents: Reagents like phosphorus trichloride (PCl₃) are also effective for the deoxygenation of pyridine N-oxides.[4]
-
Caution: These reagents are hazardous and should be handled with appropriate care in a fume hood. The reaction conditions may need to be optimized for your specific substrate.
-
Issue 3: The cyclization step to form the imidazole ring is incomplete.
Question: I am isolating the diamine intermediate from the condensation, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding. How can I drive this reaction to completion?
Answer: Incomplete cyclization is a common hurdle, often leading to the isolation of a stable N-acylated or Schiff base intermediate. Driving this final, often intramolecular, condensation is key.
Methods to Promote Cyclization:
-
Thermal Energy: Many cyclization reactions require sufficient thermal energy to proceed.
-
Causality: The intramolecular cyclization has an activation energy barrier that must be overcome. Providing thermal energy increases the kinetic energy of the molecules, allowing them to reach the transition state.
-
Solution: Increase the reaction temperature or switch to a higher-boiling solvent.[4] Refluxing in a suitable solvent is a common and effective strategy.
-
-
Dehydration: As this is a condensation reaction that eliminates a molecule of water, its removal is crucial.
-
Causality: Removing water drives the reaction equilibrium towards the cyclized product.
-
Solution: As mentioned in Issue 1, use a Dean-Stark apparatus for high-temperature reactions or add a compatible chemical drying agent.[4]
-
-
Catalysis: The use of a catalyst can lower the activation energy.
-
Causality: Acid catalysts protonate the carbonyl group, making it more electrophilic, while base catalysts can deprotonate the amine, making it more nucleophilic.
-
Solution: For condensations with carboxylic acids or their equivalents, acidic conditions are typically required.[4] Some modern methods have also employed Lewis acids like SiCl₄ or Ytterbium triflate to catalyze the cyclization step with good results.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the imidazo[4,5-b]pyridine core?
A1: The most prevalent and classic method involves the condensation of a 2,3-diaminopyridine with a carbonyl-containing compound.[3][5] Key variations include:
-
Condensation with Carboxylic Acids (or equivalents): Reacting 2,3-diaminopyridine with carboxylic acids, orthoesters, or nitriles, typically under harsh dehydrating conditions (e.g., high temperature, polyphosphoric acid).[5]
-
Condensation with Aldehydes: This route requires an additional oxidative step to aromatize the initially formed ring system.[5][6]
-
Palladium-Catalyzed Routes: More modern approaches involve palladium-catalyzed amidation or coupling reactions to build the scaffold, which can offer milder conditions and broader functional group tolerance.[6][7][8]
Q2: I am trying to N-alkylate my imidazo[4,5-b]pyridine and am getting a mixture of regioisomers. How can I control the selectivity?
A2: This is a significant challenge due to the multiple nucleophilic nitrogen atoms in the heterocyclic core. The main sites for alkylation are the imidazole nitrogens (N1 and N3) and the pyridine nitrogen (N4).[4] The tautomeric nature of the N-H proton on the imidazole ring means alkylation can readily occur at either N1 or N3.[4]
Controlling Regioselectivity:
-
Base and Solvent System: The choice of base and solvent has a profound impact on the isomer ratio.
-
Causality: The base deprotonates one of the nitrogen atoms to form an anion. The polarity of the solvent then influences which of the resulting tautomeric anions is more stable or more nucleophilic, thus directing the alkylating agent to a specific site.
-
Solution: There is no universal solution; you must screen different conditions. For example, nonpolar solvents under basic conditions may favor alkylation at N3.[4] A common starting point is using potassium carbonate (K₂CO₃) or sodium hydride (NaH) as the base in a polar aprotic solvent like DMF or THF.[4]
-
-
Steric Hindrance: The steric bulk of both the substrate and the alkylating agent can direct the reaction.
-
Causality: A bulky alkylating agent will preferentially react at the most sterically accessible nitrogen atom.
-
Solution: If you desire alkylation at a less hindered position, consider using a bulkier alkylating agent or modifying the substituents on your starting material to block other sites.[3]
-
Q3: How can I definitively confirm the structure of my separated regioisomers?
A3: Unambiguous structure determination is crucial. While 1D ¹H and ¹³C NMR are essential, they are often insufficient to distinguish between N-alkylated regioisomers.
-
Solution: Two-dimensional NMR techniques are the gold standard.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space. A correlation between the protons of your alkyl group and protons on the pyridine or imidazole ring can definitively establish the point of attachment.[3][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, allowing you to trace the connectivity of the molecule and confirm the location of the alkyl group.[3][9]
-
Data Summary & Protocols
Table 1: Troubleshooting Common Side Reactions
| Observed Problem | Potential Side Product | Plausible Cause | Suggested Solution |
| Low overall yield | Unreacted Starting Material | Incomplete reaction; reaction equilibrium not favorable. | Increase temperature/time; ensure efficient water removal (Dean-Stark).[3][4] |
| Mass peak at (M+16) | N-Oxide | Over-oxidation of pyridine nitrogen. | Use milder/stoichiometric oxidant; reduce N-oxide post-synthesis with Raney Ni/H₂ or PCl₃.[4] |
| Isolation of intermediate | Acyclic Amide/Imine | Incomplete cyclization. | Increase temperature; use a higher boiling solvent; add an acid/Lewis acid catalyst.[4][6] |
| Mixture of products | Regioisomers (N-alkylation) | Multiple nucleophilic nitrogen atoms. | Screen different bases (K₂CO₃, NaH) and solvents (DMF, THF, Dioxane) to optimize for the desired isomer.[4] |
| Dehalogenated byproduct | Dehalogenation (in coupling) | Reductive side reaction during Pd-catalyzed coupling. | Optimize catalyst, ligand, and base; ensure inert atmosphere.[2] |
Experimental Protocols
Protocol 1: General Synthesis via Condensation with an Aldehyde
This protocol is a generalized procedure and may require optimization for specific substrates.[3][5]
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, water, or DMF), add the desired aldehyde (1.0-1.1 eq).[5][10]
-
Add a catalytic amount of acetic acid if required.[10]
-
Heat the reaction mixture to reflux for 2-12 hours. The reaction progress should be monitored by TLC.
-
If air oxidation is slow, a mild oxidant can be added upon consumption of the starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: General N-Alkylation of Imidazo[4,5-b]pyridine
This protocol is a starting point for optimization to achieve regioselectivity.[4]
-
To a solution of the parent imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.2 eq).
-
For enhanced reactivity, a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.15 eq) can be added.[4]
-
Add the alkylating agent (e.g., alkyl halide, 1.2-1.6 eq) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 24 hours, or until TLC indicates consumption of the starting material.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to separate the regioisomers.
Visualized Workflows and Mechanisms
General Synthesis and Key Side Reactions
Caption: General synthesis pathway and common competing side reactions.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Catalyst Selection for Efficient Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Recognizing that the structural similarity between imidazo[4,5-b]pyridines and naturally occurring purines makes them vital building blocks in medicinal chemistry, achieving efficient and regioselective synthesis is paramount.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will address common challenges and troubleshooting scenarios in a direct question-and-answer format to help you overcome experimental hurdles.
Part 1: Palladium-Catalyzed Strategies for C-N Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing the imidazo[4,5-b]pyridine core, particularly through cross-coupling reactions.[1][4] These methods provide rapid access to derivatives with diverse substitutions at various positions.[5][6]
Frequently Asked Questions (FAQs)
Q1: My Pd-catalyzed amidation of a 2-chloro-3-aminopyridine is sluggish and gives a low yield. How do I choose the right catalyst system (ligand and palladium source)?
A1: This is a classic challenge where the synergy between the palladium precursor and the ancillary ligand is critical. The ligand's electronic and steric properties directly influence the catalyst's activity and stability.
-
Causality Behind Ligand Choice: The key is to facilitate the reductive elimination step that forms the desired C-N bond. Bulky, electron-rich phosphine ligands are often required. They stabilize the palladium center, promote oxidative addition, and accelerate the final bond-forming step.
-
Recommended Systems:
-
For Amide Coupling: A combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) with a biarylphosphine ligand such as di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (a "Buchwald ligand") is highly effective.[1][2]
-
For Suzuki & Buchwald-Hartwig Couplings: Ligands like XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) are particularly effective for coupling with pyridone nucleophiles or for Suzuki reactions to introduce aryl groups.[2][7] The defined bite angle of XantPhos provides a good balance of flexibility and rigidity for the catalytic complex.
-
Troubleshooting Low Yields:
-
Catalyst/Ligand Integrity: Ensure your palladium source and phosphine ligands are not degraded. Phosphine ligands can be sensitive to air oxidation.
-
Base Selection: The choice of base is crucial. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over weaker bases.[1][7]
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or t-butanol.[1] Oxygen can deactivate the Pd(0) catalyst.
-
Temperature: Ensure the reaction is heated sufficiently. Many cross-coupling reactions require reflux temperatures to proceed at a reasonable rate.[1]
Data Presentation: Comparison of Palladium Catalyst Systems
| Reaction Type | Palladium Source | Recommended Ligand | Typical Base | Solvent | Key Advantages | Reference(s) |
| Amide Coupling | Pd₂(dba)₃-CHCl₃ adduct | Biarylphosphine (Buchwald type) | K₃PO₄ | t-Butanol | High yields for N1 and C2 substitution. | [1][2] |
| Buchwald-Hartwig | Pd(OAc)₂ | XantPhos or dppp | Cs₂CO₃ | Dioxane | Effective for coupling with enolizable heterocycles. | [1][7] |
| Suzuki Coupling | (A-taphos)₂PdCl₂ or Pd(PPh₃)₄ | (A-taphos) or PPh₃ | K₂CO₃ / Na₂CO₃ | Toluene/Water | Broad compatibility with arylboronic acids. | [1][8][9] |
Experimental Protocol: Pd-Catalyzed Amidation for Imidazo[4,5-b]pyridine Synthesis
This protocol is based on the facile synthesis described by Rosenberg et al. for accessing N1- and C2-substituted products.[1][5][6]
-
Reaction Setup: To an oven-dried Schlenk flask, add the 3-amino-2-chloropyridine derivative (1.0 eq), the primary amide (1.2 eq), potassium phosphate (2.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., a Buchwald ligand, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed t-butanol via syringe.
-
Heating: Place the flask in a preheated oil bath and reflux the mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired imidazo[4,5-b]pyridine.
Visualization: Catalytic Cycle for Pd-Catalyzed C-N Coupling
Caption: Generalized catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction.
Part 2: Alternative Catalytic Systems: Copper, Iron, and Acid Catalysis
While palladium is powerful, other catalysts offer unique advantages, including lower cost and different reactivity profiles.
Frequently Asked Questions (FAQs)
Q2: When should I consider a copper catalyst instead of palladium?
A2: Copper catalysts are an excellent, cost-effective alternative, particularly for oxidative C-N bond formation and multicomponent reactions.[10][11] They are often used in reactions where air can be employed as the terminal oxidant, which aligns with green chemistry principles.[12][13] For example, copper-catalyzed oxidative cyclization can be used to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines and various partners.[10][12]
Q3: I am performing a one-pot synthesis starting from a 2-nitro-3-aminopyridine. What is the role of reagents like SnCl₂·2H₂O or iron powder?
A3: These reagents serve a dual purpose as catalysts for a reductive cyclization cascade.[1][2]
-
Reduction: First, the metal (tin or iron) in the presence of an acid (like formic or acetic acid) reduces the nitro group (-NO₂) to an amine group (-NH₂), forming a transient 2,3-diaminopyridine intermediate.[1][2][8]
-
Acid-Catalyzed Cyclization: The acidic medium then catalyzes the condensation of the newly formed diamine with a carbonyl compound (like an aldehyde or ketone) and subsequent dehydration to form the imidazole ring.[1][2] This one-pot method is highly efficient as it avoids the isolation of the often unstable diaminopyridine intermediate.
Q4: My condensation reaction between 2,3-diaminopyridine and an aldehyde is incomplete. How can I drive the reaction to completion?
A4: This is a common bottleneck. The initial condensation forms an intermediate that must be oxidized to the aromatic imidazo[4,5-b]pyridine.
-
Oxidation: While atmospheric oxygen can serve as the oxidant, the process can be slow.[2] Consider adding a mild oxidizing agent if the reaction stalls.
-
Water Removal: The condensation/cyclization step releases water. If not removed, water can inhibit the reaction equilibrium.[14] For high-temperature reactions, using a Dean-Stark apparatus is effective.
-
Thermal Energy: Ensure the reaction temperature is high enough. Switching to a higher-boiling solvent like DMF or nitrobenzene can facilitate the final cyclization and dehydration steps.[14][15][16]
-
Heterogeneous Catalysis: Consider using a reusable solid acid catalyst like Al³⁺-exchanged K10 montmorillonite clay, which can promote the cyclization efficiently under heterogeneous conditions.[1][2]
Visualization: Workflow for One-Pot Reductive Cyclization
Caption: Workflow for a one-pot reductive cyclization synthesis.
Part 3: General Troubleshooting - Regioisomerism and Side Reactions
A significant challenge in imidazo[4,5-b]pyridine chemistry is controlling regioselectivity, as the scaffold contains multiple reactive nitrogen atoms.[4][15]
Frequently Asked Questions (FAQs)
Q5: I am trying to N-alkylate my imidazo[4,5-b]pyridine and I'm getting a mixture of N1 and N3 isomers. How can I control the regioselectivity?
A5: The alkylation site is highly sensitive to reaction conditions. The N-H proton is tautomeric between N1 and N3, and the pyridine nitrogen (N4) can also be alkylated under certain conditions.[6][14]
-
Understanding the Sites: The primary sites of contention are the N1 and N3 positions of the imidazole ring.
-
Solvent and Base Effects: The choice of base and solvent system is the most powerful tool for directing regioselectivity.
-
To Favor N3-Alkylation: Using a strong base like sodium hydride (NaH) in a nonpolar solvent such as THF or Dioxane often favors the N3 isomer.[14]
-
To Favor N1-Alkylation: Conditions for selectively obtaining the N1 isomer can be more substrate-dependent, but sometimes using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can shift the ratio.[14]
-
-
Steric Hindrance: The steric bulk of your starting material and alkylating agent can also influence the outcome. Bulky groups may direct alkylation to the more sterically accessible nitrogen.[15]
Troubleshooting Protocol:
-
Screen Bases: Set up parallel reactions using different bases (e.g., NaH, K₂CO₃, Cs₂CO₃).
-
Screen Solvents: For a given base, test a range of solvents (e.g., DMF, THF, Dioxane, Acetonitrile).
-
Analyze Ratio: Use ¹H NMR or LC-MS to determine the isomeric ratio in the crude product from each condition to identify the optimal system for your desired isomer.
Visualization: Sites of Alkylation on the Imidazo[4,5-b]pyridine Core
Caption: The primary nitrogen atoms (N1, N3, N4) susceptible to alkylation.
Q6: I am observing a byproduct that I suspect is the pyridine N-oxide. How can I prevent its formation and/or remove it?
A6: Pyridine N-oxide formation can occur if your reaction conditions are inadvertently oxidative, especially if using reagents that can generate peroxy species or if the reaction is run in the presence of strong oxidants.
-
Prevention: Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) can minimize this side reaction.
-
Remediation (Reduction): If the N-oxide has formed, it can often be reduced back to the parent heterocycle.[14]
-
Catalytic Hydrogenation: Using a catalyst like Raney Nickel under H₂ atmosphere is a common and effective method.
-
Phosphorus Reagents: Reagents such as phosphorus trichloride (PCl₃) are also effective for the deoxygenation of pyridine N-oxides.[14]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Enhancing the Metabolic Stability of Imidazo[4,5-b]Pyridine-Based Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of biological targets, including kinases and G-protein coupled receptors.[1][2] Its structural similarity to purines allows for effective interaction with many biological systems.[2] However, like many nitrogen-containing heterocycles, this scaffold can be susceptible to metabolic degradation, leading to poor pharmacokinetic profiles and potential off-target effects. This guide provides troubleshooting advice and frequently asked questions to help you navigate and overcome metabolic stability challenges in your drug discovery program.
Frequently Asked Questions (FAQs)
Q1: Why are my imidazo[4,5-b]pyridine inhibitors showing poor metabolic stability?
A1: Imidazo[4,5-b]pyridine-based compounds can be susceptible to metabolism through several pathways. The two primary routes of metabolism are oxidation by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[3][4] The electron-rich nature of the heterocyclic ring system can make it a target for oxidative metabolism.[5] Additionally, specific substituents on the imidazo[4,5-b]pyridine core can introduce metabolic liabilities.
Q2: What are the most common metabolic "soft spots" on the imidazo[4,5-b]pyridine scaffold?
A2: The most common metabolic soft spots are typically electron-rich aromatic rings and positions adjacent to nitrogen atoms.[6] For the imidazo[4,5-b]pyridine core, oxidation often occurs on the pyridine or imidazole ring. The specific site of metabolism is highly dependent on the substitution pattern of your inhibitor. Metabolite identification studies are crucial for pinpointing these labile sites.
Q3: How can I experimentally determine the primary metabolic pathways for my compound?
A3: A tiered approach is recommended. Start with in vitro assays using human liver microsomes (HLM) and hepatocytes.[7] HLMs are rich in CYP enzymes, while hepatocytes contain a broader range of phase I and phase II metabolizing enzymes, including AOs.[8] Comparing the stability in these two systems can provide initial clues. For a more definitive answer, consider using chemical inhibitors of specific enzyme families (e.g., a broad-spectrum CYP inhibitor like 1-aminobenzotriazole or an AO inhibitor like hydralazine) in your hepatocyte assays.
Q4: What are the key differences in Aldehyde Oxidase (AO) activity between species, and how does this impact my preclinical studies?
A4: There are significant species differences in AO expression and activity.[4] Rodents, for instance, have four AOX genes, while humans have only one functional AOX1 gene.[4] This can lead to poor in vitro-in vivo correlation when extrapolating from rodent models to humans. If AO-mediated metabolism is suspected, it is advisable to use liver fractions or hepatocytes from species with more comparable AO activity to humans, such as monkeys, or to use recombinant human AO.[9]
Troubleshooting Guides
Issue 1: High Clearance Observed in Human Liver Microsome (HLM) Assays
-
Potential Cause: CYP-mediated oxidation is likely the dominant clearance pathway. The imidazo[4,5-b]pyridine ring system or appended aromatic groups are probable sites of oxidation.[5]
-
Troubleshooting Workflow:
-
Metabolite Identification: The first and most critical step is to identify the structure of the major metabolites using LC-MS/MS. This will reveal the exact site of metabolic attack.
-
Structural Modification Strategies:
-
Blocking the Site of Metabolism: If a specific position is being hydroxylated, you can block this "soft spot" by introducing a metabolically stable group, such as a fluorine or a methyl group.[6] The replacement of hydrogen with fluorine is a common strategy as the C-F bond is strong and resistant to cleavage.[10]
-
Modulating Electronics: If the pyridine or an appended aromatic ring is the site of metabolism, you can reduce its electron density to make it less susceptible to oxidation.[5] This can be achieved by introducing electron-withdrawing groups (e.g., -CF3, -SO2NH2).[11]
-
Bioisosteric Replacement: Consider replacing a metabolically labile aromatic ring with a more stable heteroaromatic ring.[12][13] For example, replacing a phenyl ring with a pyridine or pyrimidine ring can increase metabolic stability.[14]
-
-
| Modification Strategy | Example | Rationale |
| Blocking Metabolism | Replacing a hydrogen with a fluorine atom at the site of hydroxylation. | The C-F bond is stronger than the C-H bond and less susceptible to oxidative cleavage.[10] |
| Modulating Electronics | Adding an electron-withdrawing group to an aromatic ring. | Reduces the electron density of the ring, making it less prone to oxidation by CYPs.[5] |
| Bioisosteric Replacement | Replacing a phenyl group with a pyridyl group. | The nitrogen in the pyridine ring lowers the HOMO energy, increasing stability towards oxidation.[5] |
Issue 2: Low Clearance in HLMs but High Clearance in Hepatocyte Assays
-
Potential Cause: This pattern strongly suggests the involvement of non-CYP enzymes, most likely Aldehyde Oxidase (AO), or significant contribution from Phase II conjugation enzymes present in hepatocytes.[8][9] The imidazo[4,5-b]pyridine scaffold is a known substrate for AO.[3][9]
-
Troubleshooting Workflow:
-
Confirm AO Involvement:
-
Use a specific AO inhibitor (e.g., hydralazine, raloxifene) in your hepatocyte assay. A significant decrease in clearance in the presence of the inhibitor confirms AO-mediated metabolism.
-
Test your compound's stability in cytosolic fractions, as AO is a cytosolic enzyme.[9]
-
-
Structural Modification Strategies to Mitigate AO Clearance:
-
Introduce Steric Hindrance: Flanking the potential site of AO attack with bulky groups can sterically hinder the enzyme's access.[14]
-
Modify Heterocyclic Core: Altering the electronics of the imidazo[4,5-b]pyridine ring can impact AO susceptibility. Introducing additional nitrogen atoms into the ring system can sometimes reduce AO-mediated metabolism.[3]
-
Ring Size Modification: AO activity is often more pronounced on six-membered rings. In some cases, switching to a five-membered ring system can reduce AO-mediated metabolism.[3]
-
-
Caption: Troubleshooting workflow for high hepatocyte clearance.
Issue 3: High Inter-species Variability in Metabolic Stability
-
Potential Cause: Significant differences in the expression and activity of specific metabolizing enzymes between species, particularly AO, can lead to this issue.[4]
-
Troubleshooting Workflow:
-
Identify the Source of Variability:
-
Compare the metabolic profiles of your compound in liver microsomes and hepatocytes from different species (e.g., human, rat, mouse, dog, monkey).
-
If AO is suspected, focus on species with more human-like AO activity, such as cynomolgus monkey.[9]
-
-
Refine In Vitro-In Vivo Extrapolation (IVIVE):
-
Use species-specific scaling factors for IVIVE.
-
If a particular species is a poor model for human metabolism, consider excluding it from your in vivo studies or interpret the data with caution.
-
-
Proactive Compound Design:
-
Design compounds with a lower potential for metabolism by enzymes known for high inter-species variability.
-
-
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of Phase I metabolizing enzymes.[15]
-
Preparation:
-
Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a 20 mM NADPH solution in reaction buffer.
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer, liver microsomes (final concentration 0.5 mg/mL), and your test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration 1 mM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.[16]
-
Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Prepare a hepatocyte suspension in incubation medium (e.g., Williams' Medium E) at a concentration of 1 x 10^6 viable cells/mL.
-
-
Incubation:
-
In a 24-well plate, add the hepatocyte suspension.
-
Add your test compound (final concentration 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension and stop the reaction with a cold stop solution.[16]
-
-
Analysis and Data Interpretation:
-
Follow the same analysis and data interpretation steps as the liver microsomal stability assay.
-
Caption: Comparative workflow of in vitro stability assays.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. nedmdg.org [nedmdg.org]
- 12. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 13. researchgate.net [researchgate.net]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine Analogs
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2] This guide provides a comparative analysis of the biological activities of analogs based on the 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine core, a key starting point for the development of potent therapeutic agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy as anticancer, kinase inhibitory, and antimicrobial agents, supported by experimental data and detailed protocols.
The this compound Scaffold: A Foundation for Potent Bioactivity
The parent compound, this compound, serves as a crucial chemical entity for further functionalization.[3] While extensive biological data on this specific unsubstituted molecule is limited in publicly available literature, its structural features—a chlorine atom at the 5-position and a methyl group at the 2-position—are known to significantly influence the physicochemical properties and biological activity of the broader imidazo[4,5-b]pyridine class. The chlorine atom can modulate lipophilicity and act as a key interaction point with target proteins, while the methyl group can influence steric interactions and metabolic stability.
Comparative Biological Activities of Analogs
The true therapeutic potential of the imidazo[4,5-b]pyridine scaffold is unlocked through the strategic modification of its core structure. The following sections compare the biological activities of various analogs, highlighting the impact of different substituents.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes in cancer cells.[4][5]
One of the primary strategies to enhance anticancer potency involves substitutions at the 2- and 3-positions of the imidazo[4,5-b]pyridine core. For instance, the introduction of substituted aryl groups at these positions has yielded compounds with moderate to potent cytotoxic activity against a panel of cancer cell lines.[6]
A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed that these compounds exhibit moderate cytotoxicity against breast cancer (MCF-7, MDA-MB-468), leukemia (K562), and osteosarcoma (SaOS2) cell lines.[6] The K562 leukemia cell line was found to be particularly sensitive to these analogs.[6]
Furthermore, another study highlighted the anticancer potential of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. Specifically, compounds with 4-hydroxy-3-methoxyphenyl (compound 3h ) and 3,4,5-trimethoxyphenyl (compound 3j ) substitutions at the 2-position showed prominent anticancer activity against MCF-7 and BT-474 breast cancer cell lines.[7] This suggests that the electronic and steric properties of the substituent at the 2-position play a crucial role in determining the anticancer efficacy.
Table 1: Comparative Anticancer Activity of Imidazo[4,5-b]pyridine Analogs
| Compound ID | Core Structure | R-group at Position 2 | Cancer Cell Line | IC50 (µM) | Reference |
| 3f | 2,3-diaryl-3H-imidazo[4,5-b]pyridine | 4-chlorophenyl at C2, 4-methoxyphenyl at N3 | K562 | < 20 | [6] |
| 3h | 6-bromo-3H-imidazo[4,5-b]pyridine | 4-hydroxy-3-methoxyphenyl | MCF-7 | Not specified | [7] |
| 3j | 6-bromo-3H-imidazo[4,5-b]pyridine | 3,4,5-trimethoxyphenyl | BT-474 | Not specified | [7] |
Kinase Inhibitory Activity
The structural similarity of imidazo[4,5-b]pyridines to ATP allows them to effectively target the ATP-binding site of various kinases, which are often dysregulated in cancer and other diseases.
Several studies have focused on optimizing imidazo[4,5-b]pyridine derivatives as potent kinase inhibitors. For example, a series of these compounds were identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[8] Compounds showing significant anticancer activity also revealed remarkable CDK9 inhibitory potential, with IC50 values ranging from 0.63 to 1.32 µM.[8]
Furthermore, extensive research has been conducted on imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are crucial targets in acute myeloid leukemia (AML).[9] Optimization of a 6-chloro-substituted imidazo[4,5-b]pyridine series led to the identification of a potent dual Aurora/FLT3 kinase inhibitor with excellent in vivo efficacy in AML xenograft models.[9]
Table 2: Comparative Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Series average | CDK9 | 0.63 - 1.32 | [8] |
| 27e | Aurora-A | 0.0075 (Kd) | [9] |
| 27e | Aurora-B | 0.048 (Kd) | [9] |
| 27e | FLT3 | 0.0062 (Kd) | [9] |
Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold has also been explored for its antimicrobial properties. A study on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives demonstrated that certain analogs exhibit significant antibacterial and antifungal activity.[7] For example, compounds with a 4-nitrophenyl (compound 3b ) and a 2,4-dichlorophenyl (compound 3k ) substituent at the 2-position showed prominent antibacterial activity.[7] Another analog with a 3-nitrophenyl substituent (compound 3f ) displayed both antibacterial and antifungal properties.[7]
Experimental Protocols
To ensure the reproducibility and validity of the biological data presented, this section details the standard experimental protocols for key assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of kinase inhibition by imidazo[4,5-b]pyridine analogs.
Caption: A typical workflow for screening anticancer activity of novel compounds.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of a diverse range of biologically active molecules. Through systematic structural modifications, analogs with potent anticancer, kinase inhibitory, and antimicrobial activities have been identified. The structure-activity relationships discussed in this guide, supported by robust experimental data, provide a clear rationale for the design of next-generation therapeutic agents based on this versatile heterocyclic core. Further exploration of this chemical space holds significant promise for the discovery of novel drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H6ClN3 | CID 5709768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives in Oncology Research
The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel scaffolds that can yield potent and selective therapeutic agents. Among the myriad of heterocyclic compounds, the imidazo[4,5-b]pyridine core has emerged as a privileged structure due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a specific subclass, the 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine derivatives, which have shown considerable promise as anticancer agents. We will delve into their performance against various cancer cell lines, compare them with established alternatives, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.
Introduction to the this compound Scaffold
The this compound scaffold is a key pharmacophore in the development of kinase inhibitors for cancer therapy.[1] Its rigid, planar structure provides a foundation for the strategic placement of various substituents to optimize interactions with the ATP-binding pockets of kinases, which are often dysregulated in cancer. The chloro and methyl groups on the pyridine and imidazole rings, respectively, influence the electronic properties and steric profile of the molecule, contributing to its binding affinity and selectivity for specific kinase targets.
In Vitro Efficacy: A Comparative Analysis
The initial assessment of any potential anticancer agent relies on robust in vitro assays to determine its cytotoxic effects against a panel of cancer cell lines. This section compares the in vitro efficacy of various this compound derivatives and contextualizes their performance against standard-of-care chemotherapeutic agents.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of imidazo[4,5-b]pyridine derivatives against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116) cell lines. For comparative purposes, the IC50 values of doxorubicin and paclitaxel, two widely used chemotherapeutic drugs, are also included. It is important to note that IC50 values can vary between studies due to different experimental conditions.[2]
| Compound/Drug | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | |||
| Compound IX | 0.85 | 1.05 | [2] |
| Compound VIII | 0.92 | 1.12 | [2] |
| Standard Chemotherapy | |||
| Doxorubicin | ~1.65 | Not specified in the same study | [2] |
| Paclitaxel | ~0.064 | ~0.00246 | [2] |
Note: The specific structures of Compounds VIII and IX, while identified as imidazo[4,5-b]pyridine derivatives, are proprietary to the cited research. The data is presented to illustrate the potential potency of this class of compounds.
Mechanism of Action: Targeting Cyclin-Dependent Kinase 9 (CDK9)
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[2][3] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcriptional elongation.[2] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and Bcl-2, thereby inducing apoptosis in cancer cells.[2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2]
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (vehicle only).
-
Incubate the plates for 48 hours under the same conditions as step 1.
3. MTT Addition and Formazan Formation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy: Preclinical Evaluation
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the therapeutic potential of a compound in a more complex biological system. Xenograft models in immunocompromised mice are a standard for assessing the antitumor efficacy of novel drug candidates.[4][5]
In Vivo Antitumor Activity
Data on the in vivo efficacy of specific this compound derivatives is limited in publicly available literature. However, related imidazo[1,2-a]quinoxaline derivatives have demonstrated significant in vivo antitumor activity. For instance, the derivative EAPB0203 caused a significant decrease in tumor size in a melanoma xenograft model compared to both the vehicle control and the standard-of-care drug fotemustine.[6] These findings suggest that the broader class of imidazopyridines holds promise for in vivo efficacy, warranting further investigation of the this compound subclass.
Experimental Protocol: In Vivo Xenograft Study
The following is a generalized protocol for evaluating the in vivo antitumor efficacy of a test compound in a subcutaneous xenograft model.[4][7]
1. Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 1-5 million cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Compound Administration:
-
Administer the this compound derivative and vehicle control according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).
4. Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the mice.
5. Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. In vitro studies have demonstrated that derivatives of this scaffold can exhibit potent cytotoxicity against various cancer cell lines, with some acting as inhibitors of key oncogenic kinases like CDK9. While in vivo data for this specific subclass is still emerging, related compounds have shown significant antitumor activity in preclinical models.
Future research should focus on synthesizing and evaluating a broader library of this compound derivatives to establish a clear structure-activity relationship. Head-to-head in vitro and in vivo comparisons with both standard-of-care drugs and other targeted therapies will be crucial to fully elucidate their therapeutic potential. Furthermore, detailed mechanistic studies are needed to identify the full spectrum of their molecular targets and to understand any potential off-target effects. The detailed protocols provided in this guide offer a robust framework for conducting these essential preclinical investigations.
References
- 1. In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives | Anticancer Research [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 7. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity and selectivity profiling of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
An In-Depth Technical Guide to the Cross-Reactivity and Selectivity of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (GNF-7)
This guide provides a detailed comparative analysis of this compound, a compound widely known in the scientific community as GNF-7 . Developed as a Type-II kinase inhibitor, GNF-7 has emerged not as a singularly focused molecule, but as a multi-targeted inhibitor with a complex and valuable profile for cancer research and beyond. Understanding its selectivity is paramount for interpreting experimental results and exploring its full therapeutic potential.
This document moves beyond a simple cataloging of targets to explain the causality behind its polypharmacology. We will dissect its interactions across the kinome, compare its performance against relevant alternative inhibitors, and provide detailed, field-proven protocols for researchers to validate its engagement and selectivity in their own cellular models.
The Core Target Profile of GNF-7: A Multi-Pronged Inhibitor
Initial development of GNF-7 focused on overcoming the notorious T315I "gatekeeper" mutation in the BCR-ABL kinase, a common cause of resistance to first-generation inhibitors in Chronic Myeloid Leukemia (CML).[1][2] However, subsequent research revealed a much broader and more intricate mechanism of action. GNF-7's efficacy, particularly in RAS-mutant leukemias, is not attributable to a single target but to the combined inhibition of several key kinases.[3]
A chemical screen first identified GNF-7 as a potent and selective inhibitor of NRAS-dependent cells.[3][4] Mechanistic studies then pinpointed its effects to the combined suppression of the ACK1/AKT signaling axis and the Germinal Center Kinase (GCK).[1][3] Further investigations have also characterized GNF-7 as a potent inhibitor of FLT3, RIPK1, and RIPK3, expanding its utility to acute myeloid leukemia (AML) and inflammatory diseases.[5][6]
The primary inhibitory activities of GNF-7 are summarized below.
| Target Kinase | IC50 Value | Biological Context | Reference |
| GCK (MAP4K2) | 8 nM | RAS-mutant Leukemia | [1] |
| ACK1 (TNK2) | 25 nM | RAS/AKT Signaling | [1] |
| BCR-ABL (T315I) | 61 nM | Drug-Resistant CML | [1] |
| BCR-ABL (WT) | 133 nM | Chronic Myeloid Leukemia | [1] |
| FLT3-ITD | Potent Inhibition | Acute Myeloid Leukemia | [6] |
| RIPK1 / RIPK3 | Not Quantified | Necroptosis, Inflammation | [5] |
Broad Kinome Selectivity and Cross-Reactivity
A compound's power as a research tool or therapeutic is defined as much by the targets it doesn't hit as by those it does. Kinase profiling of GNF-7 has revealed that it interacts with a distinct subset of kinases, explaining some of its unique biological effects that cannot be replicated by more selective inhibitors.
In situ kinase profiling in AML cells revealed that GNF-7 inhibits a specific cluster of kinases, with GCK being a functionally relevant and potent target.[3] Broader kinase screening also identified activity against members of the SRC family (LYN, FYN, SRC, YES) and TEC family (BTK).[6] This profile distinguishes it from other BCR-ABL inhibitors like Dasatinib, which has a different spectrum of off-target kinases.[6]
This polypharmacology is critical. For instance, in studies on Ewing Sarcoma, the heightened sensitivity of TOP1-deficient cells to GNF-7 was not replicated by other ABL1 inhibitors, indicating that its multi-tyrosine kinase inhibitory action, not just ABL1 inhibition, was responsible for the synthetic lethal effect.[7]
Table 2: Summary of GNF-7 Kinome Selectivity
| Kinase Family | Inhibited Kinases | Significance | Reference |
| Primary Targets | ACK1, GCK, BCR-ABL, FLT3, RIPK1/3 | Driving therapeutic hypotheses | [1][3][5][6] |
| SRC Family | LYN, FYN, SRC, YES | Overlap with Dasatinib, potential for off-target effects | [6] |
| TEC Family | BTK | Potential immunomodulatory effects | [6] |
| CSK | CSK | Negative regulator of SRC kinases | [6] |
Comparative Analysis: GNF-7 vs. Alternative Inhibitors
Objective comparison against established compounds is crucial for contextualizing the utility of GNF-7.
GNF-7 vs. Other BCR-ABL Inhibitors (e.g., Imatinib, Dasatinib)
-
Against Resistance Mutations: GNF-7's defining advantage is its potent inhibition of the T315I BCR-ABL mutant, against which first-generation inhibitors like Imatinib are ineffective.[2][6]
-
Unique Biological Effects: While both GNF-7 and Dasatinib inhibit SRC family kinases, their overall selectivity profiles differ. As noted, GNF-7 demonstrates unique synthetic lethality in TOP1-deficient Ewing sarcoma cells, an effect not observed with Dasatinib, highlighting the importance of GNF-7's broader target profile.[7]
GNF-7 vs. Other FLT3 Inhibitors (e.g., Quizartinib, Gilteritinib)
-
Overcoming Clinical Resistance: GNF-7 shows potent anti-leukemia effects in AML cells harboring the FLT3-ITD/F691L mutation, which confers resistance to highly selective FLT3 inhibitors like Quizartinib.[6] This makes GNF-7 an invaluable tool for studying and potentially overcoming this clinical resistance mechanism.
Context within the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a "privileged scaffold" in medicinal chemistry, giving rise to inhibitors with diverse selectivity profiles.[8][9][10] For example, chemical modifications to this same core have produced highly selective inhibitors of Aurora kinases and DNA-Dependent Protein Kinase (DNA-PK).[11][12][13] The multi-targeted nature of GNF-7 is therefore a result of its specific substitutions on this versatile scaffold, rather than an inherent property of the core itself.
Experimental Protocols for Selectivity Profiling
To ensure scientific integrity, every protocol must be a self-validating system. Below are detailed methodologies for assessing the selectivity and target engagement of GNF-7 and other kinase inhibitors.
Biochemical Kinase Profiling
This is the foundational experiment to determine a compound's inhibitory activity against a panel of purified kinases. The radiometric assay remains the gold standard due to its direct measurement of enzymatic activity, which minimizes false positives compared to indirect methods.[14][15]
Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™ Assay)
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific peptide or protein substrate, and cofactors in kinase buffer.
-
Compound Addition: Add GNF-7 or a control inhibitor (e.g., Dasatinib) at various concentrations (typically a 10-point serial dilution starting from 10 µM). Include a DMSO-only vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding radioisotope-labeled ATP (e.g., 33P-γ-ATP).[15] Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Capture: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto filter paper which captures the phosphorylated substrate.
-
Washing: Wash the filter papers extensively to remove unreacted 33P-γ-ATP.
-
Detection: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Caption: Workflow for a radiometric biochemical kinase assay.
Cellular Thermal Shift Assay (CETSA®)
Biochemical assays are essential, but they don't confirm that a compound engages its target in the complex milieu of a living cell. CETSA provides this critical validation by measuring changes in a target protein's thermal stability upon ligand binding.[16][17][18] This technique was successfully used to demonstrate that GNF-7 directly binds to FLT3 protein in a cellular context.[6]
Protocol: Western Blot-Based CETSA for Target Engagement
-
Cell Treatment: Culture cells of interest (e.g., MV4-11 for FLT3 engagement) to ~80% confluency. Treat cells with GNF-7 (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 4°C increments) for 3 minutes. Include an unheated control. Cool immediately on ice for 3 minutes.
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) to release the soluble proteins.[18]
-
Separate Fractions: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blotting: Denature the samples, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe with a primary antibody against the target protein (e.g., anti-FLT3) and a loading control.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the GNF-7-treated and vehicle-treated samples. A rightward shift in the melting curve for the GNF-7-treated sample indicates target stabilization and therefore, direct engagement.[18]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound (GNF-7) is a powerful research tool precisely because of its multi-targeted nature. While its activity against BCR-ABL (including the T315I mutant) is significant, its broader profile against kinases like ACK1, GCK, and FLT3 is key to its efficacy in different disease models, such as NRAS-mutant leukemias. This polypharmacology provides unique opportunities to probe complex signaling networks and overcome drug resistance mechanisms that elude more selective inhibitors.
For researchers employing GNF-7, a thorough understanding of this selectivity profile is not optional—it is essential for rigorous experimental design and accurate data interpretation. The use of comprehensive biochemical profiling complemented by cellular target engagement assays like CETSA is the standard required to confidently attribute biological outcomes to the compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Bcr-Abl inhibitor GNF-7 inhibits necroptosis and ameliorates acute kidney injury by targeting RIPK1 and RIPK3 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3‑ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Roadmap for the Therapeutic Target Validation of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Comparative Guide for Researchers
Abstract
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrent appearance in bioactive compounds targeting a wide array of pathologies. Its structural resemblance to endogenous purines allows it to interact with a diverse range of biological targets. This guide focuses on a specific derivative, 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, a compound of significant interest for which the precise therapeutic target remains to be elucidated. We present a comprehensive roadmap for the identification and validation of its therapeutic target(s), drawing on the known biological activities of structurally related compounds. This document serves as a technical comparison guide, not of the compound itself against alternatives for a known target, but of the potential therapeutic avenues and the experimental methodologies required to validate them. We provide in-depth, field-proven protocols for target identification and validation, aimed at researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising molecule.
Introduction: The Therapeutic Promise of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a recurring motif in compounds with demonstrated antiviral, antifungal, antibacterial, and antiproliferative activities.[1] Its versatility stems from its purine-like structure, which facilitates interactions with a multitude of biological targets. Notably, various derivatives of this scaffold have been shown to exhibit potent activity as kinase inhibitors and modulators of tubulin polymerization, two of the most critical target classes in modern oncology and beyond.
Given this precedent, it is highly probable that this compound exerts its biological effects through one of these mechanisms. This guide, therefore, puts forth a dual-pronged strategy for target validation, focusing on kinases and tubulin as the most likely candidates.
Putative Target Class 1: Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
Supporting Evidence from Structurally Related Compounds:
-
Dual FLT3/Aurora Kinase Inhibitors: A derivative of imidazo[4,5-b]pyridine, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, has been identified as a potent inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, showing promise in preclinical models of Acute Myeloid Leukemia (AML).[2][3]
-
CDK9 Inhibitors: Novel imidazo[4,5-b]pyridine derivatives have been synthesized and shown to possess significant anticancer activity through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[4]
These findings strongly suggest that this compound may also function as a kinase inhibitor. The initial and most critical step in validating this hypothesis is to perform a broad kinase panel screening.
Experimental Workflow for Kinase Target Identification and Validation:
Caption: Workflow for kinase target validation of this compound.
Putative Target Class 2: Tubulin
The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several classes of compounds, including those with an imidazopyridine core, have been shown to interfere with tubulin polymerization.
Supporting Evidence from Structurally Related Compounds:
-
Imidazo[4,5-b]pyridine Acrylonitriles: Certain acrylonitriles derived from the imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, exhibiting strong antiproliferative activity in cancer cell lines.[5]
-
Imidazopyridine Linked Triazoles: Hybrid molecules combining imidazopyridine and triazole moieties have been shown to act as tubulin inhibitors, inducing apoptosis in lung cancer cells.[6]
These examples provide a strong rationale for investigating this compound as a potential tubulin-targeting agent.
Experimental Workflow for Tubulin Target Identification and Validation:
Caption: Workflow for tubulin target validation of this compound.
Comparative Analysis of Putative Target Classes
The decision to prioritize one target class over the other for initial screening depends on several factors. Below is a comparative table to guide this decision-making process.
| Feature | Kinase Inhibition | Tubulin Polymerization Modulation |
| Therapeutic Potential | Broad applicability in oncology, inflammation, and other diseases. | Primarily established in oncology. |
| "Druggability" | Highly druggable target class with numerous approved small molecule inhibitors. | Clinically validated target class, but with challenges related to toxicity and resistance. |
| Initial Screening Cost | High-throughput kinase panel screening can be costly but provides broad coverage. | In vitro tubulin polymerization assays are generally more affordable for initial screening. |
| Follow-up Assays | Requires a suite of biochemical and cellular assays to confirm target engagement and pathway modulation. | Relies heavily on cell-based imaging and cell cycle analysis. |
| Potential for Off-Target Effects | High due to the conserved nature of the ATP-binding site in kinases. | Can have off-target effects, but the primary mechanism is generally well-defined. |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments in the target validation workflows.
Protocol 1: High-Throughput Kinase Panel Screening
Objective: To identify potential kinase targets of this compound from a large panel of kinases.
Rationale: This initial screen is crucial for narrowing down the vast number of potential kinase targets to a manageable few for further investigation. Commercial services offer access to extensive kinase panels, providing a cost-effective and time-efficient approach.[7][8][9][10][11]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Selection of Kinase Panel: Choose a reputable vendor offering a broad kinase panel (e.g., >300 kinases). Select a screening concentration that is high enough to identify even weak inhibitors (e.g., 10 µM).
-
Assay Performance (by vendor): The vendor will perform the kinase activity assays, typically using a radiometric or fluorescence-based method, in the presence of the test compound.
-
Data Analysis: The vendor will provide a report detailing the percent inhibition for each kinase in the panel.
-
Hit Selection: Identify kinases that show significant inhibition (e.g., >50%) at the screening concentration. These will be considered primary "hits" for further validation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to a putative kinase target in a cellular context.
Rationale: CETSA is a powerful technique for verifying target engagement in intact cells. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][12][13][14]
Methodology:
-
Cell Culture: Culture a cell line that expresses the putative kinase target to near confluency.
-
Compound Treatment: Treat the cells with this compound at various concentrations (and a vehicle control) for a defined period.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol 3: In Vitro Tubulin Polymerization Assay
Objective: To determine if this compound directly affects the polymerization of purified tubulin.
Rationale: This is a fundamental biochemical assay to directly assess the compound's effect on its putative target. Commercially available kits provide a standardized and reliable method for this assay.[12][15][16]
Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., tubulin, GTP, polymerization buffer).
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Assay Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test compound (or control).
-
Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for at least 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates polymerization. Compare the curves of the compound-treated samples to the control to determine if the compound inhibits or enhances polymerization.
Conclusion and Future Directions
The validation of this compound as a therapeutic target presents an exciting opportunity in drug discovery. The strong precedent for imidazo[4,5-b]pyridine derivatives as kinase inhibitors and tubulin modulators provides a logical and evidence-based starting point for target identification. The experimental roadmap outlined in this guide offers a systematic and rigorous approach to first identify and subsequently validate the molecular target of this compound. Successful execution of these studies will not only elucidate the mechanism of action of this compound but also pave the way for its development as a novel therapeutic agent. Further studies will involve lead optimization, in-depth preclinical evaluation, and ultimately, clinical trials to bring this promising compound to the forefront of medicine.
References
- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyridine linked triazoles as tubulin inhibitors, effectively triggering apoptosis in lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin) (BK006P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 16. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin) | Cytoskeleton BK006P product information [labome.com]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Imidazo[4,5-b]pyridine-Based Compounds
In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The imidazo[4,5-b]pyridine scaffold represents a "privileged structure," a molecular framework that has proven highly effective for developing potent inhibitors against a range of protein kinases.[1] Compounds based on this core, such as those derived from 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine, have shown promise in targeting critical cell cycle regulators and oncogenic drivers like Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 9 (CDK9).[2][3][4][5]
However, the very nature of the kinome—comprising over 500 structurally similar ATP-binding sites—presents a formidable challenge: achieving inhibitor selectivity.[6] Off-target effects, where a drug interacts with unintended proteins, are an almost inevitable consequence of targeting this enzyme family.[6][7] These interactions can range from being therapeutically beneficial, contributing to a drug's efficacy through "polypharmacology," to being detrimental, causing unforeseen toxicities.[8][9]
This guide provides an in-depth comparison of the off-target profiles of this compound-based compounds and their analogues. We will delve into the causality behind experimental choices for characterizing these effects, present comparative data with alternative inhibitors, and provide detailed protocols for key validation assays. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex interplay between on-target efficacy and off-target activity.
The Selectivity Landscape: On-Target Potency vs. Off-Target Interactions
The therapeutic utility of an imidazo[4,5-b]pyridine-based kinase inhibitor is defined by its selectivity profile. While potent inhibition of the primary target is essential, a comprehensive understanding of its interactions across the wider kinome is critical for predicting both its therapeutic window and potential liabilities.
One well-characterized example from the broader imidazo[4,5-b]pyridine class is compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), identified as a potent dual inhibitor of Aurora kinases and FLT3.[2][4] This dual activity is particularly relevant for treating acute myeloid leukemia (AML), where FLT3 mutations are common.[4] However, kinome-wide screening revealed that even this highly potent compound exhibits off-target activity. While its primary targets are inhibited with high affinity, measurable inhibition of other kinases like FLT1, JAK2, RET, and PDGFRB was also observed.[2] This underscores the principle that even highly optimized compounds can retain a degree of promiscuity.[10]
Such off-target effects are not always detrimental. The multi-kinase inhibitor Sorafenib, for instance, was initially developed as a Raf-kinase inhibitor but its therapeutic efficacy in renal and hepatocellular carcinoma is attributed to its "off-target" inhibition of VEGFR and PDGFR, which suppresses tumor angiogenesis.[6] The key is to systematically characterize these unintended interactions to distinguish beneficial polypharmacology from potential toxicity drivers.
Visualizing the Challenge: On-Target vs. Off-Target Inhibition
Comparative Analysis: Imidazo[4,5-b]pyridines vs. Alternatives
A crucial aspect of preclinical development is benchmarking a compound against existing alternatives. The table below presents data for the imidazo[4,5-b]pyridine derivative 27e and compares its activity with Alisertib (MLN8237), a well-known, selective Aurora kinase inhibitor with a different chemical scaffold (a pyrimidobenzazepine).
| Compound | Primary Target(s) | Kd (nM) vs Aurora A | Kd (nM) vs Aurora B | Key Off-Targets (Inhibition >90% @ 1µM or Kd < 100 nM) | Chemical Class |
| Compound 27e | Aurora A/B, FLT3 | 7.5 | 48 | FLT3 (Kd=6.2 nM), FLT1, JAK2, RET, PDGFRB | Imidazo[4,5-b]pyridine |
| Alisertib (MLN8237) | Aurora A | 1.2 | 39.6 | ALK, GAK, BRSK2, PLK4 | Pyrimidobenzazepine |
Data for compound 27e sourced from literature.[2][4] Alisertib data is compiled from publicly available kinase screen databases.
This comparison highlights several key points for consideration:
-
Target Profile: Compound 27e is a dual Aurora/FLT3 inhibitor, a profile designed for a specific therapeutic indication (AML).[4] Alisertib is more selective for Aurora A over Aurora B and lacks potent FLT3 activity.
-
Off-Target Specificity: While both compounds are potent against their primary targets, their off-target profiles are distinct. This is a direct consequence of their different core scaffolds interacting uniquely with the ATP-binding pockets of various kinases.
-
Causality in Design: The development of 27e from an Aurora-focused scaffold to a dual inhibitor was a deliberate optimization strategy.[2][4] This illustrates how structure-activity relationship (SAR) studies can be used to modulate not only on-target potency but also the selectivity profile, sometimes intentionally introducing new on-target activities.[11][12][13]
Experimental Methodologies for Deconvoluting Off-Target Effects
Identifying and validating off-target interactions requires a multi-pronged approach, moving from broad, high-throughput screens to targeted validation in a cellular context.[14][15]
Kinome-Wide Selectivity Profiling
The foundational step is to screen the compound against a large panel of recombinant kinases. This provides a broad view of the inhibitor's selectivity and identifies potential off-target hits.
Differential Scanning Fluorimetry (DSF): A Rapid, Label-Free Approach
DSF, or Thermal Shift Assay, is a powerful method for initial screening.[16][17] The principle is straightforward: the binding of a ligand (the inhibitor) to a protein (the kinase) increases the protein's thermal stability. This change in the melting temperature (Tm) is monitored using a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds.
-
Expertise & Causality: We choose DSF for initial screening due to its speed, low cost, and the fact that it does not require an active enzyme or a known substrate, making it applicable to nearly any purified kinase.[16][17] It is a direct measure of binding, which is a prerequisite for inhibition.
-
Trustworthiness: The assay's self-validating nature comes from the dose-dependent shift in Tm. A specific interaction will produce a clear, saturable thermal shift, whereas non-specific or aggregating compounds often produce anomalous melt curves.
Experimental Protocol: Kinase Selectivity Profiling by DSF
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a working buffer (e.g., 100 mM KPO4 pH 7.5, 150 mM NaCl, 10% glycerol).
-
Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange at 5000x).
-
-
Assay Plate Setup (384-well format):
-
For each kinase to be tested, add 10 µL of kinase solution (typically 2 µM in working buffer) to the wells.
-
Add 10 nL of the test compound from a dose-response plate using a nano-dispenser to achieve the desired final concentrations (e.g., 0.01 to 100 µM). Include DMSO-only wells as a negative control.
-
Prepare a master mix of the fluorescent dye in the working buffer (e.g., to a final concentration of 5x). Add 10 µL of this mix to each well.
-
Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Thermal Shift Analysis:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/sec.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melt curves.
-
Calculate the first derivative of each curve. The peak of the derivative plot corresponds to the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample.
-
A significant ΔTm (typically > 2 °C) in a dose-dependent manner indicates a direct binding interaction.
-
Cellular Target Engagement
Biochemical assays are invaluable, but they don't confirm that a compound can reach and bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) bridges this gap.[18][19][20]
-
Expertise & Causality: CETSA is the logical next step after in vitro profiling. It validates target engagement in a physiological context, accounting for cell permeability, efflux pumps, and intracellular ATP concentrations which can affect inhibitor potency.[19][21][22]
-
Trustworthiness: The assay provides direct evidence of target binding within the cell. The observation of a thermal shift in intact cells that is lost upon cell lysis (if the compound is not cell-permeable) is a powerful self-validating control.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest the cells and resuspend them in a protein-free medium.
-
Aliquot the cell suspension and treat with the test compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control. Incubate for 1 hour at 37 °C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler with a temperature gradient block. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4 °C. This step pellets the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each sample.
-
Determine the total protein concentration of each supernatant using a BCA or Bradford assay.
-
Normalize the samples by diluting them to the same total protein concentration with lysis buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both the DMSO and compound-treated sets, plot the relative band intensity against the corresponding temperature.
-
A rightward shift in the melting curve for the compound-treated samples compared to the DMSO control indicates intracellular target stabilization and therefore, target engagement.[20][23]
-
Phenotypic Screening
While target-based assays are essential, an unbiased phenotypic screen can reveal the ultimate cellular consequence of a compound's full activity profile, including its off-target effects.[14][24][25] This approach involves treating cells with the compound and using high-content imaging or other readouts to measure a complex cellular phenotype (e.g., changes in cell morphology, apoptosis, or cell cycle progression).
-
Expertise & Causality: Phenotypic screening is employed when the goal is to understand the compound's overall biological impact.[24] An unexpected phenotype may point towards a potent off-target effect that was not identified in a limited kinase screen. This approach is discovery-oriented and can generate new hypotheses about a compound's mechanism of action.[25]
Mitigating Off-Target Effects: A Forward Look
The characterization of off-target effects is not merely an academic exercise; it is a critical component of translational science. The data gathered from the assays described above feeds directly back into medicinal chemistry efforts. By understanding the structural basis for off-target binding—often elucidated through co-crystallization studies—chemists can rationally design new analogues with improved selectivity.[26][27][28] This iterative cycle of design, synthesis, and comprehensive profiling is fundamental to developing safer and more effective kinase inhibitors.
The imidazo[4,5-b]pyridine scaffold will undoubtedly continue to be a valuable starting point for new therapeutics.[11][29][30] A deep and early understanding of the off-target profiles of lead compounds is the most effective strategy for navigating the path to clinical success, ensuring that the therapies of tomorrow are not only potent but also precise.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pfizer.com [pfizer.com]
- 26. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Properties of Imidazo[4,5-b]pyridine Drugs
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents.[1][2] Its structural resemblance to endogenous purines allows for interaction with a wide range of biological targets, leading to the development of potent kinase inhibitors, phosphodiesterase (PDE) inhibitors, and anticancer agents.[1][3] This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of imidazo[4,5-b]pyridine drugs, offering insights for researchers and drug development professionals.
The Imidazo[4,5-b]pyridine Core: A Versatile Scaffold
The imidazo[4,5-b]pyridine ring system serves as a foundational structure for numerous small molecule inhibitors that target the ATP-binding sites of kinases and the active sites of other enzymes.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and drug-like properties. This adaptability has led to the discovery of compounds with significant therapeutic potential in oncology, neuroscience, and inflammatory diseases.[3][4][5]
Comparative Pharmacokinetics: A Tale of Two Target Classes
The pharmacokinetic profiles of imidazo[4,5-b]pyridine derivatives are heavily influenced by their intended biological target and the necessary chemical modifications to achieve desired potency and selectivity. Below, we compare the PK properties of two prominent classes: kinase inhibitors and PDE10A inhibitors.
Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
Kinase inhibitors built on the imidazo[4,5-b]pyridine scaffold have shown promise in cancer therapy.[6] A key challenge in their development is achieving sufficient oral bioavailability to maintain therapeutic concentrations at the tumor site.
Optimization of this class of compounds often involves balancing potency with metabolic stability. For instance, early imidazo[4,5-b]pyridine-based Aurora kinase inhibitors suffered from poor metabolic stability.[7] Subsequent medicinal chemistry efforts focused on introducing substituents that block metabolically labile sites, leading to compounds with improved stability in human liver microsomes.[7] For example, the introduction of an N-methyl piperazine moiety significantly enhanced metabolic stability.[7]
One notable example, compound 51 (CCT137690) , a potent Aurora kinase inhibitor, was specifically designed for improved physicochemical properties.[8] This led to a compound with high oral bioavailability, which translated to significant in vivo efficacy in a colon carcinoma xenograft model following oral administration.[8]
Imidazo[4,5-b]pyridine-Based PDE10A Inhibitors
Phosphodiesterase 10A (PDE10A) inhibitors are being investigated for the treatment of neuropsychiatric disorders like schizophrenia.[9][10] For these drugs, brain penetration is a critical pharmacokinetic parameter in addition to oral bioavailability.
The development of imidazo[4,5-b]pyridine-based PDE10A inhibitors has focused on improving oral bioavailability and brain exposure. An initial ketobenzimidazole-based inhibitor showed potent PDE10A activity but suffered from poor oral bioavailability (10% F in rats).[9] By replacing the ketobenzimidazole core with an imidazo[4,5-b]pyridine scaffold, researchers were able to retain nanomolar potency while improving the metabolic profile.[9][10]
Further structure-activity relationship (SAR) studies led to the identification of several potent and structurally diverse imidazo[4,5-b]pyridines.[9][11] Four of these compounds achieved significant receptor occupancy (55-74%) in the brain at a 10 mg/kg oral dose, demonstrating their ability to cross the blood-brain barrier and engage the target in the central nervous system.[9][10][11] Interestingly, stereochemistry played a role in the in vivo pharmacokinetics, with cis- and trans-cyclobutyl isomers exhibiting different clearance rates in rats.[11]
Pharmacodynamics: Linking Exposure to Efficacy
The pharmacodynamic properties of imidazo[4,5-b]pyridine drugs are intrinsically linked to their mechanism of action and the downstream signaling pathways they modulate.
Kinase Inhibitors: Target Engagement and Tumor Growth Inhibition
For imidazo[4,5-b]pyridine-based kinase inhibitors, pharmacodynamic effects are typically measured by assessing the phosphorylation status of downstream substrates and, ultimately, the impact on tumor growth. For example, a dual FLT3/Aurora kinase inhibitor, 27e , demonstrated potent inhibition of both kinases.[7] In vivo studies with this compound would aim to correlate plasma and tumor concentrations with the inhibition of FLT3 and Aurora kinase signaling pathways and a reduction in tumor volume in animal models of acute myeloid leukemia.[7]
PDE10A Inhibitors: Receptor Occupancy and Behavioral Models
The pharmacodynamics of PDE10A inhibitors are evaluated through receptor occupancy studies and their effects in animal models of psychosis.[12] As mentioned, several imidazo[4,5-b]pyridine-based PDE10A inhibitors have demonstrated high receptor occupancy in the brain.[9][10] This target engagement is then correlated with efficacy in behavioral models, such as the conditioned avoidance response test, which is sensitive to antipsychotic-like activity.[12] PDE10A inhibitors have been shown to be effective in these models at doses that correspond to high striatal PDE10A occupancy.[12]
Other Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold has also been utilized to develop agents with other biological activities. For instance, AR-L 57 CL, a derivative with positive inotropic effects, demonstrated a clear correlation between its plasma concentration and its pharmacodynamic effect on systolic time intervals in healthy volunteers.[13] This compound exhibited a short duration of action, with its effects returning to baseline within 22 minutes of intravenous administration.[13]
Tabular Summary of Key PK/PD Properties
| Compound Class | Representative Compound(s) | Key Pharmacokinetic Properties | Key Pharmacodynamic Properties | References |
| Kinase Inhibitors | 51 (CCT137690), 27e | High oral bioavailability, improved metabolic stability. | Inhibition of tumor growth in xenograft models, modulation of downstream signaling pathways. | [7][8] |
| PDE10A Inhibitors | 4, 12b, 24a, 24b | Good oral bioavailability, significant brain penetration and receptor occupancy (55-74% at 10 mg/kg p.o.). | Efficacy in animal models of psychosis (e.g., conditioned avoidance response). | [9][10][11] |
| Cardiotonic Agents | AR-L 57 CL | Short half-life (t1/2 of 4 min and 30 min for the two elimination phases). | Positive inotropic effects, with a direct correlation between plasma concentration and changes in systolic time intervals. | [13] |
| Anticancer Agents (CDK9) | I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX | In vitro studies performed; in vivo PK not detailed. | Significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory potential (IC50 = 0.63-1.32 μM). | [6] |
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver microsomes.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (as a cofactor), and the test compound in a suitable buffer.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a compound after oral or intravenous administration.
Methodology:
-
Administer the test compound to a cohort of rodents (e.g., Sprague-Dawley rats) at a specific dose via the desired route (p.o. or i.v.).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. For oral dosing, calculate bioavailability (F%) by comparing the AUC to that of an intravenous dose.
Ex Vivo Receptor Occupancy Assay
Objective: To measure the extent to which a drug binds to its target in a specific tissue after in vivo administration.
Methodology:
-
Dose animals with the test compound at various doses.
-
At a specific time point post-dosing, euthanize the animals and collect the target tissue (e.g., brain).
-
Prepare tissue homogenates.
-
Incubate the tissue homogenates with a radiolabeled ligand that binds to the target of interest.
-
Measure the amount of radioligand binding in the presence of the test compound.
-
Compare the binding in treated animals to that in vehicle-treated controls to calculate the percentage of receptor occupancy.
Visualizing the Path to Therapeutic Efficacy
Drug Development Workflow for Imidazo[4,5-b]pyridine Derivatives
Caption: A generalized workflow for the discovery and preclinical development of imidazo[4,5-b]pyridine-based drugs.
Signaling Pathway Inhibition by a Kinase Inhibitor
Caption: Mechanism of action for an imidazo[4,5-b]pyridine-based receptor tyrosine kinase inhibitor.
Conclusion
The imidazo[4,5-b]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutics. The pharmacokinetic and pharmacodynamic properties of these compounds are highly tunable through synthetic modifications, allowing for the optimization of drugs for a variety of targets and therapeutic indications. While kinase inhibitors and PDE10A inhibitors have been the most extensively studied classes, the potential of this scaffold extends to a wide range of biological targets. Future research will undoubtedly uncover new imidazo[4,5-b]pyridine derivatives with tailored PK/PD profiles, leading to the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the pharmacodynamics and pharmacokinetics of 2-(2,4-dimethoxyphenyl)-Imidazo-(4,5-b)-pyridine hydrochloride (AR-L 57 CL) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide Against Existing Kinase Inhibitors
A Senior Application Scientist's Guide for Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry due to its structural similarity to purines.[1][2] This versatile core is present in numerous molecules demonstrating a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The therapeutic potential of this scaffold has driven significant interest in the synthesis and evaluation of novel derivatives.[4] This guide provides a comprehensive framework for the preclinical benchmarking of new imidazo[4,5-b]pyridine derivatives, particularly those designed as protein kinase inhibitors, against established drugs.
Introduction to the Imidazo[4,5-b]pyridine Scaffold and its Therapeutic Rationale
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, have emerged as a privileged scaffold in drug discovery.[4] Their structural analogy to endogenous purines allows them to interact with a variety of biological targets. Several derivatives have shown potent antiproliferative activity against various human cancer cell lines.[3][5] For instance, certain amidino-substituted imidazo[4,5-b]pyridines have demonstrated pronounced and selective activity against colon cancer (SW620) cells.[3] Furthermore, novel derivatives have been designed and synthesized as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription, showing significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines.[5]
A critical signaling network often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[6][7] The frequent hyperactivation of this pathway in tumors makes it a prime target for therapeutic intervention.[6] Several approved drugs, such as the mTOR inhibitor everolimus and the PI3K inhibitor alpelisib, target this pathway.[7][8] Given that new imidazo[4,5-b]pyridine derivatives may also exert their anticancer effects by modulating this pathway, a direct comparison with these established inhibitors is crucial for determining their therapeutic potential.
This guide will delineate a systematic approach to benchmarking novel imidazo[4,5-b]pyridine derivatives, focusing on their potential as kinase inhibitors targeting the PI3K/Akt/mTOR pathway. We will detail the necessary in vitro and cell-based assays, as well as in vivo models, to rigorously evaluate their potency, selectivity, and efficacy relative to existing therapies.
Preclinical Benchmarking Strategy: A Multi-tiered Approach
A robust preclinical evaluation of new chemical entities requires a phased approach, moving from initial biochemical assays to more complex cellular and in vivo models. This strategy allows for early go/no-go decisions and provides a comprehensive understanding of the compound's pharmacological profile.
In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory effect of the novel imidazo[4,5-b]pyridine derivatives on the target kinase(s). The half-maximal inhibitory concentration (IC50) is a key metric of potency.[9]
Rationale for Experimental Choices:
-
Target Selection: Based on the design hypothesis, the primary kinase targets within the PI3K/Akt/mTOR pathway (e.g., PI3Kα, Akt1, mTOR) should be assayed. A broader panel of kinases should also be screened to assess selectivity.
-
Assay Format: Radiometric assays, historically considered the "gold standard" for their sensitivity, measure the incorporation of radiolabeled phosphate into a substrate.[10] However, fluorescence-based ADP detection assays are often preferred for high-throughput screening due to their universality, simplicity, and non-radioactive nature.[10]
-
ATP Concentration: To ensure accurate and comparable data for ATP-competitive inhibitors, the ATP concentration in the assay should be close to the Michaelis constant (Km) of the kinase for ATP.[11]
Cell-Based Assays
Demonstrating activity in a cellular context is a critical step to bridge the gap between biochemical potency and potential therapeutic efficacy.[12]
Rationale for Experimental Choices:
-
Cell Line Selection: A panel of cancer cell lines with known genetic backgrounds, particularly those with mutations or amplifications in the PI3K/Akt/mTOR pathway (e.g., PIK3CA-mutant breast cancer lines like MCF-7), should be used.
-
Cell Viability Assays: Tetrazolium-based assays like MTT and XTT are widely used to assess cell viability and proliferation.[13][14] XTT assays are often preferred as they produce a water-soluble formazan product, simplifying the workflow and improving reproducibility compared to MTT assays.[15][16]
-
Mechanism of Action Studies: Western blotting can be used to confirm target engagement by measuring the phosphorylation status of downstream pathway components (e.g., phosphorylated Akt, S6 ribosomal protein).
In Vivo Efficacy Studies
The final preclinical step involves evaluating the antitumor activity of lead compounds in animal models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of this evaluation.[17][18]
Rationale for Experimental Choices:
-
Model Selection: Cell line-derived xenografts (CDX) are valuable for initial efficacy testing due to their reproducibility and ease of use.[19] Patient-derived xenografts (PDX), which better preserve the heterogeneity of the original tumor, are a more clinically relevant model for confirming efficacy.[20]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: These studies are essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with target modulation in the tumor tissue.
Experimental Protocols & Data Presentation
This section provides standardized protocols for the key assays and templates for data presentation to facilitate objective comparison.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various established methods. A common approach involves the cyclization of 2,3-diaminopyridine with carboxylic acids or their derivatives.[1] Another method utilizes a one-pot condensation of 2,3-diaminopyridine with substituted aryl aldehydes.[2]
General Synthetic Scheme:
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biotech-spain.com [biotech-spain.com]
- 16. biotium.com [biotium.com]
- 17. xenograft.org [xenograft.org]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. startresearch.com [startresearch.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Section 1: Understanding the Hazard Profile - The "Why" Behind the Procedure
Before any disposal protocol is initiated, it is paramount to understand the inherent risks associated with 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. Based on Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2][4][5]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[3]
Furthermore, upon combustion, it can release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][6] This hazard profile dictates that this compound cannot be disposed of via standard laboratory drains or as general waste.[7]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to proper PPE is non-negotiable. The following table outlines the minimum required PPE when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4] | To prevent skin contact and subsequent irritation.[1][3] |
| Eye/Face Protection | Safety glasses with side-shields or goggles are mandatory.[8] A face shield may be necessary for larger quantities. | To protect against splashes that could cause serious eye irritation.[1][2] |
| Skin and Body Protection | A flame-retardant lab coat.[7] For larger quantities, consider a chemical-resistant apron or suit. | To protect against skin contact and contamination of personal clothing.[8] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[4][5][8] | To avoid inhalation of dust or vapors which can cause respiratory irritation.[2][4] |
Section 3: Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate a Waste Stream: this compound waste should be classified as halogenated organic waste .
-
Avoid Co-mingling: Do not mix this waste with non-halogenated solvents, strong acids, or strong oxidizing agents.[3] Incompatible materials can lead to dangerous chemical reactions.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unreacted solid compound, contaminated personal protective equipment (e.g., gloves), and weighing papers into a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container.
-
The integrity of the waste container and clarity of its label are critical for safe storage and transport.
-
Select an Appropriate Container:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[7] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free of cracks or defects.
-
-
Proper Labeling:
-
Affix a "Hazardous Waste" label to the container.[7]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[7]
-
Include the date of accumulation and the name of the principal investigator or research group.
-
Temporary storage of the waste container within the laboratory must be done safely.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[3] This should be away from general work areas and incompatible chemicals.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Closed: The waste container must remain closed at all times, except when adding waste.[6]
The final disposal of hazardous waste must be conducted by licensed professionals.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup.
-
Provide Documentation: Be prepared to provide the EHS department with a full inventory of the waste container's contents.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company. The most common and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the resulting acidic gases like hydrogen chloride.[9]
Section 4: Spill Management - Immediate Response Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 2.
-
Contain the Spill:
-
Collect and Dispose: Once absorbed, collect the material using non-sparking tools and place it into the sealed, labeled hazardous waste container.[8]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3]
-
Report the Incident: Report all spills to your laboratory supervisor and EHS department, regardless of size.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research leaves a positive and lasting legacy.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 5-Chloro-3H-imidazo[4,5-b]pyridine | C6H4ClN3 | CID 5409027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Handling 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. As a heterocyclic compound frequently utilized in pharmaceutical and agrochemical research, its unique chemical properties demand a rigorous and informed approach to laboratory safety. This document moves beyond mere compliance, offering a procedural and logical methodology designed to build a self-validating system of safety for all personnel.
Core Hazard Assessment & Risk Mitigation
This compound and its structural analogs present a multi-faceted hazard profile that must be understood before any handling occurs. The primary risks are associated with its potential for acute toxicity and irritation.
According to GHS classifications for structurally similar compounds, this chemical should be treated as:
-
Harmful if swallowed [1]
-
Causing skin irritation and potentially severe skin burns [1]
-
Causing serious eye irritation and potentially severe eye damage [1]
-
A potential respiratory tract irritant [1]
The causality for these hazards lies in the reactive nature of the imidazopyridine core and the chloro-substituent. These groups can interact with biological macromolecules, leading to irritation and toxic effects upon exposure. Therefore, the primary risk mitigation strategy is the prevention of any direct contact, inhalation, or ingestion through a combination of engineering controls and a stringent Personal Protective Equipment (PPE) protocol.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive checklist but an active barrier system between the researcher and the chemical. Each component is chosen to counter a specific hazard presented by this compound. Adherence to this protocol is non-negotiable.[2]
| Protection Area | Required PPE Specification | Rationale & Expert Insight |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 8 mil thickness) | These materials offer superior chemical resistance to heterocyclic compounds compared to latex.[2][3] Gloves must be inspected for integrity before each use. Double-gloving is recommended for extended procedures or when handling larger quantities to provide an additional barrier against undetected pinholes. |
| Eye & Face Protection | Tightly-fitting, indirectly vented chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | The risk of serious eye irritation necessitates a complete seal around the eyes.[4] For procedures with a high splash potential, such as transfers or solution preparations, a full-face shield must be worn in addition to chemical goggles to protect the entire face.[5] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron worn over long-sleeved clothing. | This protects against incidental skin contact from minor drips or spills.[6] For larger scale work, impervious clothing may be required. Clothing should be buttoned or fastened completely. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If engineering controls are insufficient or in the event of a spill, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[4][7] | The compound may cause respiratory irritation.[1] A fume hood provides the primary engineering control to prevent inhalation of dust or aerosols.[3] Respirators are an essential secondary control for maintenance or emergency situations. |
Step-by-Step Safe Handling Workflow
A systematic workflow minimizes the potential for error and exposure. The following protocol outlines the necessary steps from preparation to cleanup.
Workflow for Handling this compound
Caption: A three-phase workflow for handling this compound.
Procedural Steps
-
Pre-Operational Checks:
-
Verify that the chemical fume hood has been certified within the last year. Ensure the airflow is active and unobstructed.[3]
-
Gather all necessary equipment and reagents and place them inside the fume hood to minimize reaching in and out.
-
Don the appropriate PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures.
-
Ensure an appropriate spill kit (containing an absorbent like vermiculite or dry sand) is immediately accessible.[8]
-
-
Safe Handling:
-
Always handle the chemical within the confines of a fume hood.[2]
-
When weighing or transferring the solid, do so carefully to avoid creating dust.[4][9]
-
Keep the primary container tightly sealed when not in active use to prevent atmospheric moisture absorption and accidental spills.[2][4]
-
Use non-sparking tools if there is any risk of static discharge, as related pyridine compounds can be flammable.[4][9]
-
-
Post-Handling & Cleanup:
-
Wipe down the work surface and any non-disposable equipment with an appropriate solvent to decontaminate them.
-
Segregate all waste streams as described in Section 5.
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed last by peeling them off from the cuff, turning them inside-out.
-
Wash hands thoroughly with soap and water immediately after the procedure is complete.[10]
-
Emergency & Spill Response Plan
Immediate and correct action during an emergency can significantly mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[8][10] Seek immediate medical attention.
-
Skin Contact: Quickly remove all contaminated clothing.[8] Immediately wash the affected skin area with plenty of soap and water.[10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air at once. If breathing has stopped, provide artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[9][10]
-
Small Spill (inside fume hood): Absorb the spill with a non-reactive absorbent material like vermiculite or dry sand.[8] Collect the material using non-sparking tools into a sealed container for hazardous waste disposal.[9] Clean the area with a suitable solvent.
-
Large Spill (outside fume hood): Evacuate personnel from the immediate area.[4][9] Remove all sources of ignition.[8] Ventilate the area. Proceed with cleanup only if you are trained and have the appropriate respiratory protection.
Decontamination & Waste Disposal
Proper disposal is a critical component of the chemical's lifecycle and laboratory safety.
-
Chemical Waste: All surplus chemical and any material heavily contaminated with it must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11] Never mix incompatible waste streams.
-
Contaminated Materials: Used gloves, absorbent pads, and other disposable materials should be placed in a sealed bag or container and disposed of as hazardous chemical waste.
-
Empty Containers: Containers must be thoroughly emptied. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[11] For highly toxic compounds, the first three rinses should be collected.[11] After triple-rinsing, the container can be managed for disposal or recycling according to institutional policies.
By integrating this comprehensive safety and handling protocol into your standard operating procedures, you establish a robust framework that protects researchers, ensures experimental integrity, and maintains regulatory compliance.
References
- 1. 5-Chloro-3H-imidazo[4,5-b]pyridine | C6H4ClN3 | CID 5409027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. echemi.com [echemi.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. capotchem.cn [capotchem.cn]
- 8. nj.gov [nj.gov]
- 9. 3H-IMIDAZO[4,5-B]PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
